Product packaging for CL22 protein(Cat. No.:CAS No. 143275-78-9)

CL22 protein

Cat. No.: B1177498
CAS No.: 143275-78-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The CL22 protein is a nucleus-encoded chloroplast-specific ribosomal protein identified in spinach ( Spinacia oleracea ). This protein is of significant interest in plant molecular biology and biochemistry research due to its unique structural properties and dual functionality. Studies have shown that CL22 combines two distinct properties that are separate in E. coli ribosomes: it possesses the ability to bind to 5S rRNA and can also be linked to erythromycin derivatives within the 50S ribosomal subunit. The central region of the this compound is homologous to the E. coli ribosomal protein L22, which is associated with erythromycin binding, while its extended N- and C-terminal regions are implicated in its specific RNA binding capabilities. This makes CL22 a valuable tool for investigating the structure and evolution of chloroplast ribosomes, the mechanisms of protein synthesis in plants, and the molecular basis of antibiotic action and resistance. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

143275-78-9

Molecular Formula

C8H12N2O3

Synonyms

CL22 protein

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Function of the CHC22 Protein

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Clathrin Heavy Chain 22 (CHC22), encoded by the CLTCL1 gene, is a specialized isoform of the clathrin heavy chain with distinct functions from its ubiquitous paralog, CHC17. While CHC17 mediates canonical endocytosis and organelle biogenesis in all eukaryotic cells, CHC22 has evolved specific roles in intracellular membrane trafficking, primarily related to glucose metabolism.[1][2] It is most highly expressed in skeletal muscle and adipose tissue, where it is essential for the formation of an intracellular storage compartment for the insulin-responsive glucose transporter, GLUT4.[3][4] Dysregulation of CHC22-mediated traffic is implicated in insulin resistance and Type 2 Diabetes (T2D).[3][5] Furthermore, CHC22 has a non-redundant role in the development of pain and touch-sensing neurons, highlighting its importance beyond metabolic pathways.[6][7] This document provides a comprehensive overview of the molecular function, regulatory mechanisms, and physiological significance of CHC22.

Core Function in GLUT4 Trafficking

The primary and most studied function of CHC22 is its central role in the intracellular trafficking of the GLUT4 glucose transporter. In response to insulin, GLUT4 is translocated from an intracellular reservoir, known as the GLUT4 storage compartment (GSC), to the plasma membrane of muscle and fat cells to facilitate glucose uptake from the bloodstream.[3][8] CHC22 is indispensable for the biogenesis and maintenance of this specialized GSC.[3][9] Unlike its counterpart, CHC17, which mediates the endocytosis of GLUT4 from the plasma membrane, CHC22 is involved in sorting newly synthesized and recycled GLUT4 into the GSC.[1][3][4]

Golgi-Bypass Pathway for GSC Biogenesis

CHC22 facilitates a unique trafficking route for newly synthesized GLUT4 that bypasses the Golgi apparatus. It sorts GLUT4 directly from the ER-to-Golgi intermediate compartment (ERGIC) to the GSC.[10][11][12] This pathway is critical for establishing the intracellular pool of GLUT4 that is available for insulin-stimulated translocation.

The process is initiated at the ERGIC, where CHC22 forms a complex with the vesicle tether p115, GLUT4, and the sorting receptor sortilin.[10][12] Depletion of either CHC22 or p115 disrupts this pathway and abrogates the insulin-responsive release of GLUT4.[10][12] This defines a specialized biosynthetic sorting pathway unique to humans and other vertebrates that possess the CLTCL1 gene; this gene is a pseudogene in mice.[3][13]

Figure 1: CHC22 sorts GLUT4 from the ERGIC to the GSC.
Retrograde Sorting from Endosomes

In addition to the biosynthetic pathway, CHC22 also functions in a retrograde trafficking route that sorts GLUT4 from endosomes to the trans-Golgi network (TGN) and subsequently to the GSC.[1][14] This pathway is crucial for retrieving internalized GLUT4 molecules after an insulin response, thereby replenishing the GSC. This sorting step is distinct from the retromer-mediated pathway and is another function not shared with CHC17.[1] This dual role in both biosynthetic and endosomal sorting pathways underscores CHC22's central role in maintaining glucose homeostasis.

Molecular Mechanisms and Interactions

The specialized function of CHC22 is dictated by its unique set of interacting proteins, which are distinct from those of CHC17.

Adaptor Protein Specificity

CHC22 associates with adaptor protein (AP) complexes AP1 and GGA2, which are involved in TGN and endosomal sorting.[3][14][15] Crucially, it does not interact with the AP2 complex, which is responsible for recruiting CHC17 to the plasma membrane for endocytosis.[3][15] This differential adaptor binding is a primary determinant of the distinct intracellular localizations and functions of the two clathrin isoforms.

Recruitment to the ERGIC

The recruitment of CHC22 to the ERGIC membrane is a highly regulated process involving a two-site interaction mechanism with Sorting Nexin 5 (SNX5) and the tether protein p115.[11][16]

  • The C-terminal trimerization domain of CHC22 interacts directly with SNX5.[11][16]

  • An isoform-specific patch in the N-terminal domain of CHC22 mediates a separate binding to p115.[11]

This dual interaction is required for the stable targeting of CHC22 to ERGIC membranes and is essential for initiating the Golgi-bypass route for GLUT4 trafficking.[11][16] Interference with either interaction prevents the formation of the GSC.[11]

CHC22_RECRUITMENT Molecular Recruitment of CHC22 to the ERGIC cluster_cytosol Cytosol p115 p115 SNX5 SNX5 CHC22 CHC22 Triskelion CHC22_NTD N-Terminal Domain CHC22_CTD C-Terminal Trimerization Domain note This bipartite binding mechanism ensures specific and stable recruitment of CHC22 to mediate GLUT4 vesicle formation. CHC22_NTD->p115 Interaction 1 CHC22_CTD->SNX5 Interaction 2

Figure 2: Two-site interaction model for CHC22 recruitment.

Biochemical Properties and Quantitative Data

CHC22 shares 85% sequence identity with CHC17, yet key differences in their sequences lead to distinct biochemical properties and functions.[10][17]

Comparative Analysis: CHC22 vs. CHC17
PropertyCHC22CHC17Reference(s)
Gene CLTCL1 (Chromosome 22)CLTC (Chromosome 17)[2][8]
Primary Function GLUT4 trafficking, GSC biogenesisReceptor-mediated endocytosis, TGN sorting[3][4]
Tissue Expression High in skeletal muscle & fatUbiquitous[3][4]
Adaptor Binding AP1, GGA2 (No AP2)AP1, AP2, AP3, GGAs[3][15]
Clathrin Light Chains Does not bindBinds LCa and LCb[15][18]
Coat Stability More stable to pH changes; resistant to uncoating enzymesLess stable; readily uncoated by Hsc70/auxilin[4][19]
Presence in Mice Pseudogene (non-functional)Functional gene[3][13]
Table 1: Key differences between CHC22 and CHC17 clathrin isoforms.
Quantitative Expression and Functional Data
ParameterValue / ObservationCell/SystemReference(s)
Relative Abundance ~8-fold less abundant than CHC17Human Skeletal Muscle[1][13]
siRNA Knockdown 88.1 ± 4.2% reduction in CHC22 proteinLHCNM2 Myotubes[3]
Functional Effect CHC22 depletion leads to loss of GSC and GLUT4 protein reductionLHCNM2 Myotubes[3]
Disease Correlation Increased co-localization with GLUT4 in expanded compartmentsMuscle from T2D patients[3]
Table 2: Summary of quantitative data related to CHC22 expression and function.

Role in Disease and Physiology

Type 2 Diabetes (T2D)

Given its role in GLUT4 trafficking, CHC22 is directly implicated in the pathology of T2D. In muscle from insulin-resistant T2D patients, CHC22 is found associated with enlarged GLUT4 compartments, suggesting a defect in GLUT4 release.[3][5][20] The greater biochemical stability of the CHC22 coat may contribute to this excessive sequestration of GLUT4 during insulin resistance.[4][19] Transgenic mice engineered to express human CHC22 in their muscle develop hyperglycemia and impaired glucose tolerance with age, further cementing the link between CHC22 function and systemic glucose metabolism.[3][9]

Neurodevelopment

A rare homozygous missense mutation (p.E330K) in the CLTCL1 gene has been identified as the cause of a novel congenital disorder characterized by insensitivity to pain, inability to feel touch, and cognitive delay.[6][7] Studies revealed that CHC22 is significantly upregulated during early human brain development. Knockdown of CHC22 in neural precursor cells induces neurite outgrowth, a process that is blocked by the expression of wild-type CHC22 but not the p.E330K mutant.[6] These findings establish an essential, non-redundant role for CHC22 in the development of the human neural crest and the formation of pain and touch-sensing neurons.[6][7]

Muscle Regeneration

CHC22 expression is elevated during myogenesis and in regenerating muscle fibers, along with GLUT4 and VAMP2 (a protein involved in GLUT4 vesicle fusion).[9][17] This suggests that the CHC22-GLUT4 trafficking pathway is important for muscle repair. Consistent with this, CHC22-transgenic mice exhibit delayed muscle regeneration rates compared to wild-type mice, linking proper glucose transporter trafficking to the energetic demands of muscle repair.[9]

Key Experimental Methodologies

The function of CHC22 has been elucidated through a variety of advanced cell and molecular biology techniques.

siRNA-Mediated Depletion

Transient knockdown of CLTCL1 using small interfering RNA (siRNA) is a cornerstone technique to probe CHC22 function.

  • Protocol: Human myoblasts (e.g., LHCNM2) are differentiated into myotubes. Cells are then transfected with siRNA targeting CLTCL1 or a non-targeting control. After 48-72 hours, cells are harvested for analysis.

  • Downstream Analysis: Protein levels are assessed by Western blotting to confirm knockdown efficiency. The effects on GLUT4 are analyzed via immunofluorescence microscopy (to visualize GSC structure) and glucose uptake assays (to measure function).[3]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with CHC22 in a cellular context.

  • Protocol: Lysates from cells endogenously expressing CHC22 (e.g., HeLa cells, human myotubes) are prepared using a non-denaturing lysis buffer. The lysate is incubated with an antibody specific to CHC22, which is coupled to magnetic or agarose beads. The beads are washed to remove non-specific binders, and the bound proteins are eluted.

  • Analysis: Eluted proteins are separated by SDS-PAGE and identified by Western blotting using antibodies against suspected partners (e.g., p115, SNX5) or by mass spectrometry for unbiased discovery.[11][21]

Transgenic Mouse Models

Because mice lack a native CHC22 protein, transgenic models expressing the human CLTCL1 gene are invaluable for studying its in vivo physiological effects.

  • Protocol: A bacterial artificial chromosome (BAC) containing the human CLTCL1 gene with its native promoter is injected into mouse oocytes to create transgenic founders.

  • Analysis: These mice are analyzed for CHC22 expression in different tissues. Their metabolic phenotype is characterized through glucose and insulin tolerance tests, and muscle tissue is analyzed for GLUT4 localization and the formation of GSCs.[3][5]

EXPERIMENTAL_WORKFLOW General Experimental Workflow for CHC22 Functional Study start Hypothesis: CHC22 is required for GSC formation. step1 Cell Culture: Human Myoblasts (LHCNM2) start->step1 step2 Perturbation: siRNA Knockdown of CHC22 step1->step2 step3a Biochemical Analysis: Western Blot step2->step3a step3b Imaging Analysis: Immunofluorescence step2->step3b step3c Functional Analysis: Glucose Uptake Assay step2->step3c result1 Result: CHC22 protein depleted step3a->result1 result2 Result: GLUT4 dispersed, GSC lost step3b->result2 result3 Result: Insulin-stimulated glucose uptake impaired step3c->result3 conclusion Conclusion: CHC22 is essential for GSC integrity and function. result1->conclusion result2->conclusion result3->conclusion

References

CL22 protein discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature reveals that the designation "CL22" does not refer to a single, universally recognized protein. Instead, the term is associated with at least three distinct and well-characterized proteins, each with unique functions and areas of research. Furthermore, "CL22" can also refer to a synthetic peptide designed for gene delivery.

To provide a focused and relevant technical guide, it is crucial to distinguish between these entities. The primary candidates for "CL22 protein" are:

  • C-C Motif Chemokine 22 (CCL22): A small cytokine involved in directing the movement of immune cells.

  • Clathrin Heavy Chain 22 (CHC22): A protein involved in forming transport vesicles within cells.

  • Kelch-like Protein 22 (KLHL22): A component of a protein degradation complex crucial for cell division.

  • CL22 Peptide: A novel cationic peptide developed for efficient gene transfection in mammalian cells.

Below is a detailed overview of each, covering their discovery, function, and associated experimental methodologies.

C-C Motif Chemokine 22 (CCL22)

Also Known As: Macrophage-Derived Chemokine (MDC), Stimulated T-cell Chemotactic Protein 1 (STCP-1)

Discovery and History: CCL22 was initially isolated from clones of monocyte-derived macrophages.[1] The gene for human CCL22 is located on chromosome 16.[1] Human CCL22 is a protein of 93 amino acids, which is processed to a mature form of 69 amino acids.[1] It shares less than 35% of its amino acid sequence with other members of the CC chemokine family.[1]

Core Function: CCL22 is a chemoattractant, meaning it attracts specific types of cells. Its primary role is in the trafficking of activated T-lymphocytes to sites of inflammation.[2] It also attracts monocytes, dendritic cells, and natural killer cells.[2] CCL22 exerts its effect by binding to the C-C chemokine receptor type 4 (CCR4).[2]

Quantitative Data: CCL22
ParameterValueSource
Mature Protein Size 69 amino acids, ~8 kDa[1]
Purity (Recombinant) >97% (SDS-PAGE)[1]
Endotoxin Level (Recombinant) <0.01 EU per 1 µg[1]
Biological Activity (ED₅₀) 0.5-3 ng/mL (Chemotaxis of BaF3 cells transfected with human CCR4)[1]
UniProt Accession # O00626[1]
Experimental Protocols: CCL22

Chemotaxis Assay: A key experiment to measure the function of CCL22 is the chemotaxis assay.

  • Cell Preparation: BaF3 mouse pro-B cells transfected with human CCR4 are used.

  • Assay Setup: A Boyden chamber or a similar multi-well plate with a porous membrane is used. The lower chamber is filled with media containing varying concentrations of CCL22.

  • Cell Migration: The transfected cells are placed in the upper chamber and incubated to allow migration towards the chemokine in the lower chamber.

  • Quantification: The number of cells that have migrated through the membrane is quantified, often by cell counting or using a fluorescent dye. The concentration of CCL22 that induces half-maximal cell migration is determined as the ED₅₀.[1]

Signaling Pathway: CCL22/CCR4

Activation of the CCR4 receptor by CCL22 initiates a G-protein coupled signaling cascade.

CCL22_Signaling CCL22 CCL22 CCR4 CCR4 Receptor CCL22->CCR4 Binds G_protein Heterotrimeric G-protein (Gαi, Gβγ) CCR4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Actin_rearrangement Actin Rearrangement Ca_release->Actin_rearrangement PKC->Actin_rearrangement Cell_migration Cell Migration (Chemotaxis) Actin_rearrangement->Cell_migration

CCL22 binding to CCR4 activates PLC, leading to cell migration.

Clathrin Heavy Chain 22 (CHC22)

Also Known As: CLH-22

Discovery and History: CHC22 is the second human clathrin heavy chain gene to be discovered and was localized to chromosome 22q11.[3] This discovery was significant as it was the first time a second clathrin heavy chain gene was reported in a species.[3] The predicted protein consists of 1640 amino acids.[3] While expressed in many tissues, it shows significantly higher levels in skeletal muscle, testis, and heart.[3]

Core Function: CHC22 is a homolog of the more well-known CHC17 clathrin but has distinct functions. It is involved in membrane trafficking in the trans-Golgi network.[4] Unlike CHC17, CHC22 does not significantly bind to clathrin light chains and associates with different adaptor protein complexes (AP1 and AP3, but not AP2).[4][5] This suggests that CHC22 and CHC17 form distinct coated vesicles and are involved in different transport pathways.[4]

Quantitative Data: CHC22
ParameterValueSource
Protein Length 1640 amino acids[3]
Gene Locus Chromosome 22q11[3]
Sequence Identity to CHC17 84.7%[3]
Sequence Similarity to CHC17 91.1%[3]
Experimental Protocols: CHC22

Co-immunoprecipitation: To determine the protein interaction partners of CHC22, co-immunoprecipitation is a standard technique.

  • Cell Lysis: Cells expressing CHC22 are lysed to release proteins.

  • Antibody Incubation: A primary antibody specific to CHC22 is added to the lysate and incubated to allow binding.

  • Immunoprecipitation: Protein A/G beads are added to bind to the antibody-protein complex, and the complexes are precipitated by centrifugation.

  • Washing: The pellet is washed to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies against suspected interaction partners (e.g., AP1, AP3).

Logical Relationship: CHC17 vs. CHC22

The two human clathrin heavy chains have distinct and non-overlapping functions in intracellular trafficking.

CHC_Comparison Clathrin Clathrin Heavy Chains CHC17 CHC17 (Chromosome 17) Clathrin->CHC17 CHC22 CHC22 (Chromosome 22) Clathrin->CHC22 Endocytosis Endocytosis CHC17->Endocytosis Mediates AP2 AP2 Adaptor CHC17->AP2 Associates with TGN_trafficking Trans-Golgi Network Trafficking CHC22->TGN_trafficking Mediates AP1_AP3 AP1 & AP3 Adaptors CHC22->AP1_AP3 Associates with

Functional divergence of the two human clathrin heavy chains.

Kelch-like Protein 22 (KLHL22)

Discovery and History: KLHL22 is a member of the Kelch-like protein family, which are characterized by the presence of Kelch repeats that mediate protein-protein interactions.

Core Function: KLHL22 acts as a substrate-specific adapter for a BCR (BTB-CUL3-RBX1) E3 ubiquitin ligase complex.[6] This complex is essential for proper chromosome alignment during cell division. The BCR(KLHL22) complex monoubiquitinates Polo-like kinase 1 (PLK1), which leads to its removal from kinetochores, a critical step for the silencing of the spindle assembly checkpoint and progression into anaphase.[6] More recently, it has been shown to be involved in the amino acid-sensing branch of the mTORC1 pathway by mediating the degradation of DEPDC5.[6]

Quantitative Data: KLHL22
ParameterValueSource
Gene Locus Chromosome 22[6]
Complex Components CUL3, RBX1[6]
Key Substrates PLK1, DEPDC5[6]
Experimental Protocols: KLHL22

In Vitro Ubiquitination Assay: This assay is used to demonstrate the E3 ubiquitin ligase activity of the BCR(KLHL22) complex.

  • Recombinant Protein Purification: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), ubiquitin, the BCR(KLHL22) complex, and the substrate (e.g., PLK1).

  • Reaction Mixture: Combine the purified components in a reaction buffer containing ATP.

  • Incubation: Incubate the reaction at 37°C to allow the ubiquitination cascade to proceed.

  • Analysis: The reaction is stopped, and the products are resolved by SDS-PAGE and analyzed by Western blotting with an anti-PLK1 antibody to detect the appearance of higher molecular weight ubiquitinated forms of PLK1.

Signaling Pathway: KLHL22 in Mitosis

KLHL22 plays a crucial role in regulating the spindle assembly checkpoint.

KLHL22_Mitosis BCR_KLHL22 BCR(KLHL22) E3 Ligase PLK1 PLK1 at Kinetochores BCR_KLHL22->PLK1 Targets Monoubiquitination PLK1 Monoubiquitination PLK1->Monoubiquitination Ubiquitin Ubiquitin Ubiquitin->PLK1 Adds to PLK1_dissociation PLK1 Dissociation from Kinetochores Monoubiquitination->PLK1_dissociation SAC_silencing Spindle Assembly Checkpoint Silencing PLK1_dissociation->SAC_silencing Anaphase Anaphase Progression SAC_silencing->Anaphase

Role of KLHL22 in mitotic progression.

CL22 Peptide

Discovery and History: The CL22 peptide was identified as a novel condensing peptide for gene delivery.[7] It was designed to form complexes with DNA to facilitate efficient transfection of mammalian cells, including primary dendritic and endothelial cells.[7]

Core Function: CL22 is a cationic peptide that electrostatically interacts with negatively charged DNA to form condensed complexes. These complexes are taken up by cells, and CL22 is proposed to have superior transfection activity because it facilitates a step after the uptake of the complexes into the cells.[7] It has been shown to have transfection activity at least equivalent to the best available non-viral agents at the time of its discovery.[7]

Quantitative Data: CL22 Peptide
ParameterValueSource
Type Cationic Peptide[7]
Application Gene Transfection[7]
Cell Types Various cell lines, primary dendritic and endothelial cells[7]
Experimental Protocols: CL22 Peptide

DNA Transfection: The primary application of the CL22 peptide is for transfecting cells with plasmid DNA.

  • Complex Formation: The CL22 peptide is mixed with plasmid DNA (e.g., encoding a reporter gene like GFP) in a serum-free medium and allowed to incubate to form peptide-DNA complexes.

  • Transfection: The complexes are added to cultured mammalian cells.

  • Incubation: The cells are incubated with the complexes for a period to allow for uptake.

  • Gene Expression Analysis: After a suitable incubation period (e.g., 24-48 hours), the expression of the reporter gene is assessed, for example, by fluorescence microscopy for GFP or by a luciferase assay for a luciferase reporter.

Workflow: CL22-mediated Gene Transfection

CL22_Transfection CL22 CL22 Peptide (+) Complex_formation Complex Formation CL22->Complex_formation DNA Plasmid DNA (-) DNA->Complex_formation Cell Mammalian Cell Complex_formation->Cell Addition to Uptake Cellular Uptake Cell->Uptake Endosomal_escape Endosomal Escape Uptake->Endosomal_escape Nuclear_entry Nuclear Entry Endosomal_escape->Nuclear_entry Gene_expression Gene Expression Nuclear_entry->Gene_expression

References

CL22 Peptide: A Technical Guide to Enhanced Gene Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the CL22 peptide, a novel cationic peptide designed for the efficient transfection of mammalian cells. The document details the peptide's mechanism of action, presents quantitative data on its performance, and provides comprehensive experimental protocols for its use.

Introduction to CL22 Peptide

The CL22 peptide is a synthetic cationic peptide that has demonstrated high efficiency in delivering nucleic acids, such as plasmid DNA, into a variety of mammalian cell lines, including primary cells.[1] It functions as a non-viral gene delivery vector, offering a safer alternative to viral methods. The peptide condenses DNA into stable nanoparticles, facilitating their uptake by cells.[1][2] A key feature of CL22 is its superior transfection activity, which is conferred at a step following the initial uptake of the peptide-DNA complexes into the cell.[1]

Mechanism of Action

The primary mechanism of CL22-mediated gene transfection involves the formation of peptide-DNA complexes, their cellular uptake via endocytosis, and subsequent release of the DNA into the cytoplasm for eventual transport to the nucleus.

Peptide-DNA Complex Formation

CL22, being cationic, interacts electrostatically with the negatively charged phosphate backbone of DNA. This interaction leads to the condensation of DNA into compact, positively charged nanoparticles. The charge ratio of peptide to DNA is a critical parameter influencing the size and surface charge of these complexes, which in turn affects transfection efficiency.[2]

Cellular Uptake and Endosomal Escape

The positively charged CL22-DNA complexes are internalized by mammalian cells primarily through endocytosis.[3][4] Cationic peptides are known to utilize various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][5] Once inside the endosome, the challenge for any non-viral vector is to facilitate the escape of its cargo into the cytoplasm before being degraded in the lysosome. The precise mechanism of endosomal escape for CL22 is not fully elucidated but is a critical step for successful transfection.[1] The inclusion of endosomolytic agents like chloroquine has been shown to enhance the transfection efficiency of CL22, suggesting that endosomal escape is a key barrier.[6][7]

A proposed signaling pathway for CL22-mediated gene transfection is illustrated below:

CL22_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell CL22_Peptide CL22 Peptide Complex CL22-DNA Nanoparticle (Positively Charged) CL22_Peptide->Complex DNA Plasmid DNA DNA->Complex Endosome Endosome Complex->Endosome Endocytosis Cell_Membrane Cell Membrane Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (DNA Release) Gene_Expression Gene Expression Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Nucleus->Gene_Expression Transcription & Translation

Figure 1: Proposed signaling pathway for CL22-mediated gene transfection.

Quantitative Data Presentation

The following tables summarize the quantitative data on the physicochemical properties of CL22-DNA complexes and their transfection efficiency.

Charge Ratio (+/-)Average Size (Z Av, nm)Zeta Potential (mV)
0.8~1000 (aggregated)-20
1.0~1000 (aggregated)-10
1.2~150+5
1.6~100+15
2.0~80+20
Table 1: Effect of Charge Ratio on the Size and Zeta Potential of [CL22]2-DNA Complexes in HEPES buffer.[2]
Time (minutes)Average Size (Z Av, nm)
0~400
30~800
60~1200
90>1500
120>1500
Table 2: Change in the Average Size of [CL22]2-DNA Complexes Over Time in HBS Buffer at a Charge Ratio of 1.6.[2]
PeptideRelative Transfection Efficiency (%) in KLN 205 CellsRelative Transfection Efficiency (%) in HepG2 Cells
[CL22]2 100 100
CL22 monomer<10Not Reported
Polylysine (250)<10<10
[CL25]2Not Reported40
[CL36]2<10Not Reported
Table 3: Comparison of Transfection Efficiency of CL22 with Other Cationic Peptides. Efficiency is expressed relative to [CL22]2.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the CL22 peptide.

Preparation of CL22-DNA Complexes

This protocol describes the formation of complexes for transfection.

  • Peptide and DNA Preparation:

    • Dissolve the CL22 peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL.

    • Dilute the plasmid DNA in a low-salt buffer such as HEPES (10 mM, pH 7.4) or HBS (10 mM HEPES, 150 mM NaCl, pH 7.4). The final DNA concentration for complex formation is typically 20 µg/mL.[7]

  • Complex Formation:

    • Determine the required volume of CL22 peptide solution based on the desired charge ratio. The charge ratio is the ratio of positive charges from the peptide to the negative charges from the DNA phosphate groups.

    • Add the calculated volume of CL22 peptide solution to the diluted DNA.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

Cell Transfection Protocol

This protocol is a general guideline for transfecting adherent mammalian cells in a 6-well plate format.

  • Cell Seeding:

    • The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare the CL22-DNA complexes as described in Protocol 4.1. The optimal charge ratio is typically between 1.2 and 2.0.[6]

    • Gently add the complex solution dropwise to the cells in each well.

    • If using, add chloroquine to the culture medium to a final concentration of 90-120 µM to enhance endosomal escape.[6]

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

    • Return the cells to the incubator and culture for 24-72 hours before assaying for gene expression.

The experimental workflow is visualized in the following diagram:

Transfection_Workflow cluster_preparation Preparation (Day 0) cluster_transfection Transfection (Day 1) cluster_post_transfection Post-Transfection (Day 1 onwards) Seed_Cells Seed Cells in 6-well Plate Prepare_Complexes Prepare CL22-DNA Complexes Add_Complexes Add Complexes to Cells Prepare_Complexes->Add_Complexes Incubate_Cells Incubate 4-6 hours at 37°C Add_Complexes->Incubate_Cells Change_Medium Replace with Fresh Growth Medium Incubate_Cells->Change_Medium Incubate_Further Incubate 24-72 hours Change_Medium->Incubate_Further Assay Assay for Gene Expression Incubate_Further->Assay

Figure 2: General experimental workflow for CL22-mediated gene transfection.

Conclusion

The CL22 peptide represents a promising non-viral vector for gene delivery. Its high transfection efficiency, coupled with the potential for lower cytotoxicity compared to viral vectors, makes it a valuable tool for researchers in molecular biology and drug development. The protocols and data presented in this guide provide a solid foundation for the successful application of CL22 in various gene transfection experiments. Further optimization of parameters such as charge ratio, cell type, and the use of endosomolytic agents may be required to achieve maximal transfection efficiency for specific applications.

References

The Tissue-Specific Expression Profile of CHC22 Clathrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression profile of the clathrin heavy chain isoform CHC22 (encoded by the CLTCL1 gene) across various human tissues. CHC22 is a specialized isoform of clathrin that plays a critical role in intracellular trafficking, particularly in the regulation of glucose metabolism. Understanding its tissue distribution is paramount for elucidating its physiological functions and its potential as a therapeutic target.

Quantitative Expression of CHC22 (CLTCL1) Across Human Tissues

The expression of CHC22 is markedly tissue-specific, with the highest levels observed in striated muscle and adipose tissue. This distribution aligns with its primary role in facilitating the insulin-responsive trafficking of the glucose transporter GLUT4.[1][2][3][4][5] The following tables summarize the quantitative expression data for the CLTCL1 gene at both the transcript and protein levels.

Table 1: CLTCL1 Gene Expression in Human Tissues

This table presents consensus transcript expression levels from the Human Protein Atlas, integrating data from several major projects including GTEx, CAGE, and FANTOM5. The values are reported in transcripts per million (TPM).

TissueExpression Level (TPM)
Skeletal Muscle25.9
Heart Muscle14.8
Adipose Tissue7.6
Testis6.8
Esophagus4.3
Urinary Bladder3.5
Skin3.1
Stomach2.9
Duodenum2.8
Colon2.5
Small Intestine2.4
Lung2.2
Kidney1.9
Spleen1.8
Gallbladder1.7
Appendix1.6
Lymph Node1.4
Thyroid Gland1.3
Adrenal Gland1.2
Pancreas1.1
Liver0.5
Brain0.3
Bone Marrow0.2

Data sourced from the Human Protein Atlas.

Table 2: Relative CHC22 Protein Expression in Various Cell Lines

This table provides a comparative view of CHC22 protein levels relative to the ubiquitously expressed CHC17 isoform in different human cell lines. This data highlights the significant variation in the CHC22:CHC17 ratio, which can influence cellular trafficking pathways.

Cell LineTissue of OriginCHC22:CHC17 RatioReference
LHCNM2Skeletal Muscle (Myoblast)~1:8[6]
HeLaCervical Cancer~1:12[6]
HepG2Liver (Hepatocellular Carcinoma)Lowest Expression[6]
NKLNatural Killer Cell LineLowest Expression[6]

Note: Even in cells with the highest endogenous expression, CHC17 is significantly more abundant than CHC22.[6]

Signaling and Trafficking Pathways Involving CHC22

CHC22 is a key component of a specialized trafficking pathway that is crucial for glucose homeostasis. In muscle and fat cells, CHC22 facilitates the formation of the GLUT4 storage compartment (GSC), an intracellular reservoir of GLUT4 vesicles.[1][3][5][7][8] Upon insulin stimulation, these vesicles are mobilized to the plasma membrane to take up glucose from the bloodstream.

The CHC22-mediated pathway originates from the ER-to-Golgi intermediate compartment (ERGIC), representing a bypass of the conventional Golgi apparatus route.[7][9][10][11][12] The recruitment of CHC22 to the ERGIC is a critical step, requiring a dual-interaction mechanism involving the ERGIC tether p115 and Sorting Nexin 5 (SNX5).[7]

CHC22_GLUT4_Trafficking cluster_secretory Early Secretory Pathway cluster_cytosol Cytosol ER Endoplasmic Reticulum (ER) ERGIC ERGIC ER->ERGIC GLUT4 transit GSC GLUT4 Storage Compartment (GSC) ERGIC->GSC Golgi-bypass PM Plasma Membrane GSC->PM GLUT4 exocytosis InsulinReceptor Insulin Receptor InsulinReceptor->GSC triggers translocation GLUT4_new Newly Synthesized GLUT4 GLUT4_new->ER CHC22 CHC22 CHC22->GSC forms vesicle with GLUT4 p115 p115 p115->ERGIC resides on p115->CHC22 recruit SNX5 SNX5 SNX5->ERGIC SNX5->CHC22 Insulin Insulin Insulin->InsulinReceptor binds

Caption: CHC22-mediated GLUT4 trafficking pathway from the ERGIC to the GSC.

Experimental Protocols

The study of CHC22 expression and function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for CHC22 Detection in Paraffin-Embedded Tissues

This protocol outlines the steps for visualizing CHC22 protein expression and localization within the cellular context of tissue samples.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Transfer slides through a graded series of ethanol (100% twice, 95%, 70%, 50%) for 3 minutes each.

    • Rinse with PBS twice for 5 minutes each.[13]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.[13]

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% H₂O₂ for 10 minutes.[13]

    • Wash with PBS.

    • Incubate with a blocking buffer (e.g., 5% normal serum in PBS with 0.1% Triton X-100) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CHC22 antibody (e.g., polyclonal anti-CHC22) to its optimal concentration in antibody dilution buffer.

    • Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[13]

  • Secondary Antibody and Detection:

    • Wash slides with PBS three times for 5 minutes each.

    • Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.[13]

    • Wash with PBS.

    • Apply streptavidin-HRP conjugate and incubate for 30 minutes.[13]

    • Wash with PBS.

    • Develop the signal using a DAB substrate kit until the desired color intensity is reached.[13]

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.[13]

    • Rinse with running tap water.

    • Dehydrate through a graded ethanol series and clear in xylene.[13]

    • Mount with a permanent mounting medium.

IHC_Workflow start Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize retrieval Antigen Retrieval (HIER) deparaffinize->retrieval blocking Blocking (Peroxidase & Serum) retrieval->blocking primary_ab Primary Antibody (Anti-CHC22) blocking->primary_ab secondary_ab Biotinylated Secondary Antibody primary_ab->secondary_ab detection Streptavidin-HRP & DAB Substrate secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mount Dehydration, Clearing & Mounting counterstain->mount end Microscopy Analysis mount->end

Caption: Workflow for Immunohistochemical (IHC) staining of CHC22.
Quantitative Real-Time PCR (qRT-PCR) for CLTCL1 mRNA Expression

This protocol allows for the sensitive quantification of CLTCL1 mRNA levels in different tissues or cell types.

  • RNA Isolation:

    • Extract total RNA from tissue samples or cells using a suitable method (e.g., Trizol reagent or column-based kits).

    • Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.[14]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[15][16]

    • The reaction typically involves incubation at 42-50°C for 50-60 minutes, followed by enzyme inactivation at 70°C.[15]

  • qRT-PCR Reaction Setup:

    • Prepare the reaction mix on ice, containing:

      • SYBR Green Master Mix

      • Forward and Reverse primers for CLTCL1 (final concentration 200-500 nM)

      • Diluted cDNA template

      • Nuclease-free water

    • Include no-template controls (NTC) to check for contamination and a reference gene (e.g., GAPDH, ACTB) for normalization.[15]

  • Thermal Cycling:

    • A typical thermal cycling program includes:

      • Initial denaturation (e.g., 95°C for 10 minutes)

      • 40 cycles of:

        • Denaturation (95°C for 15 seconds)

        • Annealing/Extension (60°C for 1 minute)

      • Melt curve analysis to verify product specificity.[15][17]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for CLTCL1 and the reference gene in each sample.

    • Calculate the relative expression of CLTCL1 using the ΔΔCt method.

This comprehensive guide provides a foundation for researchers to investigate the role of CHC22 in health and disease. The distinct expression pattern and specialized function of CHC22 make it a compelling subject for further study, particularly in the context of metabolic disorders like type 2 diabetes.

References

Unraveling the Cellular Choreography of CHC22: A Technical Guide to its Subcellular Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Subcellular Localization of the Clathrin Heavy Chain Isoform, CHC22.

This in-depth guide provides a detailed overview of the subcellular localization of the CHC22 protein, a crucial player in specialized membrane trafficking pathways. With a focus on quantitative data, experimental methodologies, and visualization of key processes, this document serves as an essential resource for professionals in cellular biology and drug development seeking to understand and target CHC22-mediated pathways.

Introduction: The Emerging Role of CHC22 in Cellular Trafficking

CHC22 is a non-canonical clathrin heavy chain isoform with distinct biochemical properties and tissue-specific expression, most prominently in skeletal muscle and adipose tissue.[1][2] Unlike its ubiquitous counterpart, CHC17, which is involved in receptor-mediated endocytosis at the plasma membrane and protein sorting at the trans-Golgi network (TGN), CHC22 participates in specialized trafficking routes.[1][3] A primary function of CHC22 is its essential role in the biogenesis of the insulin-responsive GLUT4 storage compartment (GSC), which is critical for glucose homeostasis.[1][2][4] Understanding the precise subcellular localization of CHC22 is paramount to elucidating its function in both normal physiology and disease states, such as type 2 diabetes.

Quantitative Analysis of CHC22 Subcellular Distribution

While precise quantitative data from subcellular fractionation followed by mass spectrometry or quantitative western blotting for CHC22 is not extensively available in the public domain, quantitative image analysis has provided valuable insights into its relative distribution and dynamic localization. The following table summarizes key findings on the perinuclear enrichment of CHC22 and the impact of depleting its interaction partners.

ConditionMeasurementObservationReference
Control HeLa CellsPerinuclear Mean Fluorescence Intensity (PeriMI) of CHC22Baseline perinuclear enrichment[5]
ΔSNX5/6 HeLa CellsPerinuclear Mean Fluorescence Intensity (PeriMI) of CHC22Significant reduction in perinuclear enrichment (P = 0.0095)[5]
Control HeLa CellsProximity Ligation Assay (PLA) puncta (CHC22-p115 interaction)Baseline number of puncta per cell[5]
ΔSNX5/6 HeLa CellsProximity Ligation Assay (PLA) puncta (CHC22-p115 interaction)Significant reduction in the average number of puncta per cell (P = 0.03)[5]

These data highlight the dependency of CHC22's perinuclear localization on its interaction with sorting nexin 5 (SNX5) and the ER-Golgi intermediate compartment (ERGIC) tether protein p115.

Key Subcellular Locations of CHC22

CHC22 is primarily associated with the early secretory pathway, where it orchestrates the trafficking of specific cargo proteins like GLUT4.

  • ER-to-Golgi Intermediate Compartment (ERGIC): A primary site of CHC22 function, where it mediates the sorting of newly synthesized GLUT4.[3][6][7] CHC22 colocalizes and forms a complex with the ERGIC resident protein p115.[6] This localization is crucial for a Golgi-bypass trafficking route that directs GLUT4 to its storage compartment.

  • trans-Golgi Network (TGN): CHC22 is also implicated in membrane traffic at the TGN.[1] It is thought to be involved in the formation of vesicles that transport cargo from the TGN.

  • GLUT4 Storage Compartment (GSC): CHC22 is essential for the formation of the GSC, a specialized intracellular reservoir of GLUT4 vesicles in muscle and fat cells.[1][2][4] In response to insulin, these vesicles translocate to the plasma membrane to facilitate glucose uptake.

  • Neuromuscular and Myotendinous Junctions: Studies have shown that CHC22 is concentrated at neuromuscular and myotendinous junctions in muscle tissue, suggesting a role in these specialized structures.[8]

Experimental Protocols for Studying CHC22 Subcellular Localization

This section provides detailed methodologies for key experiments used to investigate the subcellular localization of CHC22.

Immunofluorescence Staining of CHC22 in Cultured Muscle Cells

This protocol describes the visualization of CHC22 in differentiated human skeletal muscle cells (myotubes).

Materials:

  • Differentiated human skeletal muscle cells (e.g., LHCNM2) cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 50 mM Ammonium chloride in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer: 0.2% Fish Skin Gelatin (FSG) in PBS

  • Primary antibody: Rabbit anti-CHC22 antibody

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Fixation: Rinse cells twice with PBS. Fix with 4% PFA for 20 minutes at room temperature.

  • Washing and Quenching: Wash three times with PBS. Incubate in 50 mM ammonium chloride for 10 minutes to quench residual PFA. Wash three times with PBS.

  • Permeabilization: Permeabilize cells with 0.2% Triton X-100 for 4 minutes. Wash three times with PBS.

  • Blocking: Block non-specific antibody binding with blocking buffer for 10 minutes.

  • Primary Antibody Incubation: Dilute the primary anti-CHC22 antibody in blocking buffer. Incubate with cells for 20 minutes at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS containing 0.2% FSG.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate with cells for 20 minutes at room temperature in the dark.

  • Washing: Wash three times with PBS containing 0.2% FSG.

  • Counterstaining and Mounting: Stain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the cells using a confocal or epifluorescence microscope.

Subcellular Fractionation to Isolate CHC22-Containing Compartments

This protocol outlines a differential centrifugation method to separate major subcellular fractions.

Materials:

  • Cultured cells (e.g., HeLa or myoblasts)

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, protease inhibitors)

  • Centrifuge and ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Cell Harvesting and Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in homogenization buffer. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclear fraction.

  • Mitochondrial and Heavy Membrane Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains mitochondria and other heavy membranes.

  • Microsomal Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including ER, Golgi, and endosomes).

  • Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.

  • Analysis: Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against CHC22 and organelle-specific markers to determine the distribution of CHC22.

Co-immunoprecipitation of CHC22 and Interacting Proteins

This protocol describes the isolation of CHC22 and its binding partners from cell lysates.

Materials:

  • Cultured cells expressing CHC22

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

  • Anti-CHC22 antibody or control IgG

  • Protein A/G-agarose beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer. Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-CHC22 antibody or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CHC22 and suspected interacting partners (e.g., p115, SNX5).

Transmission Electron Microscopy (TEM) of CHC22-Coated Vesicles

This protocol provides a general workflow for visualizing CHC22-coated vesicles at the ultrastructural level.

Materials:

  • Cell or tissue samples

  • Primary fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.3

  • Post-fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer

  • Uranyl acetate

  • Ethanol series (for dehydration)

  • Embedding resin (e.g., Epon)

  • Lead citrate

Procedure:

  • Primary Fixation: Fix the samples in primary fixative for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the samples in 0.1 M sodium cacodylate buffer.

  • Post-fixation: Post-fix the samples in 1% osmium tetroxide for 1-2 hours.

  • En bloc Staining: Stain the samples with uranyl acetate.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

  • Embedding: Infiltrate the samples with embedding resin and polymerize at 60°C.

  • Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Staining: Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope. CHC22-coated vesicles will appear as vesicles with a characteristic electron-dense coat.

Visualization of CHC22-Mediated Trafficking and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving CHC22 and a typical experimental workflow for its study.

CHC22_GLUT4_Trafficking cluster_ERGIC ERGIC ER Newly synthesized GLUT4 ERGIC GLUT4 in ERGIC ER->ERGIC Anterograde transport GSC GLUT4 Vesicles ERGIC->GSC CHC22-mediated Golgi-bypass p115 p115 PM GLUT4 at Plasma Membrane GSC->PM Translocation CHC22 CHC22 CHC22->p115 SNX5_6 SNX5/6 SNX5_6->CHC22 Insulin Insulin Insulin->PM signals

Figure 1. CHC22-mediated GLUT4 trafficking pathway.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., myoblasts) start->cell_culture if_staining Immunofluorescence Staining cell_culture->if_staining subcellular_fractionation Subcellular Fractionation cell_culture->subcellular_fractionation co_ip Co-immunoprecipitation cell_culture->co_ip em Electron Microscopy cell_culture->em confocal_microscopy Confocal Microscopy (Localization) if_staining->confocal_microscopy western_blot Western Blot (Distribution) subcellular_fractionation->western_blot mass_spec Mass Spectrometry (Interactors) co_ip->mass_spec ultrastructure_analysis Ultrastructure Analysis em->ultrastructure_analysis data_analysis Data Analysis and Interpretation confocal_microscopy->data_analysis western_blot->data_analysis mass_spec->data_analysis ultrastructure_analysis->data_analysis conclusion Conclusion: Model Refinement data_analysis->conclusion

Figure 2. Experimental workflow for studying CHC22 localization.

Conclusion

The subcellular localization of CHC22 to the early secretory pathway, particularly the ERGIC, is fundamental to its role in specialized trafficking events such as the formation of the insulin-responsive GLUT4 storage compartment. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate functions of CHC22. A deeper understanding of its cellular choreography will undoubtedly pave the way for novel therapeutic strategies targeting diseases associated with aberrant CHC22-mediated trafficking.

References

CL22 Cationic Peptide: A Technical Guide to Structure, Properties, and Applications in Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CL22 peptide is a novel cationic peptide that has demonstrated significant potential as a non-viral vector for gene delivery. Its unique structural characteristics facilitate the condensation of DNA into stable nanoparticles, enabling efficient transfection of a wide range of mammalian cells. This technical guide provides a comprehensive overview of the structure and physicochemical properties of the CL22 peptide. It details established experimental protocols for the formation and characterization of CL22-DNA complexes and their subsequent use in cell transfection. Furthermore, this document illustrates the key workflows and the proposed mechanism of cellular uptake and intracellular trafficking of these complexes. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of gene therapy and drug delivery.

CL22 Peptide: Structure and Physicochemical Properties

The CL22 peptide is a synthetically designed cationic peptide with a specific amino acid sequence that imparts its functionality as a gene delivery agent. Its structure and properties are summarized in the tables below.

Structural and Compositional Data
PropertyValue
Amino Acid Sequence KKKKKKGGFLGFWRGENGRKTRSAYERMCNILKGK
Number of Amino Acids 35
Molecular Formula C174H292N56O43S1
Dimerization Forms a dimer ([CL22]₂) via a disulfide bond at the C-terminal cysteine residue.
Physicochemical Properties
PropertyValue
Molecular Weight 4101.9 Da[1]
Net Charge at pH 7 +11[1]
Isoelectric Point (pI) ~10.5 (Estimated)

Mechanism of Action in Gene Delivery

The primary application of the CL22 peptide is as a non-viral vector for the delivery of plasmid DNA into mammalian cells. The proposed mechanism involves several key steps, from the initial complexation with DNA to the eventual release of the genetic material within the cell.

Gene Delivery Workflow

The following diagram illustrates the general workflow for utilizing the CL22 peptide in gene transfection experiments.

Gene_Delivery_Workflow cluster_preparation Complex Formation cluster_transfection Cellular Transfection cluster_analysis Analysis Peptide CL22 Peptide Solution Mix Mix Peptide and DNA Peptide->Mix DNA Plasmid DNA Solution DNA->Mix Complex CL22-DNA Nanoparticles Mix->Complex Incubate Incubate Cells with Complexes Complex->Incubate Cells Mammalian Cells in Culture Cells->Incubate Expression Gene Expression Incubate->Expression Assay Reporter Gene Assay Expression->Assay Result Quantify Transfection Efficiency Assay->Result

Caption: Workflow for CL22-mediated gene delivery.

Proposed Intracellular Trafficking Pathway

While the precise intracellular fate of CL22-DNA complexes is an area of ongoing research, a general pathway has been proposed. This involves the initial binding of the cationic complexes to the anionic cell surface, followed by cellular uptake, endosomal escape, and eventual release of the DNA into the cytoplasm for subsequent nuclear import and gene expression.

Intracellular_Trafficking extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm nucleus Nucleus Complex CL22-DNA Complex Binding Binding to Cell Surface Complex->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Release DNA Release Escape->Release Nuclear_Import Nuclear Import Release->Nuclear_Import Transcription Transcription Nuclear_Import->Transcription

References

CHC22 Clathrin's Interaction with Adaptor Proteins: A Technical Guide to the Core of GLUT4 Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHC22 is a specialized clathrin heavy chain isoform, encoded by the CLTCL1 gene, that plays a pivotal role in human glucose metabolism. Unlike its ubiquitous counterpart, CHC17, which is involved in canonical endocytosis, CHC22 is predominantly expressed in skeletal muscle and adipose tissue. Its primary function is the intracellular trafficking of the glucose transporter GLUT4, sequestering it into a specialized storage compartment (GSC) from which it can be mobilized to the cell surface in response to insulin.[1][2] This process is critical for postprandial glucose clearance and is a key area of interest in metabolic disease research, including type 2 diabetes.

This technical guide provides an in-depth exploration of the core interactions between CHC22 and its network of adaptor proteins. Understanding these molecular partnerships is fundamental to elucidating the mechanisms of GLUT4 storage and mobilization and offers potential targets for therapeutic intervention.

CHC22 and its Adaptor Protein Network

CHC22's unique trafficking roles are dictated by its specific interactions with a distinct set of adaptor proteins, which differ significantly from those of CHC17. These adaptors are responsible for recruiting CHC22 to specific membrane compartments and linking it to its cargo, most notably GLUT4. The key adaptor proteins and interacting partners identified to date include GGA2, AP-1, p115, and Sorting Nexin 5 (SNX5). Notably, CHC22 does not interact with the endocytic adaptor AP2 or with clathrin light chains, which are characteristic binding partners of CHC17.[1][3]

The ERGIC Recruitment Complex: p115 and SNX5

A critical and unique feature of CHC22-mediated trafficking is its role in the biogenesis of the GLUT4 storage compartment directly from the ER-to-Golgi intermediate compartment (ERGIC), in a pathway that bypasses the Golgi apparatus.[3][4][5] This process is initiated by a sophisticated two-site interaction mechanism involving the ERGIC tethering protein p115 and Sorting Nexin 5 (SNX5).[1][4]

  • Indirect Interaction via SNX5: The C-terminal trimerization domain of CHC22 directly binds to SNX5.[1][4] SNX5, in turn, interacts with p115, thus forming an initial bridge between CHC22 and the ERGIC membrane.[1][4] This interaction is specific to CHC22, as SNX5 does not bind to the equivalent domain of CHC17.[1]

  • Direct Interaction with p115: Following the initial recruitment, an isoform-specific patch within the N-terminal domain of CHC22 engages in a direct binding interaction with p115.[1][4]

This dual-interaction model provides a robust mechanism for the specific recruitment of CHC22 to the ERGIC, a crucial first step in the formation of new GLUT4 storage vesicles.[1][4]

Adaptors for Endosomal Sorting: GGA2 and AP-1

In addition to the biogenesis of GLUT4 vesicles from the ERGIC, CHC22 is also involved in the recycling of GLUT4 back to the GSC from endosomes after its insulin-stimulated translocation to the plasma membrane.[3][6] This retrograde trafficking pathway involves the adaptor proteins GGA2 (Golgi-associated, gamma adaptin ear-containing, ARF-binding protein 2) and AP-1.

  • GGA2: CHC22 exhibits preferential binding to GGA2 compared to CHC17.[3] GGA2 is a known clathrin adaptor involved in sorting cargo at the trans-Golgi network (TGN) and endosomes.[3]

  • AP-1: The adaptor protein complex AP-1, which also functions in sorting at the TGN and endosomes, has been shown to co-immunoprecipitate with CHC22.

Together, GGA2 and AP-1 are thought to recruit CHC22 to endosomal compartments to facilitate the sorting of internalized GLUT4 back into the GSC, thus replenishing the storage pool.[3]

Data Presentation: CHC22-Adaptor Protein Interactions

CHC22 DomainInteracting Adaptor ProteinNature of InteractionFunctional RelevanceReferences
N-terminal Domainp115DirectERGIC recruitment, GSC biogenesis[1][4]
N-terminal DomainGGA2DirectEndosomal sorting of GLUT4[1][3]
C-terminal Trimerization DomainSNX5DirectERGIC recruitment (bridges to p115)[1][4]
Not specifiedAP-1Co-complex formationEndosomal sorting of GLUT4

Note: The absence of quantitative binding affinity data (Kd values) in this table reflects its unavailability in the current scientific literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying CHC22-adaptor protein interactions.

CHC22_ERGIC_Recruitment cluster_Cytosol Cytosol p115 p115 snx5 SNX5 p115->snx5 chc22 CHC22 Triskelion chc22_ntd N-terminal Domain chc22->chc22_ntd has chc22_ctd C-terminal Trimerization Domain chc22->chc22_ctd has chc22_ntd->p115 2. Stable Docking chc22_ctd->snx5 1. Initial Binding GLUT4_Trafficking_Pathways cluster_biogenesis GSC Biogenesis (Golgi-Bypass) cluster_recycling Endosomal Recycling ER Endoplasmic Reticulum GLUT4_new Newly synthesized GLUT4 ER->GLUT4_new ERGIC ERGIC GSC GLUT4 Storage Compartment (GSC) ERGIC->GSC Vesicular Transport PM Plasma Membrane GSC->PM Exocytosis GLUT4_surface Surface GLUT4 PM->GLUT4_surface Endosome Endosome Endosome->GSC Retrograde Transport GLUT4_new->ERGIC Anterograde Transport CHC22_ERGIC CHC22 p115_SNX5 p115/SNX5 GLUT4_surface->Endosome Endocytosis Insulin Insulin Insulin->GSC Stimulates CHC17 CHC17 CHC22_Endo CHC22 GGA2_AP1 GGA2/AP-1 CoIP_Workflow start Start: Cell Culture (e.g., human myotubes) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing Lysate (with control beads) lysis->preclear ip Immunoprecipitation: Incubate with anti-CHC22 antibody preclear->ip capture Capture Immune Complexes (Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific binders) capture->wash elute Elution of Protein Complex wash->elute analysis Analysis elute->analysis wb Western Blot (Detect CHC22 and co-precipitated adaptors) analysis->wb ms Mass Spectrometry (Identify novel interacting partners) analysis->ms

References

The Role of CHC22 in Myoblast Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Principle: CHC22 Orchestrates a Specialized Trafficking Pathway Essential for Myoblast Differentiation and Glucose Metabolism

Myoblast differentiation is a complex, multi-step process culminating in the formation of multinucleated myotubes, the precursors to mature muscle fibers. This process involves not only a dramatic shift in gene expression but also a significant remodeling of cellular architecture and metabolic machinery. A key player in this transformation is the clathrin heavy chain isoform CHC22, encoded by the CLTCL1 gene. Unlike its ubiquitous counterpart, CHC17, which is involved in canonical endocytosis in all cells, CHC22 is highly expressed in skeletal and cardiac muscle and plays a specialized role in the biogenesis of an insulin-responsive glucose transporter 4 (GLUT4) storage compartment (GSC). The upregulation of CHC22 during myogenesis is intrinsically linked to the development of metabolic competence in maturing muscle cells.

This guide provides an in-depth technical overview of the function of CHC22 in myoblast differentiation, focusing on its molecular mechanisms, associated signaling pathways, and the experimental protocols used to elucidate its role.

Data Presentation: Quantitative Insights into CHC22 Function

The following tables summarize key quantitative data from studies investigating the role of CHC22 in myoblast differentiation.

Table 1: CHC22 Expression and Knockdown Efficiency

ParameterCell LineObservationReference
Protein Expression Human Skeletal Myoblasts (SKMC)~50-fold increase in CHC22 protein expression during differentiation.[1]
Protein Expression Human Skeletal Myoblasts (SKMC)CHC17 protein expression remains constant during differentiation.[1]
siRNA Knockdown Differentiated LHCNM2 Myotubes88.1 ± 4.2% reduction in CHC22 protein levels.
siRNA Knockdown Differentiated LHCNM2 Myotubes79.8 ± 4.0% reduction in CHC17 protein levels.

Table 2: Functional Consequences of CHC22 Depletion in Myotubes

ExperimentConditionResultReference
Glucose Uptake Control siRNA, Insulin StimulatedSignificant increase in glucose uptake.
Glucose Uptake CHC22 siRNA, Insulin StimulatedNo insulin-stimulated increase in glucose uptake.
Glucose Uptake CHC17 siRNA, Insulin StimulatedInsulin-stimulated increase in glucose uptake persists.
Basal Glucose Uptake CHC22 or CHC17 siRNAIncreased basal glucose uptake, suggesting GLUT4 redistribution to the cell surface.

Table 3: Phenotypic Observations in CHC22-Transgenic Mouse Myoblasts

ParameterGenotypeGlucose ConditionObservationReference
Myoblast Fusion CHC22-TransgenicLow (5.6 mM) or High (25 mM)Fusion into myotubes proceeds, with a slightly enhanced rate compared to wild-type, a potential indicator of cellular stress.[2][3]
Myoblast Proliferation Wild-Type (WT)High (25 mM)> 2-fold increase in total nuclei after 24 hours.[2]
Myoblast Proliferation CHC22-TransgenicHigh (25 mM)No significant increase in proliferation in response to high glucose.[2]

Signaling and Trafficking Pathways Involving CHC22

CHC22 is integral to two key trafficking routes that ensure the proper sequestration of GLUT4, making the developing myotube responsive to insulin.

  • The Biosynthetic "Golgi-Bypass" Pathway: CHC22 intercepts newly synthesized GLUT4 at the ER-to-Golgi Intermediate Compartment (ERGIC) and diverts it directly to the GLUT4 Storage Compartment (GSC), bypassing the main Golgi apparatus.[4][5][6]

  • The Endosomal Recycling Pathway: After insulin-stimulated translocation to the plasma membrane and subsequent re-internalization (mediated by CHC17), CHC22 is involved in sorting GLUT4 from endosomes back to the GSC.[7]

These pathways are orchestrated by a series of specific protein-protein interactions.

Diagram: Insulin Signaling Cascade Leading to GLUT4 Translocation

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 P PI3K PI3K IRS1->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 activates AKT Akt/PKB PDK1->AKT P AS160 AS160 AKT->AS160 P (inactivates) Rabs Rab GTPases AS160->Rabs inhibits GSV GLUT4 Storage Vesicle (GSV) Rabs->GSV activates GLUT4_trans GLUT4 Translocation & Fusion GSV->GLUT4_trans PM Plasma Membrane GLUT4_trans->PM fuses with CHC22_Trafficking cluster_ERGIC ERGIC p115 p115 GLUT4_new Newly Synthesized GLUT4 p115->GLUT4_new Recruits complex complex CHC22 CHC22 CHC22->p115 Direct Interaction (N-terminus) SNX5 SNX5 CHC22->SNX5 SNX5->p115 Binds GSC GLUT4 Storage Compartment (GSC) complex->GSC Traffics to Workflow start Start: LHCN-M2 Myoblasts differentiate Induce Differentiation (Switch to DM) start->differentiate myotubes Differentiated Myotubes differentiate->myotubes knockdown siRNA Knockdown (Control vs. siCHC22) myotubes->knockdown Treat western_exp Western Blot: CHC22 Expression Levels myotubes->western_exp Analyze if_stain Immunofluorescence: CHC22 & GLUT4 Localization myotubes->if_stain Analyze co_ip Co-Immunoprecipitation: Identify Binding Partners (e.g., SNX5, p115) myotubes->co_ip Analyze western_kd Western Blot: Validate Knockdown knockdown->western_kd glucose_uptake Functional Assay: Insulin-Stimulated Glucose Uptake knockdown->glucose_uptake

References

An In-depth Technical Guide to the Formation and Cellular Interactions of CL22 Peptide-DNA Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CL22 peptide is a cationic peptide designed for the efficient, non-viral delivery of DNA into mammalian cells. Its ability to condense DNA into stable nanoparticles facilitates cellular uptake and subsequent gene expression. This technical guide provides a comprehensive overview of the formation of CL22-DNA complexes, detailing available biophysical data, and outlines key experimental protocols for their quantitative characterization. Furthermore, it explores the putative cellular uptake mechanisms and signaling pathways involved in CL22-mediated gene delivery. This document is intended to serve as a foundational resource for researchers and professionals in drug development engaged in the study and application of peptide-based gene delivery systems.

Introduction to CL22 Peptide and DNA Complexation

The CL22 peptide is a novel condensing peptide that has demonstrated high transfection efficiency across a variety of cell lines, including primary dendritic and endothelial cells[1][2]. As a cationic peptide, its positively charged amino acid residues interact electrostatically with the negatively charged phosphate backbone of DNA. This interaction leads to the condensation of DNA into compact, nanoparticle structures. These complexes protect the DNA from nuclease degradation and facilitate its entry into cells. The superior transfection activity of CL22, when compared to other DNA condensing peptides, appears to be conferred at a stage after the initial uptake of the complexes into the cells[1][2].

Biophysical Characterization of CL22-DNA Complexes

Data on CL22-DNA Complex Formation

The formation of CL22-DNA complexes is dependent on the charge ratio of the peptide to the DNA. Studies have shown that the size and surface charge (zeta potential) of the resulting nanoparticles can be modulated by varying this ratio.

ParameterConditionObservationReference
Complex Formation Increasing peptide:DNA charge ratioCondensation of DNA into complexes[2]
Particle Size (Z_Av) Charge ratio 1.6 in HBSInitial average diameter of ~100 nm, growing to ~200 nm over 60 minutes[1]
Zeta Potential Increasing charge ratio in HEPESShift from anionic to cationic surface charge[1]
Morphology Charge ratio 2 in HEPES (Cryo-EM)Boulder-like particles with an average diameter of 40-80 nm[1][2]

Experimental Protocols for Quantitative Analysis

To further elucidate the biophysical properties of CL22-DNA interactions, the following standard experimental protocols can be employed.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a fundamental technique to confirm the binding of a peptide to DNA and to assess the stoichiometry of the resulting complex.

Objective: To qualitatively assess the formation of CL22-DNA complexes and estimate the binding stoichiometry.

Materials:

  • CL22 peptide

  • Plasmid DNA or a specific DNA oligonucleotide

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • 6X Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • Agarose or polyacrylamide gel

  • Electrophoresis buffer (e.g., 1X TBE)

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Protocol:

  • Prepare a series of reaction mixtures by titrating a fixed amount of DNA with increasing concentrations of the CL22 peptide in the binding buffer.

  • Incubate the mixtures at room temperature for 20-30 minutes to allow for complex formation.

  • Add the loading dye to each reaction.

  • Load the samples onto an agarose or polyacrylamide gel.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

  • Stain the gel with a suitable DNA stain and visualize the DNA bands under UV light. A shift in the migration of the DNA band indicates the formation of a peptide-DNA complex.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free quantification of binding kinetics and affinity.

Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of the CL22-DNA interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS)

  • Streptavidin

  • Biotinylated DNA oligonucleotide

  • CL22 peptide

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilize streptavidin on the sensor chip surface using standard amine coupling chemistry.

  • Capture the biotinylated DNA oligonucleotide on the streptavidin-coated surface.

  • Prepare a series of dilutions of the CL22 peptide in the running buffer.

  • Inject the CL22 solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Record the sensorgrams, which show the change in response units (RU) over time.

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_a, k_d, and K_D.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the CL22-DNA interaction.

Materials:

  • Isothermal titration calorimeter

  • CL22 peptide

  • DNA (plasmid or oligonucleotide)

  • Dialysis buffer (e.g., PBS or Tris buffer)

Protocol:

  • Dialyze both the CL22 peptide and the DNA solution extensively against the same buffer to minimize heat of dilution effects.

  • Load the DNA solution into the sample cell of the calorimeter.

  • Load the CL22 peptide solution into the injection syringe at a concentration approximately 10-fold higher than the DNA concentration.

  • Perform a series of small injections of the CL22 peptide into the DNA solution while monitoring the heat change.

  • Integrate the heat peaks from each injection and plot them against the molar ratio of peptide to DNA.

  • Fit the resulting binding isotherm to a suitable binding model to determine n, K_D, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the binding affinity (K_D) of the CL22-DNA interaction.

Materials:

  • Fluorescence plate reader with polarization filters

  • Fluorescently labeled DNA oligonucleotide (e.g., with FITC or TAMRA)

  • CL22 peptide

  • Binding buffer

Protocol:

  • Prepare a solution of the fluorescently labeled DNA at a low, fixed concentration in the binding buffer.

  • Prepare a serial dilution of the CL22 peptide.

  • Mix the labeled DNA with the different concentrations of the CL22 peptide in a microplate.

  • Incubate at room temperature to reach binding equilibrium.

  • Measure the fluorescence polarization of each sample.

  • Plot the change in polarization as a function of the CL22 peptide concentration and fit the data to a sigmoidal dose-response curve to determine the K_D.

Cellular Uptake and Intracellular Signaling

The efficient delivery of DNA into the nucleus is a multi-step process involving cellular uptake, endosomal escape, and nuclear translocation. While the specific pathways for CL22-DNA complexes have not been fully elucidated, a general mechanism can be proposed based on the behavior of other cationic peptide-based delivery systems.

Proposed Cellular Uptake and Trafficking Pathway

It is hypothesized that CL22-DNA complexes are internalized primarily through endocytosis. The initial interaction with the cell surface is likely mediated by electrostatic interactions with negatively charged proteoglycans.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CL22_DNA CL22-DNA Complex Cell_Surface Cell Surface (Proteoglycans) CL22_DNA->Cell_Surface Binding Coated_Pit Clathrin-coated Pit Cell_Surface->Coated_Pit Clathrin-mediated Endocytosis Endosome Early Endosome Coated_Pit->Endosome Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation DNA_Release DNA Release Endosome->DNA_Release Endosomal Escape (Proton Sponge Effect) Degradation Degradation Late_Endosome->Degradation Degradation Cytosol Cytosol Nucleus Nucleus Cytosol->Nucleus Nuclear Import DNA_Release->Cytosol

Caption: Proposed pathway for cellular uptake of CL22-DNA complexes.

Experimental Workflow for Transfection Analysis

To investigate the efficiency and cellular response to CL22-mediated transfection, a structured experimental workflow can be implemented.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Prepare_Complexes Prepare CL22-DNA Complexes (Varying Charge Ratios) Transfect Transfect Cells with Complexes Prepare_Complexes->Transfect Seed_Cells Seed Mammalian Cells Seed_Cells->Transfect Incubate Incubate for 24-48h Transfect->Incubate Reporter_Assay Reporter Gene Assay (e.g., Luciferase, GFP) Incubate->Reporter_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Cytotoxicity Uptake_Analysis Cellular Uptake Analysis (Flow Cytometry, Confocal Microscopy) Incubate->Uptake_Analysis

Caption: Experimental workflow for evaluating CL22 transfection efficiency.

Conclusion

The CL22 peptide represents a promising non-viral vector for gene delivery. While initial studies have demonstrated its efficacy, a more in-depth quantitative characterization of its interaction with DNA is necessary for its rational optimization and broader application. The experimental protocols and hypothesized pathways outlined in this guide provide a framework for future research in this area. A thorough understanding of the biophysical and cellular mechanisms governing CL22-DNA complex formation and function will be critical for advancing its potential in therapeutic and research applications.

References

An In-depth Technical Guide on the Evolutionary Conservation of CHC22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clathrin heavy chain 22 (CHC22), encoded by the CLTCL1 gene, is a vertebrate-specific paralog of the ubiquitous CHC17. While CHC17 is essential for general clathrin-mediated endocytosis in all eukaryotic cells, CHC22 has evolved a specialized role in intracellular membrane trafficking, particularly in the formation of the insulin-responsive glucose transporter 4 (GLUT4) storage compartment (GSC) in muscle and adipose tissues. This guide provides a comprehensive overview of the evolutionary conservation of CHC22, its crucial role in glucose metabolism, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and inform drug development strategies targeting metabolic diseases.

Evolutionary History and Conservation of CHC22

CHC22 arose from a gene duplication event early in vertebrate evolution, approximately 451–494 million years ago.[1][2] Its paralog, CHC17, is highly conserved across all eukaryotes and performs essential housekeeping functions in membrane trafficking.[1][3] In contrast, the evolutionary trajectory of CHC22 is marked by both strong purifying selection in lineages where it is retained and independent gene loss in others, highlighting its specialized, non-essential role in some species.[1][2][4]

Quantitative Data on CHC22 Conservation

The conservation of the CLTCL1 gene, encoding CHC22, varies across the vertebrate lineage. While it is retained in many species, it has been lost in at least two independent vertebrate lineages.[1][5]

Vertebrate Lineage Presence of CLTCL1 Gene Reference
Primates
Human (Homo sapiens)Present[1][2]
Chimpanzee (Pan troglodytes)Present[4]
Rodents
Mouse (Mus musculus)Pseudogene[2][3][6][7]
Rat (Rattus norvegicus)Absent[2]
Cetartiodactyla
Pig (Sus scrofa)Absent[1][2]
Cow (Bos taurus)Absent[1][2]
Sheep (Ovis aries)Absent[1][2]
PorpoiseAbsent[1][2]
Other Mammals
Little brown bat (Myotis lucifugus)Absent[2]
Aves
Chicken (Gallus gallus)Present[3]
Amphibians
Frog (Xenopus tropicalis)Present[3]
Fish
Zebrafish (Danio rerio)Present[3]

Table 1: Presence and Absence of the CHC22-Encoding Gene (CLTCL1) in Select Vertebrate Species.

The protein sequence of CHC22 shares a high degree of identity with its paralog, CHC17, yet key differences are conserved, indicating distinct functional pressures.

Protein Comparison Sequence Identity Reference
Human CHC22 vs. Human CHC1785%[2][3][8]

Table 2: Protein Sequence Identity Between Human CHC22 and CHC17.

Functional Role of CHC22 in Glucose Metabolism

In humans, CHC22 is most highly expressed in skeletal muscle and adipose tissue, the primary sites for insulin-stimulated glucose uptake.[6][9][10] It plays a critical role in the formation of the GLUT4 storage compartment (GSC), an intracellular reservoir of GLUT4-containing vesicles.[10][11][12] Upon insulin signaling, these vesicles are mobilized to the plasma membrane, enabling the rapid uptake of glucose from the bloodstream.[1][9][11]

CHC22-Mediated GLUT4 Trafficking Pathway

CHC22 facilitates the sorting of newly synthesized GLUT4 from the early secretory pathway, specifically the ER-to-Golgi intermediate compartment (ERGIC), to the GSC.[9][11][12] This pathway bypasses the Golgi apparatus and involves a series of protein-protein interactions.

CHC22_GLUT4_Trafficking ER Endoplasmic Reticulum ERGIC ERGIC ER->ERGIC Golgi Golgi ERGIC->Golgi Constitutive Secretion GSC GLUT4 Storage Compartment (GSC) ERGIC->GSC Golgi Bypass p115 p115 PM Plasma Membrane EE Early Endosome PM->EE Endocytosis (CHC17) EE->GSC Recycling GSC->PM Insulin-stimulated Exocytosis SNX5 SNX5 p115->SNX5 CHC22 CHC22 p115->CHC22 SNX5->CHC22 GLUT4 GLUT4 CHC22->GLUT4

Figure 1: CHC22-mediated GLUT4 trafficking pathway.

As depicted in Figure 1, CHC22 interacts with the ERGIC tether p115 and sorting nexin 5 (SNX5) to mediate the budding of vesicles containing GLUT4 from the ERGIC for direct transport to the GSC.[11] This Golgi-bypass route is distinct from the canonical secretory pathway and the endocytic recycling pathway for GLUT4.

Experimental Protocols for Studying CHC22 Conservation and Function

Elucidating the evolutionary history and functional role of CHC22 has involved a combination of computational and experimental approaches.

Experimental Workflow for Evolutionary Analysis

A typical workflow for analyzing the evolutionary conservation of a protein like CHC22 is outlined below.

Evolutionary_Workflow cluster_data Data Acquisition & Processing cluster_analysis Phylogenetic & Conservation Analysis cluster_functional Functional Validation Seq_ID Identify CHC22 Homologs (BLAST) Seq_Retrieve Retrieve Protein & Nucleotide Sequences Seq_ID->Seq_Retrieve MSA Multiple Sequence Alignment (e.g., ClustalW) Seq_Retrieve->MSA Model_Select Select Evolutionary Model MSA->Model_Select Conservation_Score Calculate Conservation Scores (e.g., PhyloP) MSA->Conservation_Score Tree_Build Phylogenetic Tree Construction (e.g., MEGA) Model_Select->Tree_Build siRNA siRNA-mediated Knockdown Tree_Build->siRNA Conservation_Score->siRNA Metabolic_Assay Metabolic Phenotyping siRNA->Metabolic_Assay Transgenic Transgenic Animal Models Transgenic->Metabolic_Assay

Figure 2: Experimental workflow for CHC22 conservation analysis.
Detailed Methodologies

  • Sequence Retrieval: Obtain the amino acid sequence of human CHC22 from a protein database (e.g., UniProt). Use this sequence as a query in a BLASTp search against the non-redundant protein sequences database to identify homologous sequences in other species.

  • Multiple Sequence Alignment (MSA): Align the retrieved homologous sequences using a program like ClustalW or MUSCLE, available in software packages such as MEGA (Molecular Evolutionary Genetics Analysis).[8]

  • Phylogenetic Tree Construction:

    • Model Selection: Use the aligned sequences to determine the best-fit model of protein evolution (e.g., JTT, WAG) based on statistical criteria like the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC) implemented in MEGA.

    • Tree Inference: Construct the phylogenetic tree using methods such as Maximum Likelihood (ML) or Neighbor-Joining (NJ) within the MEGA software.

    • Bootstrap Analysis: Assess the statistical support for the tree topology by performing bootstrap resampling (e.g., 1000 replicates).

  • Cell Culture: Culture human skeletal muscle cells (e.g., primary myoblasts or the LHCN-M2 cell line) in appropriate growth medium until they reach 70-80% confluency.

  • siRNA Transfection:

    • Prepare a solution of CHC22-specific small interfering RNA (siRNA) and a non-targeting control siRNA in a serum-free medium.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

    • Combine the siRNA and transfection reagent solutions and incubate at room temperature to allow the formation of siRNA-lipid complexes.

    • Add the complexes to the cells and incubate for 48-72 hours.

  • Verification of Knockdown: Assess the efficiency of CHC22 knockdown by quantifying mRNA levels using RT-qPCR and protein levels via Western blotting.

  • Functional Assays: Perform functional assays, such as insulin-stimulated glucose uptake, to determine the effect of CHC22 depletion on cellular physiology.

  • Construct Generation: Clone the human CLTCL1 gene, including its native promoter, into a suitable vector for generating transgenic mice.

  • Generation of Transgenic Mice:

    • Inject the purified DNA construct into the pronuclei of fertilized mouse oocytes.

    • Implant the injected oocytes into pseudopregnant female mice.

    • Screen the resulting offspring for the presence of the transgene by PCR analysis of genomic DNA.

  • Metabolic Phenotyping:

    • Monitor body weight, food and water intake, and fasting blood glucose and insulin levels of the transgenic mice and their wild-type littermate controls.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess whole-body glucose homeostasis.

    • Analyze tissue-specific glucose uptake and GLUT4 localization in muscle and adipose tissue.

Implications for Drug Development

The specialized role of CHC22 in human glucose metabolism makes it a potential target for therapeutic intervention in metabolic diseases such as type 2 diabetes. Understanding the evolutionary conservation of CHC22 is crucial, as its absence in common laboratory models like mice necessitates the use of humanized cell lines or transgenic animals expressing human CHC22 for relevant preclinical studies.[6][7]

Furthermore, the existence of human-specific allelic variants of CHC22 that affect its function in GLUT4 trafficking suggests that genetic variation in CLTCL1 may contribute to individual differences in insulin sensitivity and susceptibility to metabolic disease.[1][2][5] Future drug development efforts could focus on modulating CHC22 activity or its interactions with other components of the GLUT4 trafficking machinery to improve glucose homeostasis.

Conclusion

CHC22 represents a fascinating example of evolutionary specialization, having diverged from its ubiquitous paralog to assume a critical role in a key metabolic pathway in humans and other vertebrates. Its restricted expression and specialized function, coupled with its variable conservation across species, underscore the importance of a thorough understanding of its evolutionary history when studying its role in health and disease. The experimental approaches outlined in this guide provide a framework for further investigation into the biology of CHC22 and its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for CL22 Peptide-Mediated Plasmid Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CL22 peptide is a novel cationic peptide designed for the efficient transfection of plasmid DNA into a wide range of mammalian cells, including cell lines and primary cells.[1][2] As a non-viral gene delivery vector, peptide-based transfection offers advantages such as good biocompatibility, functional diversity, and ease of synthesis and modification.[3] CL22 forms complexes with DNA, facilitating its uptake and expression within the target cells.[1][2] Notably, the superior transfection activity of CL22, when compared to other DNA condensing peptides, is conferred at a step after the uptake of the complexes into the cells.[1][2] These application notes provide a detailed protocol for utilizing the CL22 peptide for plasmid transfection, along with supporting data and visualizations to guide researchers in achieving optimal results.

Data Presentation

Table 1: Transfection Efficiency of CL22 Peptide in Different Cell Lines
Cell LineReporter PlasmidTransfection ConditionsRelative Transfection Efficiency (%)Reference
KLN 205pCMV-β-galactosidaseComplexes in HEPES, 120 µM chloroquine, no FCS100[2]
HepG2pCMV-luciferaseComplexes in HBS, 90 µM chloroquine, 10% FCS100[2]
Table 2: Comparison of CL22 Dimer with Other Cationic Peptides for Transfection Activity in KLN 205 Cells
PeptideOptimal Charge RatioRelative Transfection Efficiency (%)Reference
[CL22]₂1.2 - 2.0100[2][4]
Polylysine (250)1.2 - 2.0~10[4]
CL22 monomer1.2 - 2.0<1[4]

Note: Transfection efficiency is expressed relative to the [CL22]₂ peptide.[2][4]

Experimental Protocols

General Considerations for Plasmid DNA Transfection
  • DNA Quality: For optimal results, use high-purity, supercoiled plasmid DNA. The presence of endotoxins can significantly reduce transfection efficiency, especially in sensitive cell types.[5]

  • Cell Health and Density: Ensure cells are healthy, actively dividing, and plated at an appropriate density (typically 70-90% confluency at the time of transfection) for best results.[6]

  • Optimization: The optimal ratio of peptide to DNA, as well as other conditions, can be cell-type dependent. It is recommended to perform an initial optimization for each new cell line and plasmid combination.[5][6]

Protocol for Plasmid Transfection using CL22 Peptide

This protocol is a general guideline based on published research and standard transfection practices.[2][7][8]

Materials:

  • CL22 peptide (dimer form, [CL22]₂)

  • High-quality plasmid DNA

  • HEPES-buffered saline (HBS) or HEPES buffer

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • Mammalian cell line of interest

  • Sterile microcentrifuge tubes

  • Cell culture plates or dishes

  • Chloroquine (optional, see optimization notes)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in the desired culture vessel to ensure they reach 70-90% confluency at the time of transfection.

  • Preparation of CL22-DNA Complexes:

    • Dilute Plasmid DNA: In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium or HBS.

    • Dilute CL22 Peptide: In a separate sterile tube, dilute the required amount of CL22 peptide in the same serum-free medium or HBS. The optimal charge ratio (peptide:DNA) typically ranges from 1.2:1 to 2:1.[2][4]

    • Form Complexes: Gently add the diluted CL22 peptide to the diluted plasmid DNA while gently vortexing or flicking the tube.

    • Incubate: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable peptide-DNA complexes.[8]

  • Transfection:

    • Add Complexes to Cells: Add the CL22-DNA complexes dropwise to the cells in the culture vessel. Gently rock the plate to ensure an even distribution.

    • Incubation: Incubate the cells with the complexes at 37°C in a CO₂ incubator for 4-6 hours.[2]

  • Post-Transfection:

    • Medium Change: After the incubation period, remove the medium containing the transfection complexes and replace it with fresh, complete cell culture medium.

    • Further Incubation: Continue to incubate the cells for 24-72 hours to allow for gene expression.

  • Analysis: Analyze the transfection efficiency using an appropriate method, such as reporter gene assays (e.g., luciferase, β-galactosidase) or by observing the expression of a fluorescent protein.

Optimization Notes:

  • Buffer Selection: The choice of buffer for complex formation can influence transfection efficiency. Condensation in HBS has been shown to enhance transfection in KLN 205, HepG2, and Cos 7 cells at charge ratios greater than 1.1.[2]

  • Charge Ratio: The optimal charge ratio of CL22 to DNA may vary between cell types but is generally between 1.2 and 2.[2][4]

  • Chloroquine: The addition of chloroquine (e.g., 90-120 µM) can enhance transfection efficiency by inhibiting endosomal acidification.[2][4] However, it can also be cytotoxic, so its concentration should be optimized.

  • Serum: Transfection can be performed in the presence or absence of serum, although initial complex formation should be done in a serum-free medium.[2]

Cell Viability Assay

To assess the cytotoxicity of the CL22 peptide, a cell viability assay such as the MTT, WST-1, or CellTiter-Glo® assay can be performed.[9][10]

Protocol Outline (using a colorimetric assay like MTT):

  • Seed cells in a 96-well plate and transfect using the CL22 protocol.

  • At 24-48 hours post-transfection, add the viability reagent (e.g., MTT) to each well.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.

Visualization of Workflow and Proposed Mechanism

CL22_Transfection_Workflow cluster_prep Complex Formation cluster_transfection Transfection cluster_analysis Analysis Plasmid Plasmid DNA Complex CL22-DNA Complex Plasmid->Complex Mix & Incubate CL22 CL22 Peptide CL22->Complex Cells Mammalian Cells Complex->Cells Add to Cells TransfectedCells Transfected Cells Cells->TransfectedCells Incubate Expression Gene Expression TransfectedCells->Expression Assay Reporter Assay / Microscopy Expression->Assay

Caption: Experimental workflow for plasmid DNA transfection using the CL22 peptide.

Peptide_Transfection_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular PeptideDNA Cationic Peptide-DNA Complex Endosome Endosome PeptideDNA->Endosome Endocytosis DNA_Release DNA Release Endosome->DNA_Release Endosomal Escape Nucleus Nucleus DNA_Release->Nucleus Nuclear Import Transcription Transcription & Translation Nucleus->Transcription Protein Expressed Protein Transcription->Protein

Caption: Proposed mechanism of cationic peptide-mediated plasmid DNA transfection.

References

Protocol for CHC22 Protein Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunoprecipitation (IP) of the CHC22 protein, a clathrin heavy chain isoform involved in specialized membrane trafficking pathways, notably the transport of the glucose transporter GLUT4.[1][2][3][4][5] This protocol is intended to guide researchers in isolating CHC22 and its interacting partners from cell lysates for subsequent analysis by methods such as Western blotting or mass spectrometry.

Introduction

CHC22, encoded by the CLTCL1 gene, is a variant of the more ubiquitously expressed CHC17 clathrin heavy chain.[1] Unlike CHC17, which is crucial for endocytosis at the plasma membrane, CHC22 is primarily involved in intracellular trafficking pathways, particularly from the early secretory pathway.[1][3][5] Notably, CHC22 plays a significant role in the biogenesis of the insulin-responsive GLUT4 storage compartment in muscle and fat cells, making it a protein of interest in metabolic research and drug development for conditions like type 2 diabetes.[2]

Immunoprecipitation is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This allows for the enrichment of the target protein and the identification of its binding partners, providing insights into its function and regulation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway involving CHC22 and the general workflow for its immunoprecipitation.

CHC22_Pathway cluster_ERGIC Endoplasmic Reticulum-Golgi Intermediate Compartment (ERGIC) cluster_GSC GLUT4 Storage Compartment (GSC) ERGIC ERGIC Membrane GSC GSC ERGIC->GSC GLUT4 transport vesicle PlasmaMembrane Plasma Membrane GSC->PlasmaMembrane CHC22 CHC22 CHC22->ERGIC recruitment p115 p115 p115->ERGIC tether p115->CHC22 SNX5 SNX5 SNX5->CHC22 GLUT4 GLUT4 Insulin Insulin Signal Insulin->GSC mobilization

Caption: Signaling pathway of CHC22 in GLUT4 trafficking.

IP_Workflow start Start: Cell Culture (e.g., HeLa, hSkMC) lysis Cell Lysis start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear incubation Antibody Incubation (anti-CHC22) preclear->incubation precipitation Immunoprecipitation (with Protein A/G beads) incubation->precipitation wash Washing precipitation->wash elution Elution wash->elution analysis Downstream Analysis (Western Blot, Mass Spec) elution->analysis end End analysis->end

References

Application Notes and Protocols for CHC22 Antibody in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of antibodies targeting the Clathrin Heavy Chain 22 (CHC22) in Western blot analysis. CHC22, encoded by the CLTCL1 gene, is a crucial protein in the intracellular trafficking of the glucose transporter GLUT4, particularly in skeletal muscle and adipose tissue.[1][2] Its proper function is vital for glucose homeostasis, and its dysregulation has been implicated in conditions like type 2 diabetes.[1]

Protein and Antibody Specifications

A summary of CHC22 protein and antibody characteristics is provided below for quick reference.

ParameterDetailsSource
Protein Name Clathrin Heavy Chain 22 (CHC22)[2][3]
Alternate Names CLH-22, CLTCL1, CLTD
Molecular Weight (approx.) 170-190 kDa[3]
Function Mediates intracellular trafficking of GLUT4 to form insulin-responsive storage compartments.[1][4]
Cellular Localization Cytoplasmic vesicle membrane, ER-to-Golgi intermediate compartment (ERGIC).[5][6]
Tissue Expression Highly expressed in skeletal muscle and adipocytes.[1][2]

Recommended Antibody Dilutions for Western Blot

The following table summarizes recommended starting dilutions for commercially available CHC22 antibodies. It is important to note that optimal dilutions should be determined experimentally for each specific assay.

Antibody TypeRecommended DilutionExample Source
Rabbit Monoclonal1:500 - 1:2000
Sheep Polyclonal1 µg/mL[3][7]
Rabbit Polyclonal1:50 - 1:200 (for IHC, WB may vary)[8]

Experimental Protocols

A detailed protocol for performing Western blot analysis for CHC22 is provided below.

A. Sample Preparation (Cell Lysate)
  • Cell Culture: Culture human cell lines known to express CHC22, such as U2OS (osteosarcoma), HeLa, or differentiated myotubes, in appropriate media.[3]

  • Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to the cell culture dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

B. SDS-PAGE and Electrotransfer
  • Sample Preparation for Loading: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Electrophoresis:

    • Load the samples and a molecular weight marker onto a 4-12% SDS-polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Membrane Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[3]

    • The transfer can be performed using a wet or semi-dry transfer system. Follow the manufacturer's instructions.

C. Immunoblotting
  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the CHC22 primary antibody in the blocking buffer at the recommended concentration (see table above).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP or anti-sheep HRP) diluted in blocking buffer for 1 hour at room temperature.[3][9]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

D. Detection
  • Signal Development:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

  • Imaging:

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • A specific band for CHC22 should be detected at approximately 170-190 kDa.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway involving CHC22 and the general workflow for Western blot analysis.

CHC22_Signaling_Pathway cluster_insulin_signaling Insulin Signaling cluster_glut4_trafficking GLUT4 Trafficking Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds SignalingCascade Signaling Cascade InsulinReceptor->SignalingCascade Activates GSC GLUT4 Storage Compartment (GSC) SignalingCascade->GSC Stimulates Translocation GLUT4_PM GLUT4 at Plasma Membrane GSC->GLUT4_PM Fusion GLUT4_PM->GSC Endocytosis (CHC17-mediated) GlucoseUptake Glucose Uptake GLUT4_PM->GlucoseUptake Facilitates CHC22 CHC22 ERGIC ERGIC CHC22->ERGIC Mediates traffic from ERGIC->GSC Formation Glucose Glucose Glucose->GlucoseUptake

Caption: Insulin-stimulated GLUT4 trafficking pathway involving CHC22.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection CellCulture Cell Culture Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-CHC22) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb ECL ECL Substrate SecondaryAb->ECL Imaging Imaging ECL->Imaging Result Detection of CHC22 (~170-190 kDa band) Imaging->Result

References

CL22 Peptide: Application Notes and Protocols for Efficient Transfection of Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the CL22 peptide, a novel cationic peptide designed for the efficient transfection of primary cells. This document details the transfection efficiency of CL22 in key primary cell types, offers detailed experimental protocols, and illustrates the proposed mechanism of action.

Introduction

Primary cells, while more biologically relevant than immortalized cell lines, are notoriously difficult to transfect using traditional non-viral methods. The CL22 peptide has emerged as a promising vector for gene delivery in these sensitive cell types. CL22 is a condensing peptide that forms stable complexes with DNA, facilitating its entry into cells and subsequent expression. A key advantage of CL22 is its high transfection efficiency, which is conferred at a step following the initial uptake of the peptide-DNA complexes into the cell, suggesting a superior ability to navigate intracellular barriers.

Data Presentation: Transfection Efficiency of CL22 Peptide

The transfection efficiency of the CL22 peptide has been evaluated in several primary cell types. The following tables summarize the available quantitative data, offering a comparison with other non-viral transfection methods.

Cell TypeTransfection Efficiency (%)Notes
Human Monocyte-Derived Dendritic Cells (DCs) Average: 17% (Range: 1-54%)Transfection was assessed by the expression of a functional protein. For most preparations, the efficiency exceeded 10%. This is significantly higher than many alternative non-viral agents in this hard-to-transfect cell type.[1]
Human Umbilical Vein Endothelial Cells (HUVECs) Comparable to leading commercially available non-viral agents CL22-DNA complexes transfect primary HUVECs as efficiently as the best commercially available non-peptide agents, such as cationic lipids and PEI ExGen 500.[2]
Comparison with Other Non-Viral Transfection Reagents in Primary Cells
CL22 Peptide - High efficiency in primary dendritic cells. - Efficiency in HUVECs is comparable to top commercial reagents.
Cationic Lipids (e.g., Lipofectamine) - Efficiency varies significantly with cell type and reagent formulation. - Can exhibit cytotoxicity in sensitive primary cells.
Polyethylenimine (PEI) - Generally effective but can be highly toxic to primary cells. - Efficiency is dependent on polymer size and branching.

Experimental Protocols

This section provides detailed protocols for the transfection of primary cells using the CL22 peptide. Note that optimization of parameters such as cell density, peptide-to-DNA ratio, and incubation times is recommended for each specific cell type and experimental condition.

I. Preparation of CL22 Peptide-DNA Complexes

This initial step is critical for the formation of stable transfection complexes. The optimal charge ratio of the cationic peptide to the anionic DNA is crucial for efficient condensation.

Materials:

  • CL22 Peptide (stock solution in sterile water)

  • Plasmid DNA (high purity, endotoxin-free, at a concentration of 1 mg/mL)

  • HEPES-buffered saline (HBS) or HEPES buffer (serum-free)

Procedure:

  • Dilute DNA: In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free HBS or HEPES buffer.

  • Dilute CL22 Peptide: In a separate sterile microcentrifuge tube, dilute the calculated amount of CL22 peptide in the same serum-free buffer.

  • Calculate Peptide-to-DNA Ratio: The optimal charge ratio (positive charges on the peptide to negative charges on the DNA) is typically between 1.2 and 2.0. For complexes prepared in HBS, a charge ratio of 1.6-2.0 is often optimal.[2]

  • Combine and Incubate: Gently add the diluted CL22 peptide to the diluted DNA solution. Mix immediately by gentle vortexing or pipetting.

  • Incubate: Allow the complexes to form by incubating at room temperature for 15-30 minutes.

II. Transfection of Primary Dendritic Cells (DCs)

Cell Preparation:

  • Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into immature DCs using standard protocols with GM-CSF and IL-4.

  • On the day of transfection, harvest the immature DCs and plate them in a suitable culture vessel at a density of 1 x 10^6 cells/mL.

Transfection Procedure:

  • Prepare CL22-DNA Complexes: Follow the protocol outlined in Section I.

  • Add Endosome Escape Agent: To the cell culture medium, add chloroquine to a final concentration of 40 µM.[2] Chloroquine helps to facilitate the release of the complexes from the endosomes.

  • Add Transfection Complexes: Add the freshly prepared CL22-DNA complexes dropwise to the cells.

  • Incubate: Incubate the cells with the transfection complexes for 4-5 hours at 37°C in a CO2 incubator.[2]

  • Change Medium: After the incubation period, gently remove the medium containing the transfection complexes and replace it with fresh, complete culture medium.

  • Assay for Gene Expression: Analyze gene expression at 24-72 hours post-transfection, depending on the reporter gene and experimental design.

III. Transfection of Primary Human Umbilical Vein Endothelial Cells (HUVECs)

Cell Preparation:

  • Culture HUVECs in their recommended growth medium.

  • The day before transfection, seed the HUVECs in a suitable culture plate to achieve 70-80% confluency on the day of transfection.

Transfection Procedure:

  • Prepare CL22-DNA Complexes: Follow the protocol outlined in Section I. For HUVECs, preparing the complexes in HBS is recommended.

  • Add Endosome Escape Agent: Add chloroquine to the HUVEC culture medium to an optimized final concentration (typically in the range of 25-100 µM, which should be determined empirically).

  • Add Transfection Complexes: Gently add the CL22-DNA complexes to the cells.

  • Incubate: Incubate the cells for 4-5 hours at 37°C.

  • Change Medium: Replace the transfection medium with fresh, complete growth medium.

  • Assay for Gene Expression: Evaluate transgene expression after 24-72 hours.

Mandatory Visualizations

Experimental Workflow for CL22 Peptide Transfection

G cluster_0 Preparation of CL22-DNA Complexes cluster_1 Cell Preparation cluster_2 Transfection cluster_3 Analysis Dilute DNA Dilute DNA Combine and Incubate Combine and Incubate Dilute DNA->Combine and Incubate Dilute CL22 Peptide Dilute CL22 Peptide Dilute CL22 Peptide->Combine and Incubate Add Complexes to Cells Add Complexes to Cells Combine and Incubate->Add Complexes to Cells Seed Primary Cells Seed Primary Cells Add Chloroquine Add Chloroquine Seed Primary Cells->Add Chloroquine Add Chloroquine->Add Complexes to Cells Incubate Incubate Change Medium Change Medium Assay Gene Expression Assay Gene Expression Change Medium->Assay Gene Expression

Caption: Workflow for primary cell transfection using CL22 peptide.

Proposed Mechanism of CL22-Mediated Endosomal Escape

The superior transfection efficiency of CL22 is attributed to its ability to facilitate the escape of the DNA payload from the endosome into the cytoplasm. While the precise signaling pathways are not fully elucidated, a proposed mechanism for cell-penetrating peptides involves the disruption of the endosomal membrane.

G cluster_0 Cellular Uptake and Endosomal Trafficking cluster_1 Proposed Endosomal Escape Complex CL22-DNA Complex Endocytosis Endocytosis Complex->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Membrane Destabilization Membrane Destabilization Early Endosome->Membrane Destabilization Lysosome Lysosome Late Endosome->Lysosome Vesicle Budding Vesicle Budding Membrane Destabilization->Vesicle Budding Cytosolic Release Cytosolic Release of DNA Vesicle Budding->Cytosolic Release Nuclear Translocation Nuclear Translocation Cytosolic Release->Nuclear Translocation To Nucleus for Transcription

Caption: Proposed mechanism of CL22-mediated endosomal escape.

References

Unraveling CHC22-Mediated Trafficking: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Study of the Clathrin Heavy Chain 22 (CHC22) in Intracellular Trafficking

For researchers, scientists, and drug development professionals, understanding the nuanced roles of cellular trafficking pathways is paramount. One such pathway, mediated by the clathrin heavy chain 22 (CHC22), has emerged as a critical player in specialized cargo transport, most notably the insulin-responsive glucose transporter 4 (GLUT4).[1][2][3][4] This document provides a comprehensive guide with detailed protocols and application notes to facilitate the investigation of CHC22-mediated trafficking.

Introduction to CHC22 and its Role in GLUT4 Trafficking

Clathrin-mediated trafficking is a fundamental process in eukaryotic cells, responsible for the selective transport of proteins and lipids between organelles. While the canonical clathrin heavy chain 17 (CHC17) is ubiquitously expressed and involved in endocytosis and trafficking from the trans-Golgi network, the CHC22 isoform exhibits a more restricted tissue expression, with high levels in skeletal muscle and adipose tissue.[4] A growing body of evidence highlights the specialized function of CHC22 in the biogenesis of GLUT4 storage vesicles (GSVs), which are essential for insulin-stimulated glucose uptake.[1][2][3][4]

CHC22 facilitates the sorting of newly synthesized GLUT4 from the early secretory pathway, specifically the ER-to-Golgi intermediate compartment (ERGIC), into a specialized intracellular storage compartment.[3][4][5] This process involves a network of protein interactions, including the tethering protein p115 and the sorting nexin SNX5.[1][4] Dysregulation of CHC22-mediated GLUT4 trafficking has been implicated in metabolic diseases such as type 2 diabetes, making it a compelling target for therapeutic intervention.

Key Experimental Techniques to Study CHC22-Mediated Trafficking

A multi-faceted approach is often required to elucidate the mechanisms of CHC22-mediated trafficking. The following sections detail key experimental protocols to investigate the function of CHC22.

Gene Silencing using siRNA to Probe CHC22 Function

Small interfering RNA (siRNA)-mediated knockdown is a powerful tool to assess the functional necessity of CHC22 in cellular processes. By reducing the expression of the CLTCL1 gene encoding CHC22, researchers can observe the phenotypic consequences, such as altered GLUT4 localization and impaired glucose uptake.

Protocol: siRNA-Mediated Knockdown of CHC22 in Cultured Cells

Materials:

  • Human myoblasts (e.g., LHCNM2) or adipocytes

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNA targeting human CLTCL1 (CHC22) and non-targeting control siRNA

  • Culture plates and appropriate growth media

  • RNase-free water and microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA Preparation:

    • In an RNase-free microcentrifuge tube, dilute 20-80 pmol of CHC22-specific siRNA or non-targeting control siRNA into 100 µL of Opti-MEM I Medium. Mix gently.

  • Transfection Reagent Preparation:

    • In a separate RNase-free microcentrifuge tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.[6]

  • Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[7]

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add 800 µL of antibiotic-free normal growth medium to each well.

    • Add the 200 µL of siRNA-lipid complex mixture to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: After incubation, harvest the cells to assess the efficiency of CHC22 knockdown by Western blotting or qRT-PCR.

Quantitative Data Summary:

ExperimentCell TypeTransfection ReagentsiRNA ConcentrationKnockdown EfficiencyOutcomeReference
CHC22 KnockdownHeLa-GLUT4Not SpecifiedNot SpecifiedNot SpecifiedPrevented insulin-stimulated GLUT4 translocation[8]
CHC22 KnockdownLHCNM2 myotubesNot SpecifiedNot SpecifiedNot SpecifiedNo insulin-stimulated increase in glucose uptake[9]
Immunofluorescence Microscopy to Visualize Protein Co-localization

Immunofluorescence microscopy is an indispensable technique to visualize the subcellular localization of CHC22 and its cargo, such as GLUT4. Co-localization analysis can provide strong evidence for the involvement of CHC22 in the trafficking of specific proteins.

Protocol: Immunofluorescence Staining for CHC22 and GLUT4

Materials:

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., rabbit anti-CHC22, mouse anti-GLUT4)

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies against CHC22 and GLUT4 in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100).

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[10]

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibodies in Antibody Dilution Buffer.

    • Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[10]

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each, protected from light.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the staining using a confocal or fluorescence microscope.

Quantitative Data Summary:

Co-localization PairCell/Tissue TypeConditionOverlap QuantificationReference
CHC22 and GLUT4Regenerating human muscle---Yellow overlap in magnified regions[5]
CHC22 and VAMP2Regenerating human muscle---Intracellular co-localization (yellow)[5]
Co-Immunoprecipitation to Identify Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) is a robust method to identify proteins that interact with CHC22 within the cell. This technique is crucial for mapping the CHC22 interactome and understanding the molecular machinery of CHC22-coated vesicles.

Protocol: Co-Immunoprecipitation of CHC22 and Interacting Partners

Materials:

  • Cultured cells expressing endogenous or tagged proteins

  • Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)[11]

  • Antibody specific for CHC22 or the tagged protein of interest

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (e.g., Co-IP Lysis Buffer)

  • Elution Buffer (e.g., 2x Laemmli sample buffer or glycine-HCl pH 2.5)

  • Microcentrifuge and rotator

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 15-30 minutes.[11][12]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11]

    • Transfer the supernatant (cell lysate) to a new tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against CHC22 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding Elution Buffer and incubating at 95-100°C for 5-10 minutes (for SDS-PAGE sample buffer) or by using a gentle elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., p115, SNX5).

Quantitative Data Summary:

Bait ProteinPrey ProteinCell TypeResultReference
CHC22p115HeLa, Human myotubesCo-immunoprecipitated[1]
CHC22SNX5, SNX6HeLa, Human myotubesCo-immunoprecipitated[1]
Glucose Uptake Assay to Measure Functional Outcomes

A direct functional consequence of altered CHC22-mediated GLUT4 trafficking is a change in cellular glucose uptake. The 2-NBDG glucose uptake assay provides a fluorescent method to quantify this process.

Protocol: 2-NBDG Glucose Uptake Assay

Materials:

  • Differentiated adipocytes or myotubes in a 24-well or 96-well plate

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Insulin

  • Phloretin (glucose uptake inhibitor, for control)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Preparation:

    • Wash the cells twice with warm PBS.

    • Starve the cells in serum-free medium or KRH buffer for 2-4 hours to bring GLUT4 to a basal state.

  • Insulin Stimulation:

    • Treat the cells with or without insulin (e.g., 100 nM) in KRH buffer for 30 minutes at 37°C to stimulate GLUT4 translocation.

  • Glucose Uptake:

    • Add 2-NBDG to a final concentration of 50-100 µM to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Termination of Uptake:

    • Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.[13]

  • Fluorescence Measurement:

    • Lyse the cells in a buffer compatible with fluorescence measurement.

    • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm). Alternatively, detach the cells and analyze by flow cytometry in the FITC channel.[14]

Quantitative Data Summary:

Cell LineConditionFold Change in Glucose UptakeReference
LHCNM2 myotubesCHC22 depletionNo insulin-stimulated increase[9]
HeLa-GLUT4CHC22 depletionPrevention of insulin-stimulated GLUT4 translocation[8]

Visualizing CHC22-Mediated Trafficking Pathways and Workflows

Diagrams are powerful tools for conceptualizing complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate such diagrams.

Signaling Pathway of CHC22-Mediated GLUT4 Trafficking

CHC22_GLUT4_Trafficking ER Endoplasmic Reticulum ERGIC ERGIC ER->ERGIC GSC GSVs ERGIC->GSC CHC22-mediated sorting PM Plasma Membrane GSC->PM PM->GSC Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor InsulinReceptor->GSC Signal Transduction CHC22 CHC22 CHC22->ERGIC p115 p115 p115->ERGIC SNX5 SNX5 SNX5->ERGIC

Caption: CHC22-mediated sorting of GLUT4 from the ERGIC to the GSC.

Experimental Workflow for Studying CHC22 Trafficking

Experimental_Workflow cluster_Manipulation Cellular Manipulation cluster_Analysis Functional & Microscopic Analysis cluster_Data Data Acquisition & Interpretation siRNA siRNA Knockdown of CHC22 CoIP Co-Immunoprecipitation (Protein Interactions) siRNA->CoIP IF Immunofluorescence (Co-localization) siRNA->IF GlucoseUptake Glucose Uptake Assay (Functional Outcome) siRNA->GlucoseUptake WesternBlot Western Blot CoIP->WesternBlot Microscopy Confocal Microscopy IF->Microscopy PlateReader Fluorescence Measurement GlucoseUptake->PlateReader DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis Microscopy->DataAnalysis PlateReader->DataAnalysis Start Start: Human Cell Culture (Myoblasts/Adipocytes) Start->siRNA

Caption: A typical experimental workflow for investigating CHC22 function.

Conclusion

The study of CHC22-mediated trafficking is a rapidly evolving field with significant implications for human health. The protocols and application notes provided herein offer a robust framework for researchers to dissect the molecular mechanisms of this specialized trafficking pathway. By employing a combination of genetic, biochemical, and cell imaging techniques, the scientific community can further illuminate the role of CHC22 in cellular physiology and pathology, paving the way for novel therapeutic strategies targeting metabolic disorders.

References

siRNA knockdown of CHC22 experimental protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: siRNA Knockdown of CHC22

Clathrin heavy chain 22 (CHC22), encoded by the CLTCL1 gene, is a variant of the more ubiquitously expressed CHC17.[1] Unlike CHC17, which is crucial for endocytosis at the plasma membrane, CHC22 has specialized roles in intracellular membrane trafficking.[1] Notably, CHC22 is involved in the formation of a specialized GLUT4 storage compartment (GSC) in muscle and fat cells, which is essential for insulin-stimulated glucose uptake.[1][2] Downregulation of CHC22 has been shown to impair the formation of this compartment and subsequently affect glucose metabolism.[2]

The experimental technique of small interfering RNA (siRNA) knockdown is a powerful tool to investigate the specific functions of CHC22. By transiently silencing the CLTCL1 gene, researchers can observe the cellular and molecular consequences of reduced CHC22 protein levels. This approach has been instrumental in elucidating the role of CHC22 in GLUT4 trafficking, neuronal differentiation, and its potential involvement in human pain and touch development.[3]

These protocols provide a detailed guide for researchers, scientists, and drug development professionals to effectively perform and validate the siRNA-mediated knockdown of CHC22. The successful implementation of these methods will enable the study of CHC22's function in various cellular processes and its potential as a therapeutic target.

Experimental Protocols

General Guidelines for siRNA Experiments

To ensure the success of siRNA knockdown experiments, several general principles should be followed:

  • RNase-Free Environment: Maintain an RNase-free working environment to prevent siRNA degradation. Use RNase-decontaminating solutions to clean work surfaces and dedicated, RNase-free pipette tips and tubes.[4]

  • Cell Health: Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 60-80%) at the time of transfection.[4][5]

  • Optimization: Optimal transfection conditions, including siRNA concentration, transfection reagent volume, and cell density, should be determined empirically for each new cell line and siRNA combination.[4][6][7]

  • Controls: The use of appropriate controls is critical for the correct interpretation of results.[4] This includes a non-targeting (scrambled) siRNA as a negative control, a positive control siRNA targeting a housekeeping gene, and a mock-transfected control (cells treated with transfection reagent only).[4]

siRNA Transfection Protocol for CHC22 Knockdown

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.[5]

Materials:

  • Cells expressing CHC22 (e.g., HeLa, SH-SY5Y, LHCNM2 human myoblasts)[1][3][8]

  • Complete culture medium

  • Serum-free culture medium (e.g., Opti-MEM)

  • siRNA targeting CHC22 (validated sequences are recommended)

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)[7]

  • RNase-free microcentrifuge tubes

  • RNase-free pipette tips

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete culture medium.[5] This should result in 60-80% confluency on the day of transfection.[5]

  • siRNA-Lipid Complex Formation:

    • Solution B: In a separate RNase-free tube, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium.[5]

    • Combine Solution A and Solution B by adding the diluted siRNA to the diluted transfection reagent. Mix gently by pipetting up and down.

    • Incubate the mixture for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[5]

  • Transfection:

    • Wash the cells once with 2 mL of serum-free medium and aspirate.[5]

    • Add 0.8 mL of serum-free medium to the tube containing the siRNA-lipid complexes.[5]

    • Gently overlay the 1 mL mixture onto the washed cells.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[5]

    • After the initial incubation, add 1 mL of complete culture medium (containing 2x the normal serum and antibiotic concentration) without removing the transfection mixture.[5] Alternatively, if toxicity is a concern, the transfection mixture can be removed and replaced with 1x complete culture medium.[5]

  • Post-Transfection:

    • Continue to incubate the cells for an additional 18-24 hours.[5]

    • Aspirate the medium and replace it with fresh, complete culture medium.

    • Assay for gene knockdown 24-72 hours after the initial transfection. The optimal time point should be determined empirically.

Validation of CHC22 Knockdown

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

This method is used to quantify the reduction in CHC22 mRNA levels.[11][12]

Procedure:

  • RNA Isolation: At the desired time point post-transfection, isolate total RNA from the cells using a commercial RNA isolation kit or a standard method like the acid guanidinium thiocyanate-phenol-chloroform extraction.[13][14]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[14][15]

  • Real-Time PCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for CHC22 and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).[16]

    • Perform the qPCR reaction using a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CHC22 and the reference gene in both control and CHC22 siRNA-treated samples.

    • Calculate the relative expression of CHC22 mRNA using the ΔΔCt method.

B. Western Blot for Protein Level Analysis

This method is used to confirm the reduction of CHC22 protein levels.[17]

Procedure:

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.[18]

    • Lyse the cells in 1x electrophoresis sample buffer (e.g., RIPA buffer with protease inhibitors).[13]

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-PAGE gel.[18]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][19]

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1-2 hours at room temperature.[18]

    • Incubate the membrane with a primary antibody specific for CHC22 overnight at 4°C.[18]

    • Wash the membrane three times with TBST.[18]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[18]

    • Wash the membrane three times with TBST.[18]

  • Detection and Quantification:

    • Detect the protein bands using an ECL chemiluminescence detection kit.[18]

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. Normalize the CHC22 band intensity to a loading control (e.g., GAPDH, β-actin).

Data Presentation

ParameterRecommended RangeYour Optimized Condition
Cell Type HeLa, SH-SY5Y, LHCNM2
Seeding Density (6-well) 2 x 10^5 cells/well
siRNA Concentration 10 - 100 nM
Transfection Reagent Volume 2 - 8 µL
Incubation Time 24 - 72 hours
Knockdown Efficiency (%) >70%

Table 1: Template for Optimizing CHC22 siRNA Transfection.

SampleGeneCt ValueΔCt (Ct_gene - Ct_ref)ΔΔCt (ΔCt_sample - ΔCt_control)Fold Change (2^-ΔΔCt)% Knockdown
Control siRNA CHC22010%
Reference
CHC22 siRNA CHC22
Reference

Table 2: Example of qRT-PCR Data Analysis for CHC22 Knockdown.

SampleCHC22 Band IntensityLoading Control Band IntensityNormalized CHC22 Intensity% Protein Reduction
Control siRNA 1.00%
CHC22 siRNA

Table 3: Example of Western Blot Data Quantification for CHC22 Knockdown.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis cluster_results Results seed_cells Seed Cells (60-80% confluency) prep_sirna Prepare siRNA-Lipid Complexes transfect Transfect Cells prep_sirna->transfect incubate Incubate (5-7 hours) transfect->incubate add_media Add/Replace Media incubate->add_media harvest Harvest Cells add_media->harvest rna_isolation RNA Isolation harvest->rna_isolation protein_lysis Protein Lysis harvest->protein_lysis q_rt_pcr qRT-PCR rna_isolation->q_rt_pcr western_blot Western Blot protein_lysis->western_blot analyze_mrna Analyze mRNA Knockdown q_rt_pcr->analyze_mrna analyze_protein Analyze Protein Knockdown western_blot->analyze_protein

Caption: Experimental workflow for siRNA-mediated knockdown of CHC22.

CHC22_GLUT4_Pathway cluster_insulin_signaling Insulin Signaling cluster_glut4_trafficking GLUT4 Trafficking Insulin Insulin IR Insulin Receptor Insulin->IR Signaling_Cascade Signaling Cascade IR->Signaling_Cascade GLUT4_Vesicles GLUT4 Vesicles Signaling_Cascade->GLUT4_Vesicles Stimulates Translocation GSC GLUT4 Storage Compartment (GSC) GSC->GLUT4_Vesicles Plasma_Membrane Plasma Membrane GLUT4_Vesicles->Plasma_Membrane Translocation Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake Facilitates CHC22 CHC22 Clathrin CHC22->GSC Required for Formation siRNA siRNA Knockdown siRNA->CHC22

Caption: Role of CHC22 in insulin-stimulated GLUT4 trafficking.

References

CL22 Peptide for Gene Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CL22 peptide is a cationic peptide designed for non-viral gene delivery.[1][2] This document provides detailed application notes and protocols based on available in vitro data for the use of CL22 in gene delivery research. While initial studies have highlighted its potential in vitro, it is important to note that, to date, there is a lack of published data on the in vivo application of the CL22 peptide for gene delivery. The protocols and data presented herein are derived from foundational in vitro studies and are intended to serve as a guide for further research and development. A general protocol for in vivo gene delivery using a cationic peptide is also provided as a template for researchers seeking to explore the in vivo potential of CL22.

Introduction to CL22 Peptide

CL22 is a novel condensing peptide that has demonstrated high efficiency in transfecting a variety of mammalian cell lines and primary cells in vitro.[1][2] Its design incorporates three functional domains:

  • N-terminal poly-lysine domain: Facilitates the condensation of negatively charged DNA into compact nanoparticles.

  • Central linker sequence (GGFLGF): Designed for potential cleavage by endosomal proteases like cathepsin D.[2]

  • C-terminal domain: Derived from influenza nucleoprotein, it was initially intended for immunological studies.[2]

CL22 spontaneously forms a disulfide-linked dimer, denoted as [CL22]₂, which is the active form for efficient DNA complexation and transfection.[2] The superior transfection activity of [CL22]₂ is believed to occur at a step following the uptake of the peptide-DNA complexes into the cells.[1][2]

Data Presentation: In Vitro Transfection Efficiency

The following tables summarize the quantitative data from in vitro studies, comparing the transfection efficiency of [CL22]₂ with other cationic peptides.

Table 1: Comparison of Transfection Activity of [CL22]₂ with Other Cationic Peptides in KLN 205 Cells [2]

PeptideRelative Transfection Activity (%)
[CL22]₂ 100
[CL26]₂~100
NBC37<10
Polylysine (250)<10
NEM-CL22 (monomer)<1
  • Transfection was performed with a pCMV plasmid in the presence of 120 µM chloroquine and absence of FCS. Complexes were prepared in HEPES. Activity is expressed relative to [CL22]₂.

Table 2: Comparison of Transfection Activity of [CL22]₂ with Other Cationic Peptides in HepG2 Cells [2]

PeptideRelative Transfection Activity (%)
[CL22]₂ 100
[CL25]₂~40
Oligolysines<10
CL33<10
  • Transfection was performed with a pCMVluc plasmid in the presence of 90 µM chloroquine and 10% FCS. Complexes were prepared in HBS. Activity is expressed relative to [CL22]₂.

Experimental Protocols: In Vitro Gene Delivery

Formation of [CL22]₂-DNA Nanoparticles

This protocol describes the preparation of peptide-DNA complexes for in vitro transfection.

Materials:

  • CL22 peptide solution (stock solution in sterile water)

  • Plasmid DNA (pDNA) of interest (e.g., expressing a reporter gene)

  • HEPES-buffered saline (HBS) or HEPES buffer

Procedure:

  • Peptide Dimerization: Allow the CL22 peptide solution to stand at room temperature to facilitate spontaneous dimerization into [CL22]₂ via disulfide bond formation.

  • Dilution: Dilute the pDNA and [CL22]₂ separately in the chosen buffer (HBS or HEPES).

  • Complex Formation: Add the diluted [CL22]₂ solution to the diluted pDNA solution. The optimal charge ratio (N/P ratio, ratio of nitrogen in peptide to phosphate in DNA) typically ranges from 1.2 to 2.[2]

  • Incubation: Gently mix and incubate the solution at room temperature for 30 minutes to allow for stable nanoparticle formation.

In Vitro Transfection Protocol

This protocol is a general guideline for transfecting mammalian cells in culture.

Materials:

  • Mammalian cells (e.g., KLN 205, HepG2)

  • Complete cell culture medium

  • Serum-free medium

  • [CL22]₂-DNA nanoparticles (prepared as in 3.1)

  • Chloroquine solution (optional, as an endosomolytic agent)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • Preparation of Transfection Medium: For each well, add the prepared [CL22]₂-DNA nanoparticles to serum-free medium. If using chloroquine, add it to the medium at a final concentration of 90-120 µM.[2]

  • Transfection: Remove the complete medium from the cells and wash once with serum-free medium. Add the transfection medium containing the nanoparticles to the cells.

  • Incubation: Incubate the cells with the transfection medium for 4 hours at 37°C.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

  • Gene Expression Analysis: Incubate the cells for 24-72 hours, then analyze for transgene expression (e.g., via luciferase assay, fluorescence microscopy).

Proposed General Protocol for In Vivo Gene Delivery (Template)

Disclaimer: The following protocol is a general template for in vivo gene delivery using cationic peptides and has not been specifically validated for CL22. Significant optimization and safety studies are required before in vivo use.

Preparation of [CL22]₂-DNA Complexes for In Vivo Administration

Materials:

  • [CL22]₂ peptide solution

  • Endotoxin-free plasmid DNA

  • Sterile, pyrogen-free 5% glucose solution or saline

Procedure:

  • Follow the procedure for nanoparticle formation as described in section 3.1, using sterile, pyrogen-free reagents.

  • The final complex solution should be prepared in a physiologically compatible buffer suitable for the chosen administration route.

In Vivo Administration

Animal Model:

  • The choice of animal model will depend on the research question (e.g., mice, rats). All animal procedures must be approved by the institutional animal care and use committee.

Administration Routes:

  • Intravenous (i.v.) injection: For systemic delivery. Nanoparticles are typically injected via the tail vein.

  • Intramuscular (i.m.) injection: For localized expression in muscle tissue.

  • Intradermal (i.d.) injection: For applications such as DNA vaccination.

  • Intratumoral (i.t.) injection: For direct delivery to a tumor site.

General Procedure (Example: i.v. injection in mice):

  • Anesthetize the mouse using an approved protocol.

  • Load the desired volume of the [CL22]₂-DNA complex solution into a sterile insulin syringe.

  • Inject the solution slowly into the lateral tail vein.

  • Monitor the animal for any adverse reactions.

Analysis of In Vivo Gene Expression and Biodistribution

Gene Expression:

  • At a predetermined time point post-injection (e.g., 24, 48, 72 hours), euthanize the animals and harvest tissues of interest.

  • Analyze gene expression using methods such as:

    • Bioluminescence imaging: For reporter genes like luciferase.

    • RT-qPCR: To quantify mRNA levels of the transgene.

    • ELISA or Western blot: To quantify protein expression.

    • Immunohistochemistry: To visualize protein expression in tissue sections.

Biodistribution:

  • To determine the biodistribution of the peptide-DNA complexes, the pDNA or peptide can be labeled (e.g., with a fluorescent dye or a radiolabel).

  • After administration, harvest major organs (liver, spleen, lungs, kidneys, heart, brain, etc.) at various time points.

  • Quantify the amount of labeled component in each organ using appropriate detection methods (e.g., fluorescence imaging, scintillation counting).

Visualizations

G cluster_0 In Vitro Workflow pDNA Plasmid DNA Complex [CL22]₂-DNA Nanoparticle Formation pDNA->Complex CL22 CL22 Peptide (Dimerization to [CL22]₂) CL22->Complex Transfection Cell Transfection Complex->Transfection Analysis Gene Expression Analysis Transfection->Analysis G cluster_1 Proposed In Vivo Experimental Workflow Complex_vivo [CL22]₂-DNA Complex (Sterile Formulation) Admin In Vivo Administration (e.g., i.v., i.m.) Complex_vivo->Admin Biodist Biodistribution Analysis (Labeled Complexes) Admin->Biodist Gene_exp Gene Expression Analysis (Target Tissues) Admin->Gene_exp Toxicity Toxicity Assessment Admin->Toxicity G cluster_2 Hypothesized Intracellular Pathway Uptake Cellular Uptake (Endocytosis) Endosome Endosomal Entrapment Uptake->Endosome Escape Endosomal Escape (Hypothesized) Endosome->Escape Release DNA Release in Cytoplasm Escape->Release Transport Nuclear Transport Release->Transport Expression Gene Expression Transport->Expression

References

Application Notes and Protocols for Generating CHC22 Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin heavy chain 22 (CHC22), encoded by the CLTCL1 gene, is a specialized clathrin isoform predominantly expressed in skeletal muscle and adipose tissue.[1][2][3] Unlike the ubiquitously expressed CHC17, which is crucial for endocytosis, CHC22 plays a key role in the intracellular trafficking of the insulin-responsive glucose transporter GLUT4.[1][2][4][5] Specifically, CHC22 is involved in the formation of the GLUT4 storage compartment (GSC), sequestering GLUT4 intracellularly until an insulin signal triggers its translocation to the cell surface to facilitate glucose uptake.[1][3][6][7] Dysregulation of CHC22 function has been associated with impaired glucose metabolism and type 2 diabetes.[1][2][5][8] The generation of CHC22 knockout cell lines is a critical tool for elucidating its precise molecular functions, understanding its role in disease, and for the development of novel therapeutic strategies.

This document provides a detailed protocol for generating CHC22 knockout cell lines using the CRISPR-Cas9 system, along with methods for validation and characterization.

Signaling Pathway Involving CHC22

CHC22 is a key component of a specialized trafficking pathway that regulates glucose homeostasis. In muscle and fat cells, CHC22 facilitates the sorting of newly synthesized GLUT4 from the early secretory pathway, specifically the ER-Golgi intermediate compartment (ERGIC), to a specialized intracellular storage compartment.[4][6][7] This process is distinct from the trafficking pathways mediated by the conventional CHC17 clathrin.[3][9] Upon insulin stimulation, signaling cascades lead to the translocation of GLUT4 from the GSC to the plasma membrane, enabling glucose uptake. CHC22's role is therefore critical in maintaining the intracellular pool of GLUT4, ready for rapid mobilization.

CHC22_Signaling_Pathway cluster_2 Plasma Membrane ERGIC ERGIC GSC GLUT4 Storage Compartment (GSC) ERGIC->GSC 2. CHC22-mediated sorting p115 p115 TGN TGN PM Plasma Membrane GSC->PM 4. GLUT4 Translocation Endosome Endosome Endosome->GSC PM->Endosome 5. Endocytosis (CHC17) Glucose Glucose PM->Glucose 7. Glucose Uptake Insulin Insulin Insulin->PM 3. Insulin Signaling GLUT4_Synth GLUT4 Synthesis GLUT4_Synth->ERGIC 1. Biosynthesis SNX5 SNX5

Caption: CHC22-mediated GLUT4 trafficking pathway.

Experimental Protocols

I. Generation of CHC22 Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the generation of CHC22 knockout cell lines using a plasmid-based CRISPR-Cas9 system.

A. sgRNA Design and Vector Construction

  • Target Selection: Design single guide RNAs (sgRNAs) targeting an early exon of the CLTCL1 gene to maximize the likelihood of generating a loss-of-function mutation.[10][11] Use online design tools such as Benchling or the CRISPR Design Tool to identify sgRNAs with high on-target scores and low off-target potential.[12]

  • Vector Selection: Utilize a vector co-expressing Cas9 nuclease and the sgRNA, such as the pX458 plasmid (Addgene #48138), which also contains a GFP reporter for selection of transfected cells.[10]

  • Cloning: Synthesize oligonucleotides corresponding to the designed sgRNA sequences and clone them into the chosen CRISPR-Cas9 vector according to the manufacturer's instructions. A common method involves linearizing the vector with a restriction enzyme like BbsI and ligating the annealed sgRNA oligos.[10]

B. Cell Culture and Transfection

  • Cell Lines: Human cell lines endogenously expressing CHC22, such as HeLa cells or human myoblasts (e.g., LHCNM2), are suitable for generating CHC22 knockouts.[6][9][13]

  • Transfection: Transfect the cells with the constructed CRISPR-Cas9 plasmid using a suitable method, such as lipofection or electroporation. Optimize transfection efficiency for the specific cell line.

C. Single-Cell Cloning

  • Enrichment of Edited Cells: 48 hours post-transfection, enrich for transfected cells by fluorescence-activated cell sorting (FACS) for GFP-positive cells.[14]

  • Single-Cell Seeding: Seed the GFP-positive cells into 96-well plates at a density of a single cell per well to isolate clonal populations.

  • Clonal Expansion: Expand the single-cell clones until sufficient numbers of cells are available for validation.

D. Validation of Knockout Clones

  • Genomic DNA Analysis:

    • Extract genomic DNA from the expanded clones.

    • Perform PCR amplification of the targeted region of the CLTCL1 gene.

    • Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) that result in frameshift mutations.[15] Analysis tools like Inference of CRISPR Edits (ICE) can be used to deconvolute sequencing traces from mixed populations.[14]

  • Protein Expression Analysis (Western Blot):

    • Prepare whole-cell lysates from the parental cell line and the putative knockout clones.

    • Perform Western blotting using a validated antibody specific for CHC22 to confirm the absence of the protein.

    • It is crucial to use an antibody that recognizes a region of the protein upstream of the targeted exon to avoid false negatives due to truncated protein expression.[15]

  • Functional Assays:

    • Assess the impact of CHC22 knockout on GLUT4 localization and trafficking. This can be done by immunofluorescence staining for GLUT4 and observing its distribution. In CHC22-depleted cells, a reduction in intracellular GLUT4 staining and dispersion of the GSC is expected.[2][13]

Knockout_Workflow cluster_0 Design & Construction cluster_1 Cell Engineering cluster_2 Validation sgRNA_design sgRNA Design (Target early exon of CLTCL1) Vector_cloning Clone sgRNA into CRISPR-Cas9 Vector (e.g., pX458) sgRNA_design->Vector_cloning Transfection Transfect Cells (e.g., HeLa, Myoblasts) Vector_cloning->Transfection FACS FACS for GFP+ (Enrichment) Transfection->FACS Cloning Single-Cell Cloning FACS->Cloning Expansion Clonal Expansion Cloning->Expansion Genomic_analysis Genomic DNA Analysis (PCR & Sequencing) Expansion->Genomic_analysis Western_blot Western Blot (Confirm protein absence) Genomic_analysis->Western_blot Functional_assay Functional Assay (e.g., GLUT4 localization) Western_blot->Functional_assay

Caption: Workflow for generating CHC22 knockout cell lines.

Data Presentation

Table 1: Summary of Expected Outcomes in CHC22 Knockout vs. Wild-Type Cells

ParameterWild-Type CellsCHC22 Knockout CellsExpected Quantitative Change
CLTCL1 Gene Intact sequenceFrameshift mutation (indel)N/A
CHC22 Protein ExpressedAbsent>95% reduction
Intracellular GLUT4 Concentrated in GSCDispersedSignificant decrease in perinuclear staining intensity
Insulin-stimulated Glucose Uptake ResponsivePotentially impairedVaries by cell type and compensation mechanisms

Table 2: Example Data from Validation of a CHC22 Knockout Clone

Clone IDGenotype (Sequencing Result)CHC22 Protein Level (vs. WT)Intracellular GLUT4 Staining
WTWild-Type100%Perinuclear, punctate
KO-12 bp deletion in Exon 3 (frameshift)<5%Diffuse, cytoplasmic
KO-27 bp insertion in Exon 3 (frameshift)<5%Diffuse, cytoplasmic
Control (Non-edited clone)Wild-Type98%Perinuclear, punctate

Conclusion

The generation of CHC22 knockout cell lines using CRISPR-Cas9 is a powerful approach to study the specific functions of this clathrin isoform in cellular trafficking and metabolism. Rigorous validation at the genomic, proteomic, and functional levels is essential to ensure the reliability of the knockout model. These cell lines will be invaluable for dissecting the molecular mechanisms of GLUT4 trafficking, investigating the pathophysiology of metabolic diseases, and for the screening and development of targeted therapeutics.

References

Application Notes and Protocols: Fluorescent Labeling of CL22 Peptide for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CL22 peptide is a novel cationic peptide that has demonstrated high efficiency in transfecting mammalian cells, making it a person of interest for gene delivery applications.[1][2] To better understand the mechanisms of CL22-mediated transfection, including its cellular uptake, intracellular trafficking, and interaction with nucleic acids, fluorescent labeling of the peptide is an invaluable tool. This document provides detailed protocols for the fluorescent labeling of the CL22 peptide for visualization by microscopy.

The provided protocols are designed to be adaptable. Since the specific amino acid sequence of the CL22 peptide is not publicly available, this guide offers strategies for labeling common reactive functional groups within peptides, such as primary amines (at the N-terminus or on lysine residues) and sulfhydryl groups (on cysteine residues). Researchers should adapt these protocols based on the known sequence of their CL22 peptide.

Data Presentation: Fluorophore Selection

The choice of fluorophore is critical and depends on the specific application, the available microscope filter sets, and the potential for phototoxicity. Below is a table summarizing key properties of commonly used fluorophores suitable for peptide labeling.

FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Reactive Form for Labeling
FITC (Fluorescein Isothiocyanate)4945180.9275,000Isothiocyanate
5-FAM, SE (5-Carboxyfluorescein, Succinimidyl Ester)4945180.9283,000NHS Ester
Cy3B, SE 5585720.67130,000NHS Ester
Alexa Fluor 488, SE 4955190.9273,000NHS Ester
Alexa Fluor 555, SE 5555650.10155,000NHS Ester
Alexa Fluor 647, SE 6506680.33270,000NHS Ester
Maleimide-C3-Cy5 6496700.28250,000Maleimide

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of CL22 Peptide

This protocol is suitable for CL22 peptides containing primary amines (N-terminus or lysine residues). It utilizes N-hydroxysuccinimide (NHS) ester-activated fluorophores.

Materials and Reagents:

  • CL22 Peptide

  • Amine-reactive fluorophore (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25 or reverse-phase HPLC)

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve the CL22 peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Fluorophore Preparation: Immediately before use, dissolve the amine-reactive fluorophore in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While vortexing the peptide solution gently, add the dissolved fluorophore dropwise.

    • A typical starting point is a 1.5 to 3-fold molar excess of the fluorophore to the peptide. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Purification:

    • Separate the fluorescently labeled CL22 peptide from the unreacted fluorophore and any reaction byproducts.

    • Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled peptide will elute in the void volume.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is recommended for higher purity. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization and Quantification:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the fluorophore and the peptide. The calculation is as follows: DOL = (A_max * ε_peptide) / ((A_280 - (A_max * CF)) * ε_dye) Where:

      • A_max is the absorbance of the conjugate at the λ_max of the dye.

      • A_280 is the absorbance of the conjugate at 280 nm.

      • ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its λ_max.

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 of the dye / A_max of the dye).

  • Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Protocol 2: Thiol-Reactive Labeling of CL22 Peptide

This protocol is for CL22 peptides that contain a cysteine residue. It utilizes a maleimide-activated fluorophore.

Materials and Reagents:

  • CL22 Peptide containing a Cysteine residue

  • Thiol-reactive fluorophore (e.g., Maleimide-C3-Cy5)

  • Anhydrous DMF or DMSO

  • Labeling Buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.2)

  • Purification column (e.g., Sephadex G-25 or reverse-phase HPLC)

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing CL22 peptide in the labeling buffer to a concentration of 1-5 mg/mL. If the peptide is in a buffer containing reducing agents (like DTT or BME), these must be removed prior to labeling.

  • Fluorophore Preparation: Immediately before use, dissolve the maleimide-activated fluorophore in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved fluorophore to the peptide solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

  • Purification:

    • Follow the same purification procedure as described in Protocol 1 (Size-Exclusion Chromatography or RP-HPLC).

  • Characterization and Quantification:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry.

    • Determine the degree of labeling using the spectrophotometric method described in Protocol 1.

  • Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Visualizations

Experimental Workflow for Fluorescent Labeling of CL22

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Peptide_Prep Dissolve CL22 Peptide in Buffer Mixing Mix Peptide and Fluorophore Solutions Peptide_Prep->Mixing Fluorophore_Prep Dissolve Fluorophore in DMF/DMSO Fluorophore_Prep->Mixing Incubation Incubate in Dark (1-2 hours) Mixing->Incubation Purification Purify by HPLC or Size-Exclusion Chromatography Incubation->Purification Analysis Characterize by Mass Spec & Determine DOL Purification->Analysis Storage Lyophilize and Store at -20°C / -80°C Analysis->Storage G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm CL22_DNA Fluorescent CL22-DNA Complex Endosome Endosome CL22_DNA->Endosome Endocytosis DNA_Release DNA Release Endosome->DNA_Release Endosomal Escape Nucleus Nucleus DNA_Release->Nucleus Nuclear Import Transcription Gene Transcription Nucleus->Transcription

References

Application Notes and Protocols for CHC22 Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin Heavy Chain 22 (CHC22) is a specialized isoform of clathrin heavy chain, playing a crucial role in human glucose metabolism.[1][2] Unlike the ubiquitously expressed CHC17, which is involved in general endocytosis, CHC22 is most highly expressed in skeletal muscle and adipose tissue.[2][3] Its primary function is to mediate the trafficking of the glucose transporter 4 (GLUT4) to a specialized intracellular storage compartment (GSC).[2][3] This process is vital for the insulin-stimulated uptake of glucose from the bloodstream.[1] Given its critical role in glucose homeostasis, understanding the structure and function of CHC22 is of significant interest for research into metabolic diseases such as type 2 diabetes.

The purification of high-quality, full-length CHC22 protein is essential for these studies. This document provides detailed protocols for the expression and purification of recombinant CHC22, employing a multi-step chromatographic strategy to achieve high purity. The workflow is designed to be adaptable to different expression systems and research needs.

CHC22 Signaling Pathway in GLUT4 Trafficking

CHC22 is a key component of a specialized trafficking route that bypasses the Golgi apparatus for the formation of the GLUT4 storage compartment.[4] It interacts with sorting nexin 5 (SNX5) and the tethering protein p115 at the endoplasmic-reticulum-to-Golgi intermediate compartment (ERGIC) to facilitate the budding of vesicles containing newly synthesized GLUT4.[4][5] This pathway is distinct from the trafficking routes mediated by the conventional CHC17 clathrin.

CHC22_Pathway cluster_ER Endoplasmic Reticulum cluster_GSC GLUT4 Storage Compartment cluster_PM Plasma Membrane ER Newly Synthesized GLUT4 ERGIC ERGIC Compartment ER->ERGIC Transport GSC GSC ERGIC->GSC Vesicular Transport PM Plasma Membrane GSC->PM Insulin-Stimulated Translocation CHC22 CHC22 CHC22->ERGIC Recruitment SNX5 SNX5 CHC22->SNX5 p115 p115 p115->ERGIC SNX5->p115

Caption: Signaling pathway of CHC22 in GLUT4 trafficking from the ERGIC to the GSC.

CHC22 Protein Purification Workflow

The purification of recombinant CHC22 protein is typically achieved through a multi-step process involving expression in a suitable host system followed by a series of chromatographic separations. A common strategy involves an initial affinity chromatography step for capture, followed by ion exchange chromatography for intermediate purification and size exclusion chromatography as a final polishing step.

Purification_Workflow cluster_Expression Protein Expression cluster_Lysis Cell Lysis & Clarification cluster_Purification Chromatographic Purification cluster_Analysis Analysis Expression Recombinant CHC22 Expression (E. coli or Insect Cells) Lysis Cell Lysis Expression->Lysis Clarification Lysate Clarification (Centrifugation/Filtration) Lysis->Clarification AC Affinity Chromatography (IMAC - His-tag) Clarification->AC IEX Ion Exchange Chromatography (Anion/Cation Exchange) AC->IEX SEC Size Exclusion Chromatography (Gel Filtration) IEX->SEC Analysis Purity & Yield Analysis (SDS-PAGE, Western Blot, etc.) SEC->Analysis

Caption: Experimental workflow for the purification of recombinant CHC22 protein.

Quantitative Data Summary

The following table summarizes representative quantitative data for a multi-step purification of His-tagged CHC22. Note that these are example values and actual results may vary depending on the expression system, culture volume, and specific experimental conditions. Each purification step generally results in some loss of total protein, but an increase in specific activity and purity.[6][7][8]

Purification StepTotal Protein (mg)CHC22 Protein (mg)Purity (%)Yield (%)
Clarified Lysate 1000202100
Affinity (IMAC) 5018>8090
Ion Exchange (IEX) 1515>9075
Size Exclusion (SEC) 1211>9555

Experimental Protocols

Expression of Recombinant His-tagged CHC22

A. Expression in E. coli

This protocol is a starting point for expressing His-tagged CHC22 in E. coli. Optimization of expression conditions (e.g., temperature, IPTG concentration, induction time) is often necessary.[3][9][10]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing His-tagged CHC22

  • LB Broth and LB Agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transform the expression vector into a suitable E. coli expression strain.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB broth with antibiotic and grow for 3-5 hours at 37°C with shaking.

  • Use the starter culture to inoculate a larger volume of LB broth with antibiotic. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Incubate the culture overnight at a lower temperature (e.g., 18-20°C) with shaking to enhance protein solubility.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

B. Expression in Insect Cells (Baculovirus Expression Vector System)

For large, complex proteins like CHC22, expression in insect cells can improve folding and yield.[11][12][13][14]

Materials:

  • Sf9 or High Five™ insect cells

  • Baculovirus expression vector with His-tagged CHC22

  • Insect cell culture medium (e.g., Grace's Insect Medium or Express Five™ SFM)

  • Reagents for baculovirus generation and transfection

Protocol:

  • Generate a high-titer recombinant baculovirus stock containing the CHC22 gene according to the manufacturer's protocol.

  • Infect a suspension culture of insect cells (e.g., Sf9 or High Five™) at a density of ~2.0 x 10^6 cells/mL with the baculovirus at an optimized multiplicity of infection (MOI).

  • Incubate the infected culture at 27°C with shaking for 48-72 hours.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or processed immediately.

Cell Lysis and Clarification

Materials:

  • Lysis Buffer (see table below)

  • Protease inhibitor cocktail

  • Lysozyme (for E. coli)

  • Sonciator or French press

  • High-speed centrifuge

Protocol:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • For E. coli, add lysozyme and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice or by passing through a French press.

  • Clarify the lysate by centrifugation at 40,000 x g for 30-60 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the soluble CHC22 protein. Filter the supernatant through a 0.45 µm filter before applying to the chromatography column.

Affinity Chromatography (IMAC)

This step captures the His-tagged CHC22 protein from the clarified lysate.[1][15][16][17][18]

Materials:

  • Ni-NTA agarose resin

  • Chromatography column

  • Binding Buffer, Wash Buffer, and Elution Buffer (see table below)

Protocol:

  • Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged CHC22 protein with 5-10 CV of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

Ion Exchange Chromatography (IEX)

IEX separates proteins based on their net charge and is an effective intermediate purification step.[19][20][21][22] The choice of an anion or cation exchanger depends on the isoelectric point (pI) of CHC22 and the desired buffer pH.

Materials:

  • Anion (e.g., Q-Sepharose) or Cation (e.g., SP-Sepharose) exchange resin

  • IEX Buffer A and IEX Buffer B (see table below)

Protocol:

  • The pooled fractions from the affinity step may need to be buffer-exchanged into IEX Buffer A.

  • Equilibrate the IEX column with IEX Buffer A.

  • Load the sample onto the column.

  • Wash the column with IEX Buffer A until the UV absorbance returns to baseline.

  • Elute the bound proteins using a linear gradient of IEX Buffer B (e.g., 0-100% over 20 CV).

  • Collect fractions and analyze by SDS-PAGE to identify those containing CHC22.

Size Exclusion Chromatography (SEC)

SEC, or gel filtration, separates proteins based on their size and is an excellent final polishing step to remove aggregates and other remaining impurities.[23]

Materials:

  • SEC resin (e.g., Superose 6 or Sephacryl S-300)

  • SEC Buffer (see table below)

Protocol:

  • Concentrate the pooled fractions from the IEX step if necessary.

  • Equilibrate the SEC column with at least 2 CV of SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure CHC22.

Buffer Compositions

Buffer TypeCompositionPurpose
Lysis Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 5% Glycerol, 1 mM PMSF, Protease Inhibitor CocktailCell disruption and protein solubilization
Binding Buffer (IMAC) 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM ImidazoleBinding of His-tagged protein to Ni-NTA resin
Wash Buffer (IMAC) 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM ImidazoleRemoval of non-specifically bound proteins
Elution Buffer (IMAC) 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM ImidazoleElution of His-tagged protein
IEX Buffer A (Anion) 20 mM Tris-HCl pH 8.0Equilibration and sample loading for anion exchange
IEX Buffer B (Anion) 20 mM Tris-HCl pH 8.0, 1 M NaClElution from anion exchange column
IEX Buffer A (Cation) 20 mM MES pH 6.0Equilibration and sample loading for cation exchange
IEX Buffer B (Cation) 20 mM MES pH 6.0, 1 M NaClElution from cation exchange column
SEC Buffer 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTTFinal polishing and buffer exchange

References

Application Notes and Protocols for Quantitative PCR Analysis of CHC22 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: CHC22 Clathrin and its Role in Glucose Metabolism

Clathrin Heavy Chain 22 (CHC22), encoded by the CLTCL1 gene, is a variant of the clathrin heavy chain protein that plays a specialized role in intracellular trafficking, distinct from its more ubiquitous counterpart, CHC17.[1][2] While CHC17 is involved in the well-known process of endocytosis at the plasma membrane, CHC22 is primarily implicated in the specialized trafficking of the glucose transporter GLUT4 in muscle and adipose tissue.[3][4][5]

CHC22 is crucial for the formation of an intracellular storage compartment for GLUT4.[4][6][7] In response to insulin, GLUT4 is translocated from this storage compartment to the cell surface, enabling the uptake of glucose from the bloodstream into cells.[1][8][9] This process is a cornerstone of glucose homeostasis. Given its specialized function in this pathway, the expression levels of CHC22 are of significant interest in research related to metabolic diseases, such as type 2 diabetes, and in the development of therapeutic interventions targeting glucose metabolism.[3]

These application notes provide a detailed protocol for the quantitative analysis of CHC22 mRNA expression using reverse transcription quantitative polymerase chain reaction (RT-qPCR), a sensitive and widely used technique for gene expression analysis.

Quantitative PCR Primer Information for Human CHC22 (CLTCL1)

Accurate and reliable qPCR results are fundamentally dependent on the use of well-designed and validated primers. The following table summarizes primer information for the human CLTCL1 gene. It is recommended to empirically validate the performance of these primers in your specific experimental system.

Gene NameGene SymbolPrimer Sequence (5' to 3')Amplicon Length (bp)Reference
Clathrin Heavy Chain Like 1CLTCL1Forward: TGACTGTGGTCGTGCGGTTCAA Reverse: ACTGCCATCTGCCACAAGTGCANot specified[10]

Note on Primer Design and Validation:

  • Specificity: Primers should be designed to specifically amplify CHC22 (CLTCL1) and not the highly homologous CHC17 (CLTC). This can be confirmed by in silico analysis (e.g., BLAST) and experimentally by melt curve analysis and gel electrophoresis of the PCR product.

  • Efficiency: The amplification efficiency of the primer set should be between 90% and 110%. This is determined by generating a standard curve using a serial dilution of a template (e.g., cDNA or a plasmid containing the target sequence).

  • Reference Genes: For accurate normalization of gene expression data, it is crucial to use stable reference genes whose expression is not affected by the experimental conditions. Commonly used reference genes include GAPDH, ACTB (β-actin), and 18S rRNA. The stability of chosen reference genes should be validated for the specific cell or tissue type and experimental conditions.[11]

Experimental Protocols

This section provides a detailed methodology for the analysis of CHC22 gene expression, from sample preparation to data analysis.

RNA Extraction and Quality Control

High-quality RNA is essential for accurate gene expression analysis.

  • Materials:

    • TRIzol™ Reagent (or equivalent) for RNA extraction from cells or tissues.

    • RNase-free water, tubes, and pipette tips.

    • Spectrophotometer (e.g., NanoDrop) for RNA quantification.

    • Agilent Bioanalyzer or similar for assessing RNA integrity.

  • Protocol:

    • Homogenize cell or tissue samples in TRIzol™ reagent according to the manufacturer's instructions. For muscle tissue, ensure the sample is snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.

    • Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

    • DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's protocol. This step is critical as genomic DNA can be amplified by the qPCR primers, leading to inaccurate results.

    • Quality Control:

      • Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

      • Integrity: Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >7 is recommended for reliable qPCR results.

Reverse Transcription (cDNA Synthesis)
  • Materials:

    • High-Capacity cDNA Reverse Transcription Kit (or equivalent).

    • Thermal cycler.

  • Protocol:

    • Prepare the reverse transcription master mix according to the manufacturer's instructions. Typically, this includes reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and RNase inhibitor.

    • Add a standardized amount of total RNA (e.g., 1 µg) to the master mix.

    • Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program.

    • No Reverse Transcriptase (NRT) Control: For each RNA sample, prepare a control reaction that contains all components except the reverse transcriptase enzyme. This control is used to detect any signal originating from contaminating genomic DNA in the subsequent qPCR step.

    • Store the resulting cDNA at -20°C.

Quantitative PCR (qPCR)
  • Materials:

    • SYBR™ Green PCR Master Mix (or equivalent).

    • Validated primers for CLTCL1 and reference gene(s).

    • qPCR-compatible plates and seals.

    • Real-time PCR instrument.

  • Protocol:

    • Prepare the qPCR reaction mix by combining the SYBR™ Green master mix, forward and reverse primers (to a final concentration of typically 100-500 nM each), and nuclease-free water.

    • Add a standardized amount of cDNA template (typically 1-10 ng) to each well.

    • Controls:

      • No Template Control (NTC): Include wells with the qPCR master mix but no cDNA template to check for contamination of reagents.

      • NRT Control: Include the NRT sample from the reverse transcription step.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Run the qPCR reaction on a real-time PCR instrument using a standard cycling program. A typical program includes:

      • Initial Denaturation: 95°C for 10 minutes.

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

      • Melt Curve Analysis: This step is crucial for SYBR Green-based qPCR to verify the specificity of the PCR product. The temperature is gradually increased from ~60°C to 95°C while continuously monitoring fluorescence. A single, sharp peak in the melt curve indicates the amplification of a specific product.

Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Quantitative PCR Data Summary

Sample GroupBiological ReplicateTarget Gene (CHC22) CqReference Gene (e.g., GAPDH) CqΔCq (Cq_Target - Cq_Reference)ΔΔCq (ΔCq_Sample - ΔCq_Control)Fold Change (2^-ΔΔCq)
Control124.520.24.301.0
Control224.720.44.301.0
Control324.620.34.301.0
Average Control 24.6 20.3 4.3 0 1.0
Treatment A122.120.31.8-2.55.7
Treatment A222.320.51.8-2.55.7
Treatment A322.220.41.8-2.55.7
Average Treatment A 22.2 20.4 1.8 -2.5 5.7

Data Analysis (Relative Quantification using the ΔΔCq Method):

  • Calculate the ΔCq: For each sample, subtract the Cq value of the reference gene from the Cq value of the target gene (CHC22).

  • Calculate the ΔΔCq: For each treated sample, subtract the average ΔCq of the control group from the ΔCq of the treated sample.

  • Calculate the Fold Change: The fold change in gene expression relative to the control group is calculated as 2-ΔΔCq.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the CHC22-mediated GLUT4 trafficking pathway and the experimental workflow for qPCR analysis.

CHC22_GLUT4_Trafficking cluster_0 Insulin Signaling cluster_1 GLUT4 Trafficking Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor PI3K_Akt_Pathway PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt_Pathway GLUT4_Vesicles GLUT4 Storage Vesicles (GSV) PI3K_Akt_Pathway->GLUT4_Vesicles Translocation Plasma_Membrane Plasma Membrane GLUT4_Vesicles->Plasma_Membrane Fusion CHC22_Coated_Vesicles CHC22-Coated Vesicles CHC22_Coated_Vesicles->GLUT4_Vesicles Maturation Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake CHC22 CHC22 CHC22->CHC22_Coated_Vesicles Formation

Caption: CHC22-mediated GLUT4 trafficking pathway.

qPCR_Workflow Sample Cell/Tissue Sample RNA_Extraction RNA Extraction & QC Sample->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCq) qPCR->Data_Analysis Results Gene Expression Results Data_Analysis->Results

Caption: Experimental workflow for CHC22 qPCR analysis.

References

CL22 Peptide: A Novel Tool for Efficient Dendritic Cell Transfection

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The CL22 peptide is a novel cationic peptide that has demonstrated significant potential as a non-viral vector for the efficient transfection of genetic material, such as plasmid DNA, into mammalian cells, including challenging primary cells like dendritic cells (DCs).[1][2][3] Dendritic cells are potent antigen-presenting cells and key targets in immunotherapy, particularly in the development of cancer vaccines.[2] The ability to effectively transfect DCs with tumor-associated antigens can pave the way for robust anti-tumor immune responses.[2] The CL22 peptide offers a promising alternative to viral vectors, which can have limitations regarding safety and immunogenicity. This document provides detailed application notes and protocols for the use of the CL22 peptide in dendritic cell transfection.

Mechanism of Action

The CL22 peptide facilitates the transfection of dendritic cells by first complexing with plasmid DNA. The cationic nature of the peptide allows it to electrostatically interact with and condense the negatively charged DNA, forming compact nanoparticles. These peptide-DNA complexes are then taken up by dendritic cells through endocytosis. A crucial step for successful transfection is the escape of the DNA from the endosome into the cytoplasm, allowing it to eventually reach the nucleus for gene expression.[1] The superior transfection activity of CL22, when compared to other condensing peptides, is attributed to a step that occurs after the uptake of the complexes into the cells, suggesting an efficient mechanism for endosomal escape.[1][3] The use of endosomolytic agents like chloroquine can further enhance this process.

CL22_Transfection_Pathway cluster_extracellular Extracellular Space cluster_cell Dendritic Cell cluster_cytoplasm Cytoplasm CL22 CL22 Peptide Complex CL22-DNA Complex CL22->Complex pDNA Plasmid DNA pDNA->Complex Endosome Endosome Complex->Endosome Endocytosis Released_pDNA Released Plasmid DNA Endosome->Released_pDNA Endosomal Escape Nucleus Nucleus Released_pDNA->Nucleus Nuclear Import mRNA mRNA Nucleus->mRNA Transcription Protein Expressed Protein (e.g., Antigen) mRNA->Protein Translation

Fig. 1: Proposed signaling pathway for CL22-mediated dendritic cell transfection.

Experimental Protocols

Preparation of CL22-DNA Complexes

This protocol describes the formation of transfection-ready complexes of the CL22 peptide and plasmid DNA.

Materials:

  • CL22 peptide solution (e.g., 1 mg/mL in sterile water)

  • Plasmid DNA (high purity, endotoxin-free, at a concentration of 1 mg/mL in TE buffer)

  • HEPES-buffered saline (HBS) or HEPES buffer (10 mM HEPES, pH 7.4)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Determine Optimal Charge Ratio: The optimal charge ratio (N/P ratio, the ratio of moles of nitrogen in the cationic peptide to moles of phosphate in the DNA) for complex formation can vary and should be empirically determined. Ratios between 1.2 and 2 have been reported to be effective.[3]

  • Dilution of Components:

    • Dilute the required amount of plasmid DNA in HBS or HEPES buffer in a microcentrifuge tube.

    • In a separate tube, dilute the calculated amount of CL22 peptide in the same buffer.

  • Complex Formation:

    • Gently add the diluted CL22 peptide solution to the diluted plasmid DNA solution while vortexing at a low speed or by gentle pipetting. Note: Do not add the DNA to the peptide solution.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation. The resulting complexes should be boulder-like particles with an average diameter of 40-80 nm.[3]

Complex_Formation_Workflow start Start dilute_dna Dilute Plasmid DNA in HEPES Buffer start->dilute_dna dilute_cl22 Dilute CL22 Peptide in HEPES Buffer start->dilute_cl22 mix Add Diluted CL22 to Diluted DNA dilute_dna->mix dilute_cl22->mix incubate Incubate at RT for 20-30 min mix->incubate end Complexes Ready for Transfection incubate->end

References

Troubleshooting & Optimization

Technical Support Center: CL22 Peptide Transfection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the CL22 peptide for gene delivery. The information is tailored to address common issues, particularly low transfection efficiency, and is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Low Transfection Efficiency

Low transfection efficiency is a common hurdle in gene delivery experiments. This guide provides a systematic approach to identifying and resolving potential causes when using the CL22 peptide.

ProblemPotential CauseRecommended Solution
Low or No Reporter Gene Expression Suboptimal CL22 Peptide to DNA Ratio: The charge ratio of the cationic peptide to the anionic DNA is critical for complex formation and cellular uptake.Perform a titration experiment to determine the optimal CL22 peptide to DNA ratio for your specific cell type and plasmid. Start with a range of charge ratios from 1.2 to 2.0.[1]
Poor Quality or Incorrect Quantity of DNA: The integrity and purity of your plasmid DNA are paramount for successful transfection.Use high-quality, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.8–2.0. Verify DNA concentration and integrity using spectrophotometry and gel electrophoresis. Supercoiled plasmid DNA is generally most effective for transient transfection.
Unhealthy Cells: Cells that are unhealthy, have a high passage number, or are not in the logarithmic growth phase will exhibit poor transfection efficiency.[2][3]Ensure cells are healthy, with viability exceeding 90%, and are actively dividing at the time of transfection.[2][3] Use cells with a low passage number. Plate cells 18-24 hours before transfection to achieve 50-70% confluency on the day of the experiment.
Presence of Serum or Other Inhibitors: Components in serum can interfere with the formation of peptide-DNA complexes and their interaction with the cell membrane.[1][4]Form the CL22-DNA complexes in a serum-free medium before adding them to the cells.[4] If your protocol requires the presence of serum during transfection, the CL22:DNA charge ratio may need to be increased.[1]
Incorrect Complex Formation Procedure: The method of mixing the peptide and DNA can affect the size and stability of the resulting complexes.Add the CL22 peptide solution to the diluted DNA solution, not the other way around.[5] Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.[4]
High Cell Death (Cytotoxicity) Excessive Concentration of CL22 Peptide or DNA: High concentrations of the transfection complexes can be toxic to cells.Optimize the concentrations of both the CL22 peptide and DNA by performing a dose-response curve. Reduce the amount of complexes added to the cells.
Sensitive Cell Type: Some cell lines, particularly primary cells, are more sensitive to transfection reagents.Decrease the incubation time of the transfection complexes with the cells (e.g., 4-6 hours) before replacing the medium with fresh, complete medium.
Contaminants in DNA Preparation: Endotoxins or other contaminants in the plasmid DNA preparation can induce cell death.Use an endotoxin-free plasmid purification kit.
Inconsistent or Non-Reproducible Results Variability in Cell Culture Conditions: Inconsistent cell density, passage number, or growth phase can lead to variable transfection outcomes.[2][3]Maintain consistent cell culture practices. Always use cells at the same passage number and confluency for replicate experiments.[3]
Pipetting Errors: Inaccurate pipetting can lead to incorrect ratios and concentrations.Prepare a master mix of the CL22-DNA complexes for replicate wells or plates to minimize pipetting variability.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for the CL22 peptide?

A1: The CL22 peptide is a cationic peptide that condenses with negatively charged DNA to form complexes. While these complexes are taken up by cells, the superior transfection activity of CL22 is believed to occur at a step after cellular uptake, suggesting it facilitates more favorable intracellular trafficking, DNA release from the complex, or subsequent gene expression.[1][6]

Q2: How does the charge ratio of CL22 peptide to DNA affect transfection efficiency?

A2: The charge ratio is a critical parameter. An optimal ratio ensures the formation of stable, positively charged complexes that can efficiently interact with the negatively charged cell membrane. For CL22, optimal charge ratios have been found to be between 1.2 and 2.0.[1][7] It is recommended to empirically determine the best ratio for your specific cell line and plasmid.

Q3: Can I use serum in the medium during transfection with the CL22 peptide?

A3: The presence of serum during complex formation is generally not recommended as it can inhibit the process.[4] For some cell types, like HepG2, the presence of 10-20% FCS during transfection can enhance efficiency. In contrast, for other cell lines, such as KLN 205, serum can markedly reduce transfection efficiency.[1] If serum is necessary, you may need to increase the CL22:DNA charge ratio.[1]

Q4: What is the recommended confluency of cells for transfection with CL22?

A4: Cells should be in their logarithmic growth phase and ideally at 50-70% confluency at the time of transfection.[5] Cells that are too sparse may not grow well post-transfection, while cells that are too confluent may have reduced uptake of the transfection complexes due to contact inhibition.[2]

Q5: How long should I incubate the CL22-DNA complexes with the cells?

A5: The optimal incubation time can vary depending on the cell type and the toxicity of the complexes. A typical starting point is 4-6 hours. For sensitive cells, a shorter incubation time may be necessary to minimize cytotoxicity. After the incubation period, the medium containing the transfection complexes should be replaced with fresh, complete growth medium.

Quantitative Data Summary

The following tables summarize the relative transfection efficiencies of CL22 peptide under different experimental conditions as reported in the literature.

Table 1: Comparison of [CL22]2 with Other Cationic Peptides in KLN 205 Cells

PeptideRelative Transfection Activity (%)
[CL22]2 100
[NBC32]2<1
K16~10
pLL~10
  • Data are expressed as a percentage of the luminescence obtained with [CL22]2-pCMV complexes. Transfections were performed in the presence of 120 µM chloroquine and in the absence of FCS. Complexes were prepared in HEPES at the optimal charge ratio for each peptide (between 1.2 and 2).[1][7]

Table 2: Comparison of [CL22]2 with Other Cationic Peptides in HepG2 Cells

PeptideRelative Transfection Activity (%)
[CL22]2 100
[CL25]240
CL33<5
  • Data are expressed as a percentage of the luciferase luminescence obtained with [CL22]2-pCMVLuc complexes. Transfections were performed in the presence of 90 µM chloroquine and 10% FCS. Complexes were prepared in HBS.[1][7]

Experimental Protocols

Protocol 1: General Protocol for Transfection of Adherent Cells with CL22 Peptide

This protocol provides a starting point for transfecting adherent mammalian cells in a 6-well plate format. Optimization of reagent quantities and incubation times may be necessary for different cell types and plasmids.

Materials:

  • CL22 Peptide stock solution

  • Plasmid DNA (high purity, endotoxin-free)

  • Serum-free medium (e.g., Opti-MEM® or equivalent)

  • Complete cell culture medium with serum

  • Adherent cells in a 6-well plate (50-70% confluent)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: Approximately 18-24 hours before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.

  • DNA Preparation: In a sterile microcentrifuge tube, dilute 2 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently.

  • CL22 Peptide Preparation: In a separate sterile microcentrifuge tube, dilute the appropriate amount of CL22 peptide stock solution in 100 µL of serum-free medium to achieve the desired charge ratio (e.g., start with a 1.6:1 ratio). Mix gently.

  • Complex Formation: Add the diluted CL22 peptide solution to the diluted DNA solution. Mix gently by pipetting up and down and incubate at room temperature for 15-20 minutes.

  • Cell Preparation: While the complexes are forming, gently wash the cells with serum-free medium and then add 800 µL of fresh serum-free medium to each well.

  • Transfection: Add the 200 µL of CL22-DNA complexes dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Medium Change: After the incubation period, remove the medium containing the transfection complexes and replace it with 2 mL of fresh, complete cell culture medium.

  • Gene Expression Analysis: Incubate the cells for an additional 24-72 hours, then assay for reporter gene expression or the desired downstream effect.

Visualizations

Transfection_Workflow cluster_preparation Complex Formation cluster_transfection Cellular Uptake and Trafficking cluster_expression Gene Expression DNA Plasmid DNA Complex CL22-DNA Complex DNA->Complex Peptide CL22 Peptide Peptide->Complex Cell Target Cell Complex->Cell Endocytosis Endosome Endosome Cell->Endosome Internalization Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape DNA_release DNA Release Cytoplasm->DNA_release Translation Translation Cytoplasm->Translation Nucleus Nucleus Transcription Transcription Nucleus->Transcription DNA_release->Nucleus Nuclear Entry mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Protein Protein Expression Translation->Protein Troubleshooting_Logic Start Low Transfection Efficiency Check_Ratio Optimize Peptide:DNA Ratio? Start->Check_Ratio Check_DNA Verify DNA Quality? Check_Ratio->Check_DNA No Successful Improved Efficiency Check_Ratio->Successful Yes Check_Cells Assess Cell Health? Check_DNA->Check_Cells No Check_DNA->Successful Yes Check_Protocol Review Protocol? Check_Cells->Check_Protocol No Check_Cells->Successful Yes Check_Protocol->Start No, Re-evaluate Check_Protocol->Successful Yes

References

Optimizing CL22 Peptide to DNA Ratio: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of CL22 peptide for DNA delivery. All quantitative data is summarized for easy comparison, and detailed protocols for key experiments are provided.

Frequently Asked Questions (FAQs)

Q1: What is the CL22 peptide and how does it work?

A1: CL22 is a novel cationic peptide designed for the efficient transfection of a wide range of mammalian cells, including primary cells.[1][2] It functions by condensing negatively charged DNA into positively charged nanoparticles. This complex is then taken up by cells, leading to the expression of the delivered gene. The superior transfection activity of CL22, when compared to other condensing peptides, is attributed to a step that occurs after the complex is taken up by the cell.[1][2]

Q2: Why is the ratio of CL22 peptide to DNA important?

A2: The ratio of CL22 peptide to DNA, often expressed as a charge ratio (+/-), is a critical factor for successful transfection. This ratio influences the overall charge, size, and stability of the peptide-DNA complex, which in turn affects its interaction with the cell membrane and subsequent uptake. An optimal ratio ensures efficient DNA condensation and delivery while minimizing cytotoxicity.

Q3: What is the recommended starting charge ratio for CL22 to DNA?

A3: The optimal charge ratio for CL22-DNA complexes can vary depending on the cell type and the buffer used for complex formation. For complexes prepared in HEPES buffer, an optimal charge ratio of 1.1 has been observed.[3] For complexes prepared in HBS, the optimal charge ratio is generally between 1.6 and 2.0 for most cell types.[3] It is always recommended to perform a titration experiment to determine the optimal ratio for your specific experimental conditions.

Q4: How does dimerization of the CL22 peptide affect transfection efficiency?

A4: Dimerization of the CL22 peptide is crucial for its high transfection activity. Preventing dimer formation has been shown to result in an almost complete loss of transfection efficiency.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Transfection Efficiency Suboptimal CL22:DNA Ratio: The charge ratio is critical for efficient complex formation and cellular uptake.Perform a titration experiment to determine the optimal charge ratio for your specific cell type and buffer system. Start with the recommended ratios (1.1 in HEPES, 1.6-2.0 in HBS) and test a range around these values.[3]
Poor DNA Quality: The presence of contaminants or a high percentage of nicked DNA can reduce transfection efficiency.Ensure your DNA has an A260/A280 ratio of at least 1.7. Run your DNA on an agarose gel to confirm that the percentage of nicked DNA is less than 20%.[5]
Improper Complex Formation: Incorrect incubation time or the presence of serum during complex formation can inhibit the process.Incubate the CL22 peptide and DNA mixture for 15-30 minutes at room temperature to allow for complex formation. Always form the complexes in a serum-free medium.[5]
Unhealthy Cells: Cells that are overgrown, have a high passage number, or are contaminated can be difficult to transfect.Use healthy, actively dividing cells that are at 70-90% confluency at the time of transfection. Use low-passage-number cells and regularly test for contaminants like mycoplasma.[5][6]
High Cell Viability/Low Transfection Inefficient Cellular Uptake: The peptide-DNA complexes may not be effectively entering the cells.While CL22's main advantage is post-uptake, ensuring optimal complex characteristics (size and charge) through proper ratio optimization is still important for initial cell interaction.
Low Cell Viability After Transfection Cytotoxicity from Complexes: High concentrations of the CL22-DNA complexes can be toxic to cells.Optimize the CL22:DNA ratio to use the lowest effective concentration. Reduce the incubation time of the complexes with the cells. Ensure even distribution of the complexes by gently rocking the plate after addition.
Contaminated DNA: Endotoxins or other contaminants in the DNA preparation can cause cell death.Use high-quality, endotoxin-free plasmid DNA.
Inconsistent Results Variability in Experimental Conditions: Minor variations in cell density, reagent preparation, or incubation times can lead to inconsistent outcomes.Maintain consistent cell culture practices. Prepare master mixes of reagents for multiple transfections to minimize pipetting errors. Adhere strictly to optimized protocols.[7]

Quantitative Data Summary

The optimal charge ratio of CL22 peptide to DNA is a key determinant of transfection efficiency. The following table summarizes the recommended starting ratios based on the buffer used for complex formation.

BufferOptimal Charge Ratio (+/-)Reference
HEPES1.1[3]
HBS1.6 - 2.0[3]

Experimental Protocols

Gel Retardation Assay to Determine CL22-DNA Binding

This assay is used to confirm the formation of CL22-DNA complexes and to determine the peptide concentration required to fully bind the DNA.

Materials:

  • CL22 peptide solution

  • Plasmid DNA (e.g., 100 ng/µL)

  • Binding buffer (e.g., 10 mM Tris-HCl, 5% glucose, 50 µg/mL BSA, 1 mM EDTA, 20 mM KCl)

  • 1% Agarose gel in 0.5x TBE buffer

  • DNA loading dye

  • UV transilluminator

Procedure:

  • Prepare a series of dilutions of the CL22 peptide in the binding buffer.

  • In separate microcentrifuge tubes, mix a fixed amount of plasmid DNA (e.g., 100 ng) with increasing concentrations of the CL22 peptide.

  • Incubate the mixtures at 37°C for 1 hour to allow for complex formation.[8]

  • Add DNA loading dye to each sample.

  • Load the samples onto a 1% agarose gel. Include a lane with DNA only as a control.

  • Run the gel electrophoresis in 0.5x TBE buffer.

  • Visualize the DNA bands using a UV transilluminator. The retardation of DNA migration in the gel indicates the formation of peptide-DNA complexes. The point at which the free DNA band disappears indicates the concentration of CL22 required for complete binding.

Luciferase Assay to Measure Transfection Efficiency

This assay quantifies the level of gene expression after transfection with a reporter plasmid encoding luciferase.

Materials:

  • Transfected cells in a multi-well plate

  • Passive Lysis Buffer (e.g., Promega)

  • Luciferase Assay Reagent

  • Luminometer

Procedure:

  • 24-48 hours post-transfection, remove the culture medium from the cells.

  • Wash the cells once with PBS.

  • Add an appropriate volume of 1x Passive Lysis Buffer to each well and incubate at room temperature for 15 minutes with gentle rocking.[9]

  • Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet the cell debris.

  • Add 20 µL of the cleared lysate to a luminometer tube or a well of a white-walled 96-well plate.[10]

  • Add 100 µL of Luciferase Assay Reagent to the lysate.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the transfection efficiency.

  • Normalize the luciferase activity to the total protein concentration of the lysate to account for variations in cell number.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis cluster_optimization Optimization P1 Prepare CL22 Peptide Stock Solution C1 Mix CL22 and DNA at Various Charge Ratios (e.g., 0.5, 1.0, 1.5, 2.0, 2.5) P1->C1 P2 Prepare Plasmid DNA (e.g., Luciferase Reporter) P2->C1 C2 Incubate for 15-30 min at Room Temperature C1->C2 T1 Add Complexes to Cells (70-90% Confluent) C2->T1 T2 Incubate for 24-48 hours T1->T2 A1 Assess Cell Viability (e.g., MTT Assay) T2->A1 A2 Measure Transfection Efficiency (e.g., Luciferase Assay) T2->A2 O1 Determine Optimal CL22:DNA Ratio A1->O1 A2->O1

Caption: Workflow for optimizing the CL22 to DNA ratio.

CL22_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CL22 CL22 Peptide Dimer Complex CL22-DNA Nanoparticle (Positively Charged) CL22->Complex DNA Plasmid DNA DNA->Complex Endosome Endosome Complex->Endosome Cellular Uptake (Endocytosis) Released_DNA Released DNA Endosome->Released_DNA Endosomal Escape Nucleus Nucleus Released_DNA->Nucleus Nuclear Import Transcription Gene Expression Nucleus->Transcription Cell_Membrane Cell Membrane

Caption: Proposed mechanism of CL22-mediated DNA delivery.

References

CHC22 Antibody Non-Specific Binding: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using the CHC22 antibody in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem?

A1: Non-specific binding refers to the attachment of the primary or secondary antibody to sites other than the intended target antigen (CHC22). This can be caused by various factors including ionic, hydrophobic, or other types of interactions between the antibody and unrelated proteins or cellular components.[1][2] This phenomenon leads to high background staining, making it difficult to distinguish the true signal from noise and potentially leading to incorrect interpretation of the results.[3][4]

Q2: I am observing high background in my Western Blot/Immunofluorescence experiment with the CHC22 antibody. What are the most common causes?

A2: High background is a frequent issue and can stem from several sources:

  • Inadequate Blocking: Insufficient blocking of non-specific sites on the membrane or tissue.[4]

  • Antibody Concentration Too High: Using an excessive concentration of the primary (anti-CHC22) or secondary antibody.[4][5][6]

  • Insufficient Washing: Inadequate washing steps fail to remove unbound or loosely bound antibodies.[4]

  • Contaminated Buffers: Buffers contaminated with bacteria or other impurities can contribute to background.[7]

  • Membrane/Slide Issues: The type of membrane (e.g., nitrocellulose vs. PVDF) can influence background levels, and allowing membranes or slides to dry out can cause non-specific antibody binding.[5][7]

Q3: What are the recommended blocking agents to reduce non-specific binding of the CHC22 antibody?

A3: The choice of blocking agent is critical and may need to be empirically determined for your specific experimental setup.[8] Common and effective blocking agents include:

  • Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5% (w/v).[2] For phosphorylated protein detection, BSA is often preferred over milk.

  • Non-fat Dry Milk: Also used at 3-5% (w/v), it is a cost-effective option. However, it should be avoided when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.

  • Normal Serum: Using normal serum from the same species as the secondary antibody at a 1-5% concentration can be very effective.[2][8][9] For example, if you are using a goat anti-rabbit secondary antibody, you would use normal goat serum for blocking.

  • Commercial Blocking Buffers: Several pre-formulated blocking buffers are available that may offer enhanced performance.[2][8]

Q4: How do I optimize the concentration of my CHC22 primary antibody?

A4: Optimizing the primary antibody concentration is a crucial step to maximize the signal-to-noise ratio. This is best achieved through a process called titration, where you test a range of antibody dilutions.[4][10][11] A dot blot or a checkerboard titration on a Western blot can be effective methods to determine the optimal concentration.[12][13] For a new antibody, it is advisable to test a broad range of dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).[10][14]

Q5: Can the washing steps be improved to reduce background?

A5: Yes, optimizing the washing steps is a simple and effective way to reduce non-specific binding.[4] Consider the following adjustments:

  • Increase the number of washes: Instead of three washes, try four or five.[3][4]

  • Increase the duration of each wash: Extending the wash time from 5 minutes to 10-15 minutes can help remove more non-specifically bound antibodies.[4]

  • Increase the volume of wash buffer: Ensure the membrane or slide is fully submerged and agitated during washes.[3]

  • Add a detergent: Including a mild detergent like Tween-20 (typically at 0.05-0.1%) in your wash buffer is standard practice to reduce non-specific interactions.[3][4]

Troubleshooting Non-Specific Binding of CHC22 Antibody

The following table summarizes common issues and recommended solutions for troubleshooting non-specific binding of the CHC22 antibody in Western Blotting (WB) and Immunofluorescence (IF)/Immunohistochemistry (IHC).

Problem Potential Cause Recommended Solution Application
High Background (Uniform) Inadequate blockingIncrease blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[3][15] Try a different blocking agent (e.g., switch from milk to BSA, or use normal serum).[4]WB, IF, IHC
Primary or secondary antibody concentration too highPerform an antibody titration to determine the optimal concentration.[4] A typical starting dilution for a primary antibody is 1:1000.[10][14]WB, IF, IHC
Insufficient washingIncrease the number and duration of wash steps.[4] Ensure adequate wash buffer volume and gentle agitation.[3]WB, IF, IHC
Membrane/Slide dried outKeep the membrane or slide moist at all times during the procedure.[5][7]WB, IF, IHC
Non-Specific Bands (WB) Primary antibody cross-reactivityUse a more specific blocking buffer. Consider affinity-purified primary antibodies. Run a negative control (e.g., lysate from cells known not to express CHC22).WB
Secondary antibody non-specific bindingRun a control with only the secondary antibody to check for non-specific binding.[5] Use a pre-adsorbed secondary antibody.WB, IF, IHC
High Background in specific tissues (IHC/IF) Endogenous enzyme activity (for HRP/AP detection)Block endogenous peroxidase activity with H₂O₂ or alkaline phosphatase with levamisole.[1][16]IHC
AutofluorescenceView an unstained sample under the microscope to assess autofluorescence. Use an autofluorescence quenching reagent if necessary.[17]IF

Experimental Protocols

Protocol 1: Antibody Titration for Western Blotting

This protocol describes a method to determine the optimal dilution for the CHC22 primary antibody.

  • Prepare Protein Lysates: Load decreasing amounts of your protein lysate (e.g., 40 µg, 20 µg, 10 µg, 5 µg) in adjacent lanes of an SDS-PAGE gel. Include a lane for a molecular weight marker.

  • Electrophoresis and Transfer: Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane in your chosen blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[3]

  • Primary Antibody Incubation: Cut the membrane into strips, each containing the serial dilution of the protein lysate. Incubate each strip with a different dilution of the CHC22 antibody (e.g., 1:500, 1:1000, 1:2500, 1:5000) in blocking buffer overnight at 4°C.[10][11][14]

  • Washing: Wash the membrane strips three times for 5-10 minutes each with TBST.[4]

  • Secondary Antibody Incubation: Incubate all strips with the appropriate HRP-conjugated secondary antibody at its optimal dilution for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Develop the blot using an ECL substrate and image the results.

  • Analysis: The optimal primary antibody dilution will be the one that gives a strong signal for the highest concentration of lysate with the lowest background in the lanes with less lysate.

Protocol 2: Optimizing Blocking and Washing for Immunofluorescence

This protocol provides a framework for optimizing blocking and washing conditions to reduce background staining in immunofluorescence experiments.

  • Prepare Samples: Seed and treat your cells on coverslips as required for your experiment.

  • Fixation and Permeabilization: Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with 0.1% Triton X-100 in PBS) according to your standard protocol.

  • Blocking:

    • Condition 1 (Standard): Block with 1% BSA in PBST for 30 minutes at room temperature.

    • Condition 2 (Extended Blocking): Block with 5% BSA in PBST for 1 hour at room temperature.

    • Condition 3 (Serum Blocking): Block with 5% normal goat serum (or serum from the secondary antibody host species) in PBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the coverslips with the CHC22 primary antibody at its pre-determined optimal dilution overnight at 4°C.

  • Washing:

    • Wash Protocol A (Standard): Wash three times for 5 minutes each with PBST.

    • Wash Protocol B (Stringent): Wash five times for 10 minutes each with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Final Washes: Repeat the respective washing protocol from step 5.

  • Mounting and Imaging: Mount the coverslips and acquire images using a fluorescence microscope.

  • Analysis: Compare the signal-to-noise ratio between the different conditions to identify the optimal blocking and washing protocol.

Visual Guides

G cluster_prep Sample Preparation cluster_protocol Immunodetection cluster_troubleshooting Troubleshooting Points Lysate Protein Lysate Preparation Gel SDS-PAGE Lysate->Gel Transfer Western Transfer Gel->Transfer Blocking Blocking (1-2h, RT or O/N, 4°C) Transfer->Blocking PrimaryAb Primary Antibody Incubation (CHC22 Ab, O/N, 4°C) Blocking->PrimaryAb Opt_Block Optimize Blocking Agent (BSA, Milk, Serum) Blocking->Opt_Block Wash1 Washing (3-5x, 5-15 min each) PrimaryAb->Wash1 Opt_Ab Titrate Antibody Concentration PrimaryAb->Opt_Ab SecondaryAb Secondary Antibody Incubation (1h, RT) Wash1->SecondaryAb Opt_Wash Optimize Wash Duration & Number Wash1->Opt_Wash Wash2 Washing (3-5x, 5-15 min each) SecondaryAb->Wash2 Detection ECL Detection Wash2->Detection Wash2->Opt_Wash

Caption: Western Blot workflow with key troubleshooting checkpoints for non-specific binding.

G Start High Background Observed Q1 Is the antibody concentration optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the blocking step adequate? A1_Yes->Q2 Action1 Perform Antibody Titration A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are the washing steps sufficient? A2_Yes->Q3 Action2 Increase blocking time or change blocking agent A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Further Consider other factors: - Buffer contamination - Secondary Ab issues A3_Yes->Further Action3 Increase number and duration of washes A3_No->Action3 End Problem Resolved Action3->End

Caption: Logical flowchart for troubleshooting high background staining.

References

Technical Support Center: Cytotoxicity of CL22 Peptide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the CL22 peptide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of the CL22 peptide?

The CL22 peptide is a cationic peptide primarily designed for gene delivery.[1][2] While specific public data on its cytotoxicity is limited, cationic peptides, in general, can exhibit dose-dependent cytotoxicity. The primary mechanisms of toxicity for cationic peptides involve direct disruption of the cell membrane, leading to necrosis, or the induction of programmed cell death (apoptosis).[3][4] The extent of cytotoxicity is influenced by factors such as peptide concentration, cell type, and exposure duration.

Q2: How can I assess the cytotoxicity of the CL22 peptide in my cell line?

Several standard in vitro assays can be employed to quantify the cytotoxic effects of the CL22 peptide. These include:

  • Metabolic Viability Assays (e.g., MTT, MTS, XTT, WST-1, Resazurin): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue, Propidium Iodide): These assays detect damage to the cell membrane, a hallmark of necrosis. The Lactate Dehydrogenase (LDH) assay is a common method that measures the release of this cytosolic enzyme into the culture medium.[5]

  • ATP-based Viability Assays: The amount of ATP in a cell population is directly correlated with the number of metabolically active cells.[6][7]

  • Apoptosis Assays: To determine if CL22 induces apoptosis, you can use assays that detect key markers such as caspase activation (e.g., Caspase-3/7, -8, -9 activity assays), DNA fragmentation (e.g., TUNEL assay), or changes in mitochondrial membrane potential.[8][9]

Q3: My results show reduced cytotoxicity at higher concentrations of the CL22 peptide. Why is this happening?

This non-linear dose-response curve can be attributed to several factors:

  • Peptide Aggregation: At high concentrations, peptides can self-aggregate, reducing the effective concentration of monomeric peptides available to interact with cells.[1]

  • Micelle Formation: Similar to aggregation, the formation of micelles at high concentrations can sequester the peptide, lowering its cytotoxic activity.

  • Changes in Mechanism: The dominant mechanism of action might shift at different concentrations, leading to varied outcomes.

Q4: How can I distinguish between apoptosis and necrosis induced by the CL22 peptide?

To differentiate between these two modes of cell death, a combination of assays is recommended:

  • Morphological Assessment: Observe cells under a microscope for characteristic changes. Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells often swell and lyse.

  • Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a powerful method to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

  • Caspase Activity Assays: Measuring the activity of key caspases (e.g., caspase-3, -8, -9) can confirm the involvement of apoptotic pathways.[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the assessment of CL22 peptide cytotoxicity.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, peptide aggregation, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Prepare fresh peptide solutions and vortex before use. Avoid using the outer wells of the plate, or fill them with sterile PBS or media.[5]
Low absorbance/fluorescence signal in viability assays Low cell density, insufficient incubation time with the peptide or assay reagent.Optimize cell seeding density for your specific cell line and assay.[12] Perform a time-course experiment to determine the optimal incubation period for both the peptide treatment and the assay itself.
High background signal in LDH assay High spontaneous cell death in control wells, presence of LDH in serum, cell lysis during handling.Ensure gentle handling of cells during seeding and treatment. Use serum-free medium for the LDH assay if possible, or use a medium-only background control.[5]
Peptide appears to be insoluble or precipitates in media Poor peptide solubility in aqueous solutions.Refer to the manufacturer's instructions for solubilizing the peptide. If not available, try dissolving in a small amount of sterile DMSO or a suitable solvent before diluting in culture medium. Always prepare fresh solutions.[13]
Inconsistent results across different experiments Variation in cell passage number, reagent quality, incubation conditions.Use cells within a consistent and low passage number range. Ensure all reagents are within their expiry dates and stored correctly. Maintain consistent incubation conditions (temperature, CO2, humidity).

Data Presentation

To facilitate the comparison of cytotoxicity data, we recommend organizing your results in a structured table. Below is a template that you can adapt for your specific experiments.

Table 1: Cytotoxicity of CL22 Peptide on [Cell Line Name]

Peptide Concentration (µM)Incubation Time (hours)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)% Apoptosis (Annexin V/PI)
0 (Control)241000[Insert Data]
[Concentration 1]24[Insert Data][Insert Data][Insert Data]
[Concentration 2]24[Insert Data][Insert Data][Insert Data]
[Concentration 3]24[Insert Data][Insert Data][Insert Data]
0 (Control)481000[Insert Data]
[Concentration 1]48[Insert Data][Insert Data][Insert Data]
[Concentration 2]48[Insert Data][Insert Data][Insert Data]
[Concentration 3]48[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of the CL22 peptide in complete culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Assessment of Apoptosis via Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is recommended to use a white-walled 96-well plate for luminescence-based assays.

  • Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the assay reagent to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Analyze the relative luminescence units (RLU) to determine the level of caspase-3/7 activation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the cytotoxicity of the CL22 peptide.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding B CL22 Peptide Treatment A->B C Incubation B->C D Viability/Cytotoxicity Assay C->D E Data Analysis D->E

Workflow for assessing peptide cytotoxicity.

G cluster_troubleshooting Troubleshooting Logic for High Variability A High Variability Observed B Check Cell Seeding Protocol A->B C Review Pipetting Technique A->C D Assess Peptide Solubility A->D E Optimize Plate Layout A->E F Consistent Results B->F C->F D->F E->F

Troubleshooting high experimental variability.

G cluster_pathway Potential Apoptotic Signaling by Cationic Peptides CP Cationic Peptide (e.g., CL22) Mito Mitochondrial Outer Membrane Permeabilization CP->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 with Apaf-1 Apaf Apaf-1 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Optimizing CHC22 Protein Expression in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the expression of human CHC22 protein in Escherichia coli. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the expression of CHC22 protein in E. coli.

Q1: I am not seeing any or very low expression of CHC22 protein. What are the potential causes and how can I troubleshoot this?

A1: No or low expression of a target protein is a common issue when expressing human proteins in E. coli. This can be due to several factors, including mRNA instability, codon bias, protein toxicity, or rapid degradation of the expressed protein.[1][2]

Troubleshooting Workflow for Low/No CHC22 Expression

low_expression_troubleshooting start Start: Low or No CHC22 Expression check_vector Verify Vector Construct (Sequencing) start->check_vector codon_optimization Codon Optimize CHC22 Gene for E. coli check_vector->codon_optimization Construct is correct reduce_toxicity Address Potential Protein Toxicity codon_optimization->reduce_toxicity change_promoter Switch to a Tighter Control Promoter (e.g., araBAD) reduce_toxicity->change_promoter If toxicity is suspected check_proteolysis Investigate Protein Degradation reduce_toxicity->check_proteolysis change_strain Use Protease-Deficient Strain (e.g., BL21) check_proteolysis->change_strain western_blot Perform Western Blot with Anti-His/CHC22 Antibody change_strain->western_blot success Successful Expression western_blot->success Protein detected

Caption: Troubleshooting workflow for low or no CHC22 protein expression.

Recommended Solutions:

  • Codon Optimization: The genetic code of humans and E. coli differs in the frequency of codon usage.[3] Human genes, like CHC22, often contain codons that are rare in E. coli, which can lead to translational stalling and low protein yield.[4][5] Synthesizing the CHC22 gene with codons optimized for E. coli can significantly improve expression levels.[5][6][7]

  • Promoter Choice: If you are using a strong promoter like the T7 promoter, leaky expression of a potentially toxic CHC22 protein could inhibit cell growth.[1] Consider switching to a vector with a more tightly regulated promoter, such as the araBAD promoter, which is induced by arabinose and shows lower basal expression.[1][4]

  • Address Protein Toxicity: If the CHC22 protein is toxic to E. coli, you may observe slower cell growth after induction. To mitigate this, you can:

    • Use a lower concentration of the inducer (e.g., IPTG).[8][9]

    • Lower the induction temperature to 16-25°C.[10][11]

    • Use E. coli strains specifically designed for expressing toxic proteins, such as C41(DE3) or C43(DE3).[12][13][14]

  • Prevent Protein Degradation: The expressed CHC22 protein may be susceptible to degradation by endogenous E. coli proteases. Using protease-deficient strains like BL21 and its derivatives (which lack Lon and OmpT proteases) can increase the stability of your protein.[13][14][15]

Q2: My CHC22 protein is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?

A2: The formation of insoluble inclusion bodies is a frequent challenge when overexpressing foreign proteins in E. coli.[8][16] This is often due to incorrect protein folding, especially for large and complex eukaryotic proteins.[4]

Workflow for Improving Protein Solubility

solubility_workflow start Start: CHC22 in Inclusion Bodies lower_temp Lower Induction Temperature (16-25°C) start->lower_temp reduce_inducer Reduce Inducer Concentration (e.g., 0.1-0.5 mM IPTG) lower_temp->reduce_inducer solubility_tags Use Solubility-Enhancing Tags (MBP, GST, NusA) reduce_inducer->solubility_tags chaperone_coexpression Co-express Chaperones (e.g., GroEL/GroES) solubility_tags->chaperone_coexpression change_strain_sol Use Specialized Strains (e.g., ArcticExpress) chaperone_coexpression->change_strain_sol lysis_buffer_optimization Optimize Lysis Buffer (Additives: L-arginine, glycerol) change_strain_sol->lysis_buffer_optimization soluble_fraction Analyze Soluble Fraction (SDS-PAGE) lysis_buffer_optimization->soluble_fraction success_sol Improved Solubility soluble_fraction->success_sol Increased soluble protein

Caption: A stepwise approach to increasing the solubility of CHC22 protein.

Strategies for Enhancing Solubility:

  • Optimize Expression Conditions:

    • Lower Temperature: Reducing the cultivation temperature to 16-25°C after induction slows down protein synthesis, which can give the CHC22 protein more time to fold correctly.[10][11][17]

    • Adjust Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid protein production and aggregation.[4] Try titrating the IPTG concentration, often in the range of 0.1 to 1.0 mM, to find the optimal level for soluble expression.[4][9][18]

  • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to the N-terminus of CHC22 can significantly improve its solubility.[8][19][20] Commonly used tags include Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), and N-utilizing substance A (NusA).[8][21]

  • Co-express Molecular Chaperones: Chaperones are proteins that assist in the correct folding of other proteins. Co-expressing chaperone systems like GroEL/GroES can help prevent the misfolding and aggregation of CHC22.[4][22]

  • Select Appropriate E. coli Strains: Some strains are engineered to promote solubility. For example, ArcticExpress(DE3) strains express cold-adapted chaperonins that are active at low temperatures, making them suitable for low-temperature expression protocols.[13]

Table 1: Comparison of Common Solubility Tags

Fusion TagSize (kDa)Mechanism of ActionPotential Drawbacks
MBP ~40Acts as a highly soluble partner, chaperoning the folding of the target protein.[21]Large size can affect protein function and yield.
GST ~26Increases solubility and provides an affinity handle for purification.[8]Can form dimers, potentially complicating purification.
NusA ~55Intrinsically soluble and can slow down translation, allowing more time for folding.[19]Very large tag, may need to be cleaved for downstream applications.
His-tag ~1Small tag, primarily for purification, minimal impact on solubility.[10]Does not significantly enhance solubility on its own.
Q3: Which E. coli strain is best for expressing CHC22?

A3: The choice of E. coli strain is critical and depends on the specific challenges you are facing with CHC22 expression.[10][12] Since CHC22 is a human protein, codon bias is a likely issue.

Recommended Strains:

  • For General Expression: BL21(DE3) is a widely used strain for protein expression. It is deficient in Lon and OmpT proteases, which reduces the degradation of recombinant proteins.[13][14]

  • To Address Codon Bias: Rosetta™ strains are derivatives of BL21(DE3) that contain a plasmid carrying tRNAs for codons that are rare in E. coli but common in eukaryotes.[5][14] This can significantly improve the expression of human proteins like CHC22.

  • For Toxic Proteins: If you suspect CHC22 is toxic to the host cells, consider using C41(DE3) or Lemo21(DE3) strains.[14] These strains are engineered to better tolerate the expression of toxic proteins.[13]

  • For Proteins with Disulfide Bonds: While CHC22's structure is not known to heavily rely on disulfide bonds, if you are expressing a fragment that does, SHuffle® strains are engineered with an oxidative cytoplasm to promote correct disulfide bond formation.[2][14]

Table 2: Recommended E. coli Strains for CHC22 Expression

StrainKey FeaturesRecommended Use Case for CHC22
BL21(DE3) Protease deficient (Lon-, OmpT-).[13][14]Initial expression trials.
Rosetta(DE3) BL21(DE3) derivative with tRNAs for rare codons.[14]To overcome codon bias for human CHC22.
C41(DE3) Tolerates expression of toxic proteins.[13][14]If CHC22 expression leads to cell death or slow growth.
ArcticExpress(DE3) Expresses cold-adapted chaperones.[13]To improve solubility at low temperatures.

Experimental Protocols

Protocol 1: IPTG Induction of CHC22 Expression

This protocol outlines a general procedure for inducing the expression of CHC22 in E. coli using IPTG.

General Protein Expression Workflow

protein_expression_workflow start Start: Transform E. coli inoculate Inoculate Starter Culture (Overnight at 37°C) start->inoculate scale_up Inoculate Large Culture (e.g., 1:100 dilution) inoculate->scale_up grow Grow to Mid-Log Phase (OD600 ≈ 0.6-0.8) scale_up->grow cool Cool Culture (optional) (e.g., to 18°C) grow->cool induce Induce with IPTG cool->induce express Express Protein (e.g., 18°C overnight or 37°C for 3-4h) induce->express harvest Harvest Cells by Centrifugation express->harvest end_point Proceed to Lysis & Purification harvest->end_point

Caption: A standard workflow for recombinant protein expression in E. coli.

Materials:

  • LB Broth

  • Appropriate antibiotic

  • 1 M IPTG stock solution

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate a 5-10 mL starter culture of LB broth (with the appropriate antibiotic) with a single colony of E. coli transformed with your CHC22 expression plasmid.

  • Incubate the starter culture overnight at 37°C with vigorous shaking (200-250 rpm).

  • The next day, inoculate a larger volume of LB broth (e.g., 1 L) with the starter culture (typically a 1:100 dilution).

  • Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches mid-log phase (0.6-0.8).[4]

  • (Optional but recommended for solubility) Cool the culture to your desired induction temperature (e.g., 18°C) by placing it in a cooler shaker for about 30 minutes.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[9] Optimization is key; start with a lower concentration like 0.4 mM.[18]

  • Continue to incubate the culture with shaking. Expression times and temperatures will vary:

    • For lower temperatures (16-20°C), incubate overnight (16-20 hours).

    • For higher temperatures (30-37°C), incubate for 2-4 hours.[23]

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Discard the supernatant and store the cell pellet at -80°C until you are ready for purification.

Protocol 2: Cell Lysis and Isolation of Soluble/Insoluble Fractions

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors)

  • Lysozyme

  • DNase I

  • Sonicator

  • High-speed centrifuge

Procedure:

  • Resuspend the frozen cell pellet in ice-cold lysis buffer (e.g., 5 mL of buffer per gram of wet cell paste).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating and denaturation of the protein.

  • Add DNase I to reduce the viscosity of the lysate.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to separate the soluble and insoluble fractions.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • The pellet contains the insoluble fraction, including inclusion bodies.

  • Analyze both fractions by SDS-PAGE to determine the expression level and solubility of your CHC22 protein.

This technical support guide is intended to provide general recommendations. Optimal conditions for protein expression are highly dependent on the specific protein and construct, and empirical testing is often necessary.

References

Technical Support Center: CHC22 Subcellular Fractionation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the subcellular fractionation of CHC22, a clathrin heavy chain isoform involved in the specialized trafficking of the glucose transporter GLUT4.

Frequently Asked Questions (FAQs)

Q1: What is the primary subcellular localization of CHC22?

A1: CHC22 is predominantly localized to the early secretory pathway, with significant enrichment in the Endoplasmic Reticulum-Golgi Intermediate Compartment (ERGIC) and the cis-Golgi network. It is involved in the biogenesis of GLUT4 storage vesicles (GSVs).

Q2: Why is the subcellular fractionation of CHC22 challenging?

A2: The fractionation of CHC22 is challenging due to the dynamic nature and similar buoyant densities of the ERGIC, cis-Golgi, and associated vesicles. These compartments often co-purify, and contamination from the endoplasmic reticulum (ER) is a common issue.[1] Maintaining the integrity of these delicate membrane structures during homogenization is also critical.

Q3: What are the key protein markers to assess the purity of CHC22-enriched fractions?

A3: To assess the purity of your fractions, you should use a panel of protein markers.

  • CHC22-containing compartments: CHC22, p115 (ERGIC/cis-Golgi tether), ERGIC-53 (ERGIC marker), GM130 (cis-Golgi marker).
  • Contaminant markers: Calnexin or Calreticulin (ER), Giantin (medial/trans-Golgi), LAMP1 (lysosomes), ATP1A1 (plasma membrane), Cytochrome c (mitochondria), Histone H3 (nucleus).

Q4: What is the role of CHC22's interacting partners in its localization?

A4: CHC22's localization to the ERGIC is critically dependent on its interaction with the tethering protein p115 and Sorting Nexins 5 and 6 (SNX5/6). Disruption of these interactions can lead to mislocalization of CHC22 and subsequent problems in its fractionation.

Troubleshooting Guides

Issue 1: Low Yield of CHC22 in the Target Membrane Fraction

If you are experiencing a low yield of CHC22 in your expected ERGIC/Golgi fractions, consider the following potential causes and solutions.

Troubleshooting Table: Low CHC22 Yield

Potential Cause Recommended Solution
Over-homogenization: Excessive shear forces can rupture delicate ERGIC and Golgi membranes, releasing CHC22 into the cytosolic fraction or causing it to pellet with larger debris.Use a Dounce homogenizer with a loose-fitting pestle (B-type) for initial cell disruption. Minimize the number of strokes. Avoid vigorous vortexing or sonication.
Incorrect Centrifugation Speeds/Times: Sub-optimal centrifugation parameters can lead to the loss of CHC22-containing vesicles in the wrong fractions.Strictly adhere to the recommended g-forces and durations in the protocol. Consider that CHC22 vesicles are small and may require higher speeds or longer centrifugation times to pellet compared to larger organelles.
Inappropriate Buffer Composition: The osmolarity and ionic strength of the homogenization and gradient buffers are crucial for maintaining organelle integrity.Ensure all buffers are freshly prepared and at the correct pH and molarity. Use an isotonic homogenization buffer containing sucrose to preserve organelle structure.
Disruption of CHC22 Membrane Association: If the interactions anchoring CHC22 to the membrane are disrupted, it may be lost to the cytosolic fraction.Ensure that your lysis and wash buffers do not contain high concentrations of detergents or salts that could strip peripheral membrane proteins.
Issue 2: Unexpected Distribution of CHC22 Across Fractions

If Western blot analysis shows CHC22 in unexpected fractions, use this guide to diagnose the problem.

Troubleshooting Table: Unexpected CHC22 Distribution

Observed Problem Potential Cause Recommended Solution
High levels of CHC22 in the low-speed pellet (Nuclear/Debris Fraction) Incomplete cell lysis, causing intact cells to pellet. Aggregation of CHC22-containing membranes.Verify cell lysis efficiency under a microscope before proceeding with centrifugation. If lysis is incomplete, perform a few additional gentle strokes with the Dounce homogenizer. Ensure the homogenization buffer contains a chelating agent like EDTA to minimize aggregation.
High levels of CHC22 in the high-speed supernatant (Cytosolic Fraction) Over-homogenization leading to vesicle rupture. Use of harsh detergents in the lysis buffer.Refer to the solutions for "Low CHC22 Yield". Ensure your lysis buffer is detergent-free or contains a very low concentration of a mild, non-ionic detergent.
CHC22 smearing across multiple gradient fractions Loss of organelle integrity, causing membrane fragments of varying sizes. A poorly formed or disturbed density gradient.Handle fractions gently to maintain organelle integrity. When preparing the density gradient, layer the sucrose solutions slowly and carefully to create sharp interfaces. Allow the gradient to equilibrate before loading the sample.
Issue 3: High Contamination of Non-Target Organelles

Purity of the CHC22-enriched fraction is essential for downstream applications. If you observe significant contamination from other organelles, consult the following table.

Troubleshooting Table: High Contamination of Non-Target Organelles

Contaminating Organelle (Marker) Potential Cause Recommended Solution
Endoplasmic Reticulum (Calnexin/Calreticulin) ER and ERGIC/Golgi membranes have similar buoyant densities, making them difficult to separate.[1] Fragmentation of the ER during homogenization can also lead to co-sedimentation.Perform a "microsomal wash" step by resuspending the crude membrane pellet in a buffer containing a low concentration of a mild detergent to strip away loosely associated ER vesicles. Optimize the sucrose concentrations in your density gradient to better resolve the ER from the Golgi/ERGIC.
Mitochondria (Cytochrome c) Incomplete removal of mitochondria during the initial low- to medium-speed centrifugation steps.Ensure the g-force and duration of the initial centrifugation steps are sufficient to pellet the majority of mitochondria. A brownish mitochondrial pellet is a visual indicator of contamination in the Golgi fraction.[2]
Nuclei (Histone H3) Incomplete pelleting of nuclei during the initial low-speed spin.Increase the duration or g-force of the initial nuclear pelleting step. Ensure complete cell lysis, as intact cells will co-sediment with nuclei.
Lysosomes (LAMP1) Co-sedimentation with the target fraction.Lysosomal contamination can be assessed using an assay for β-N-acetylhexosaminidase.[2] Further purification of the Golgi/ERGIC fraction on a second, more shallow density gradient may be necessary.

Experimental Protocols

Protocol: Subcellular Fractionation to Enrich for CHC22-Containing Membranes

This protocol is a composite method adapted from standard Golgi and ERGIC isolation procedures and is designed to enrich for CHC22-containing membranes from cultured cells (e.g., HeLa or differentiated myoblasts).

Materials:

  • Homogenization Buffer (HB): 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, and protease inhibitor cocktail.

  • Sucrose Solutions (w/v) in 10 mM HEPES-KOH pH 7.4: 1.3 M, 1.1 M, 0.8 M, 0.5 M.

  • Dounce homogenizer with a loose-fitting pestle.

  • Ultracentrifuge with a swinging bucket rotor.

Procedure:

  • Cell Harvest and Lysis:

    • Harvest cultured cells (approx. 5x10⁸ cells) and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in 5 mL of ice-cold HB.

    • Allow cells to swell on ice for 15-20 minutes.

    • Lyse the cells using a Dounce homogenizer with 15-20 gentle strokes. Check for >90% lysis using a microscope.

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells (P1).

    • Carefully collect the supernatant (S1) and transfer it to a new tube.

    • Centrifuge the S1 fraction at 12,000 x g for 20 minutes at 4°C to pellet mitochondria (P2).

    • Collect the supernatant (S2) and transfer to an ultracentrifuge tube. This fraction contains microsomes (ER, Golgi, vesicles) and cytosol.

    • Centrifuge the S2 fraction at 100,000 x g for 1 hour at 4°C. The resulting pellet (P3) is the total membrane fraction, and the supernatant (S3) is the cytosolic fraction.

  • Sucrose Density Gradient Ultracentrifugation:

    • Resuspend the P3 pellet in 1 mL of 0.5 M sucrose solution.

    • Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering the following solutions from bottom to top: 2 mL of 1.3 M sucrose, 3 mL of 1.1 M sucrose, 3 mL of 0.8 M sucrose.

    • Carefully layer the resuspended P3 fraction on top of the 0.8 M sucrose layer.

    • Centrifuge at 120,000 x g for 3 hours at 4°C in a swinging bucket rotor.[3]

    • Collect fractions from the interfaces. The CHC22-enriched fraction is typically found at the 0.8 M / 1.1 M sucrose interface. Other fractions should be collected for analysis of purity and distribution.

      • Fraction 1: 0.5 M / 0.8 M interface (Plasma membrane, light membranes)

      • Fraction 2: 0.8 M / 1.1 M interface (ERGIC/Golgi enriched)

      • Fraction 3: 1.1 M / 1.3 M interface (ER enriched)

  • Analysis:

    • Analyze the protein concentration of each fraction.

    • Perform Western blotting on equal protein amounts from each fraction to determine the distribution of CHC22 and organelle-specific markers.

Visualizations

Experimental_Workflow cluster_lysis Cell Lysis cluster_diff_cent Differential Centrifugation cluster_gradient Sucrose Density Gradient cluster_fractions Collected Fractions cells Harvested Cells homogenate Cell Homogenate cells->homogenate Dounce Homogenization s1 Supernatant 1 (S1) homogenate->s1 1,000 x g p1 Pellet 1 (P1) (Nuclei, Debris) homogenate->p1 s2 Supernatant 2 (S2) s1->s2 12,000 x g p2 Pellet 2 (P2) (Mitochondria) s1->p2 s3 Supernatant 3 (S3) (Cytosol) s2->s3 100,000 x g p3 Pellet 3 (P3) (Total Membranes) s2->p3 gradient Layered Sucrose Gradient (1.3M, 1.1M, 0.8M) p3->gradient Load P3 cent_gradient 120,000 x g 3 hours gradient->cent_gradient f1 Fraction 1 (0.8M/0.5M) cent_gradient->f1 f2 Fraction 2 (1.1M/0.8M) CHC22 Enriched cent_gradient->f2 f3 Fraction 3 (1.3M/1.1M) cent_gradient->f3 analysis Western Blot Analysis f2->analysis

Caption: Workflow for CHC22 Subcellular Fractionation.

CHC22_Recruitment cluster_membrane ERGIC Membrane cluster_chc22 CHC22 Triskelion p115 p115 chc22 CHC22 ntd N-terminal Domain chc22->ntd ctd C-terminal Domain chc22->ctd ntd->p115 Direct Interaction snx5 SNX5/6 ctd->snx5 Binds snx5->p115 Bridges

Caption: CHC22 Recruitment to the ERGIC Membrane.

References

Technical Support Center: CHC22 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CHC22 protein. The information is tailored to address specific issues that may arise during experimentation, with a focus on protein aggregation.

Troubleshooting Guides

Problem 1: Low or No Expression of Recombinant CHC22

Symptoms:

  • No visible band of the expected molecular weight on SDS-PAGE after induction.

  • Very faint band of CHC22 on Western blot.

Possible Causes and Solutions:

CauseRecommended Solution
Codon Usage: The gene for human CHC22 may contain codons that are rare in the expression host (e.g., E. coli). This can slow down or terminate translation. Solution: Synthesize a codon-optimized version of the CLTCL1 gene for the specific expression host.
Plasmid Instability: The expression plasmid may be lost during cell culture, especially if the expressed protein is toxic to the host. Solution: Ensure consistent antibiotic selection throughout culturing. Consider using a more stable antibiotic like carbenicillin in place of ampicillin.[1]
Protein Toxicity: High levels of CHC22 expression may be toxic to the host cells, leading to slow growth or cell death. Solution: Use a tightly regulated expression system (e.g., pLysS or pLysE strains for E. coli).[1] Lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducing agent (e.g., IPTG).[1][2]
Incorrect Expression Construct: Errors in the cloned sequence, such as frameshifts or premature stop codons. Solution: Sequence the entire expression construct to verify the integrity of the CHC22 coding sequence.[1]
Inefficient Translation Initiation: The ribosome binding site (RBS) or the spacing between the RBS and the start codon may not be optimal. Solution: Re-clone the CHC22 gene into a vector with a stronger RBS or optimize the 5' untranslated region.
Problem 2: CHC22 Protein is Expressed but Forms Insoluble Aggregates (Inclusion Bodies)

Symptoms:

  • A strong band for CHC22 is present in the whole-cell lysate but is found predominantly in the insoluble pellet after cell lysis and centrifugation.

  • Little to no soluble CHC22 protein is recovered in the supernatant.

Possible Causes and Solutions:

CauseRecommended Solution
High Expression Rate: Rapid, high-level expression can overwhelm the cellular folding machinery, leading to misfolding and aggregation.[3][4] Solution: Lower the induction temperature (15-20°C) and reduce the inducer concentration.[5]
Suboptimal Culture Medium: Rich media can lead to rapid cell growth and high protein expression rates, promoting aggregation. Solution: Try using a minimal medium to slow down cell growth and protein synthesis.[2]
Lack of Chaperone Co-expression: Large, complex proteins like CHC22 may require specific chaperones for proper folding. Solution: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the folding of newly synthesized CHC22.
Disulfide Bond Formation: Although CHC22 is a cytosolic protein, improper disulfide bond formation can occur in the oxidizing environment of an overloaded bacterial cytoplasm. Solution: Use expression strains that have a more reducing cytoplasm (e.g., Origami™ or SHuffle™ strains). Add reducing agents like DTT or β-mercaptoethanol to the lysis buffer.[6]
Fusion Tag Issues: The choice and position of a fusion tag can influence solubility. Solution: Experiment with different solubility-enhancing fusion tags, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[5]
Problem 3: Purified CHC22 Protein Aggregates During or After Purification

Symptoms:

  • The protein solution becomes cloudy or precipitates over time.

  • Analysis by Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) shows the presence of high molecular weight species.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Buffer Conditions: pH, ionic strength, and buffer components can significantly impact protein stability. Solution: Perform a buffer screen to identify optimal conditions for CHC22 solubility. Test a range of pH values and salt concentrations (e.g., NaCl, KCl).[6][7]
Exposure to Hydrophobic Surfaces: CHC22 may adsorb to and denature on hydrophobic surfaces like plasticware or chromatography resins. Solution: Use low-protein-binding microcentrifuge tubes and pipette tips. Include non-ionic detergents (e.g., 0.01% Tween-20) or other stabilizers in the buffers.[6]
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[8] Solution: Aliquot the purified protein into single-use volumes and store at -80°C. Add a cryoprotectant like glycerol (10-20%) to the storage buffer.[6][8]
High Protein Concentration: Concentrating the protein to high levels can promote aggregation.[6] Solution: Determine the maximum soluble concentration of CHC22 in the final buffer. If high concentrations are necessary, add stabilizing excipients like arginine or sucrose.
Oxidation of Cysteine Residues: Oxidation of free cysteine residues can lead to the formation of intermolecular disulfide bonds and aggregation. Solution: Include a reducing agent such as DTT or TCEP in all purification and storage buffers.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of CHC22 and how does it differ from CHC17?

A1: CHC22 is a clathrin heavy chain isoform that is highly expressed in skeletal muscle and fat.[6][7][9][10] Its primary role is in the specialized trafficking of the glucose transporter GLUT4.[8] CHC22 is crucial for forming the insulin-responsive GLUT4 storage compartments (GSCs).[6][7][9][10] Unlike the ubiquitously expressed CHC17, which is involved in endocytosis at the plasma membrane and trafficking from the trans-Golgi network, CHC22 does not participate in endocytosis.[9][11] CHC22 and CHC17 have distinct intracellular distributions and associate with different sets of adaptor proteins.[9] For instance, CHC22 preferentially interacts with GGA2, while CHC17 associates with the AP2 adaptor complex at the plasma membrane.[9]

Q2: My recombinant CHC22 is forming inclusion bodies. Can I refold it?

A2: Yes, it is often possible to recover functional protein from inclusion bodies, although the process requires optimization. The general workflow involves isolating and washing the inclusion bodies, solubilizing them with strong denaturants (e.g., 6-8 M guanidine hydrochloride or urea), and then refolding the protein by slowly removing the denaturant.[12][13] This is typically done through methods like dialysis or rapid dilution into a refolding buffer. The refolding buffer should be optimized for pH, ionic strength, and may require additives that promote proper folding, such as arginine. It is crucial to have a functional assay to confirm that the refolded CHC22 is active.

Q3: What are the key interaction partners of CHC22 that I should be aware of in my experiments?

A3: CHC22's function is mediated through its interaction with a specific set of proteins. Key partners include:

  • Adaptor Proteins: AP1 and AP3.[11]

  • GGA2 (Golgi-associated, gamma adaptin ear-containing, ARF-binding protein 2): CHC22 shows preferential binding to GGA2 compared to CHC17.[9]

  • p115: An ER-Golgi intermediate compartment (ERGIC) tethering protein that interacts with CHC22.[14][15]

  • Sorting Nexin 5 (SNX5): Binds to the C-terminal trimerization domain of CHC22 and is involved in its recruitment to the early secretory pathway.[14][15][16]

These interactions are critical for the proper localization and function of CHC22 in the GLUT4 trafficking pathway. Co-immunoprecipitation and pull-down assays are common methods to study these interactions.

Q4: Are there any known mutations in CHC22 that affect its stability or lead to aggregation?

A4: While the literature does not extensively document aggregation problems in the sense of misfolded protein diseases, certain mutations and variants are known to impact CHC22 function and stability. For example, the p.E330K mutation has been shown to be pathogenic, rendering the protein non-functional in certain assays.[17][18] Additionally, common polymorphic variants, such as the one leading to a methionine or valine at position 1316 (M1316V), can affect CHC22's cellular dynamics and its effectiveness in controlling GLUT4 trafficking.[19] These functional differences may be linked to subtle changes in protein stability or interaction affinities, which could potentially influence aggregation propensity under stress conditions.

Q5: How can I monitor CHC22 aggregation in my experiments?

A5: Several biophysical techniques can be used to detect and quantify protein aggregation:

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[14][20][21]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.[3][4][15][17][22]

  • Thioflavin T (ThT) Assay: This is a fluorescence-based assay where the ThT dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence.[10][23] It is particularly useful for monitoring the kinetics of fibril formation.

  • SDS-PAGE: Insoluble aggregates can be separated from soluble protein by centrifugation, and both fractions can be analyzed by SDS-PAGE to estimate the amount of aggregated protein.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Detection of CHC22 Aggregates
  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., a Superose 6 or a similar column appropriate for large proteins) with a filtered and degassed mobile phase.

    • The mobile phase should be the buffer in which the CHC22 protein is soluble and stable (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, pH 7.4).

  • Sample Preparation:

    • Centrifuge the purified CHC22 sample at >14,000 x g for 10-15 minutes at 4°C to remove any large, insoluble aggregates.

    • Carefully transfer the supernatant to a new tube.

    • Determine the protein concentration using a standard method (e.g., Bradford assay or A280).

  • Chromatography:

    • Inject a defined amount of the soluble CHC22 protein (e.g., 100 µg) onto the equilibrated column.

    • Run the chromatography at a constant flow rate as recommended for the column.

    • Monitor the elution profile by measuring the absorbance at 280 nm.

  • Data Analysis:

    • Analyze the resulting chromatogram. Monomeric CHC22 will elute as a major peak at a specific retention volume.

    • Higher-order aggregates will elute in earlier fractions (at lower retention volumes).

    • The percentage of aggregation can be calculated by integrating the peak areas of the aggregate and monomer peaks.

Protocol 2: Thioflavin T (ThT) Assay for CHC22 Fibrillar Aggregation
  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in RNase-free water and filter it through a 0.2 µm syringe filter. Store protected from light.

    • On the day of the experiment, dilute the ThT stock solution into the assay buffer (e.g., PBS, pH 7.4) to a final working concentration of 25 µM.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add your CHC22 protein sample to the ThT working solution. The final protein concentration will depend on the experiment but can range from 10-50 µM.

    • Include a negative control with buffer and ThT only.

    • Include a positive control if available (e.g., a known amyloidogenic protein).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a plate reader with temperature control (e.g., 37°C) and shaking capabilities.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.[11]

  • Data Analysis:

    • Subtract the background fluorescence from the buffer-only control.

    • Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase is indicative of fibrillar aggregation.

Protocol 3: siRNA-mediated Knockdown of CHC22 in Cultured Cells
  • Cell Seeding:

    • The day before transfection, seed cells (e.g., HeLa or a human myoblast cell line) in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[24] Use antibiotic-free growth medium.

  • Preparation of siRNA-Lipid Complexes:

    • Solution A: In a microcentrifuge tube, dilute 20-80 pmols of CHC22-specific siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM®).[24]

    • Solution B: In a separate tube, dilute 2-8 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium.[24]

    • Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add 800 µL of serum-free medium to the 200 µL of siRNA-lipid complexes.

    • Aspirate the medium from the cells and add the 1 mL of transfection mixture to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation, add 1 mL of normal growth medium containing serum to each well (without removing the transfection mixture).

    • Continue to incubate the cells for 48-72 hours before harvesting for analysis (e.g., Western blot or RT-qPCR) to confirm knockdown efficiency.

Visualizations

CHC22_GLUT4_Trafficking_Pathway cluster_0 Early Secretory Pathway cluster_1 Endosomal System ERGIC ERGIC GSC GLUT4 Storage Compartment (GSC) ERGIC->GSC Golgi Bypass p115 p115 CHC22 CHC22 p115->CHC22 SNX5 SNX5 SNX5->CHC22 GLUT4_new Newly Synthesized GLUT4 GLUT4_new->ERGIC Endosome Endosome Endosome->GSC GLUT4_recycled Recycled GLUT4 GLUT4_recycled->Endosome PM Plasma Membrane GSC->PM Exocytosis PM->Endosome Endocytosis (CHC17-mediated) Insulin Insulin Signal Insulin->GSC Translocation CHC22->ERGIC CHC22->Endosome Sorting

Caption: CHC22-mediated GLUT4 trafficking pathways.

Troubleshooting_Workflow cluster_NoExpression Troubleshoot: No/Low Expression cluster_Insoluble Troubleshoot: Insolubility cluster_Aggregate Troubleshoot: Purified Aggregates Start Recombinant CHC22 Expression Attempt CheckExpression Check Expression Level (SDS-PAGE / Western Blot) Start->CheckExpression CheckSolubility Check Solubility (Analyze Pellet vs Supernatant) CheckExpression->CheckSolubility Protein Expressed OptCodon Optimize Codons CheckExpression->OptCodon No/Low Expression Purify Purify Soluble Protein CheckSolubility->Purify Soluble LowerTemp2 Lower Induction Temp. CheckSolubility->LowerTemp2 Insoluble (Inclusion Bodies) CheckPurity Assess Purity & Aggregation (SEC / DLS) Purify->CheckPurity Success Soluble, Monomeric CHC22 Obtained CheckPurity->Success Monomeric BufferScreen Buffer Screen (pH, Salt) CheckPurity->BufferScreen Aggregates Present ChangeVector Change Vector/ Promoter LowerTemp1 Lower Induction Temp. SolubilityTag Add Solubility Tag (MBP, GST) Refold Refold from Inclusion Bodies Additives Add Stabilizers (Glycerol, Arginine) OptimizeConc Optimize Concentration

Caption: Troubleshooting workflow for recombinant CHC22 expression.

References

Technical Support Center: CHC22 siRNA Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, mitigating, and troubleshooting off-target effects associated with CHC22 siRNA experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of CHC22 siRNA experiments?

A1: Off-target effects refer to the unintended modulation of genes other than the intended CHC22 target.[1][2][3] These effects arise primarily from the siRNA guide strand binding to and silencing mRNAs with partial sequence complementarity.[1][4] This can lead to misleading experimental outcomes and potential cellular toxicity.[5][6]

Q2: What is the primary mechanism behind CHC22 siRNA off-target effects?

A2: The most common mechanism is the "miRNA-like" off-target effect.[1][4] This occurs when the "seed region" (nucleotides 2-8 at the 5' end) of the siRNA guide strand binds to the 3' untranslated region (3' UTR) of unintended mRNA transcripts, leading to their degradation or translational repression.[1][2][7]

Q3: How can I predict potential off-target effects of my CHC22 siRNA sequence?

A3: Computational tools like BLAST can be used to screen siRNA sequences against transcriptome databases to identify potential off-target transcripts with significant homology.[1] Advanced algorithms and machine learning models can also help predict off-target potential by analyzing sequence features and thermodynamic properties.[1][8]

Q4: What are the common phenotypic consequences of CHC22 siRNA off-target effects?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Observed phenotype is inconsistent with known CHC22 function. Off-target effects may be influencing other cellular pathways.- Validate the phenotype with at least two different siRNAs targeting different regions of the CHC22 mRNA.[10][11] - Perform a rescue experiment by re-expressing a siRNA-resistant CHC22 construct.[11] - Analyze the expression of top predicted off-target genes via qPCR.
High cellular toxicity or cell death after transfection. The siRNA sequence may be inducing a strong off-target or immune response.[5][6]- Titrate the siRNA concentration to the lowest effective dose.[12][13] - Test a different CHC22 siRNA sequence. - Use chemically modified siRNAs to reduce off-target effects and immune stimulation.[1][4][12]
Inconsistent results between different CHC22 siRNAs. One or more siRNAs may have significant off-target effects.- Use a pool of multiple siRNAs targeting CHC22 to dilute the off-target effects of any single siRNA.[1][12][14] - Perform global gene expression analysis (e.g., RNA-seq) to identify the off-target profile of each individual siRNA.[1]
Knockdown of CHC22 is efficient, but the expected downstream effect on GLUT4 trafficking is not observed. The experimental conditions may not be optimal, or off-target effects could be masking the on-target phenotype.- Confirm knockdown at the protein level using Western blotting, as mRNA reduction doesn't always correlate directly with protein depletion due to slow protein turnover.[10] - Optimize transfection conditions for your specific cell type.[10][15] - Ensure appropriate controls are included (e.g., non-targeting siRNA, mock transfection).[10]

Strategies to Minimize Off-Target Effects

Strategy Description Advantages Considerations
Use Low siRNA Concentrations Titrate the siRNA to the lowest concentration that achieves effective on-target knockdown.Reduces the likelihood of low-affinity binding to off-target mRNAs.[12][13]May require highly potent siRNAs to maintain on-target efficiency.
siRNA Pooling Use a pool of multiple (e.g., 3-4) different siRNAs targeting the same gene.Dilutes the concentration of any single siRNA, thereby reducing the impact of its specific off-target effects.[1][4][12][14]The overall on-target knockdown efficiency should be confirmed.
Chemical Modifications Incorporate chemical modifications (e.g., 2'-O-methylation) into the siRNA duplex, particularly in the seed region.Can reduce miRNA-like off-target binding without compromising on-target activity.[1][4][6][12]May alter the stability and potency of the siRNA.
Optimized siRNA Design Employ advanced design algorithms that screen for potential off-target matches and select for sequences with favorable thermodynamic properties.Proactively minimizes the potential for off-target effects during the design phase.[1]No design algorithm can completely eliminate all off-target risks.

Experimental Protocols

Protocol 1: Validation of CHC22 Knockdown and Off-Target Gene Expression by RT-qPCR
  • Cell Culture and Transfection:

    • Plate cells at an appropriate density to reach 50-70% confluency at the time of transfection.[10]

    • Transfect cells with CHC22 siRNA, a non-targeting control siRNA, and a mock transfection control using an optimized transfection reagent and protocol.[16][17]

  • RNA Isolation:

    • At 24-72 hours post-transfection, harvest the cells and isolate total RNA using a method that ensures high purity and integrity, such as a column-based kit or Trizol extraction.[17]

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) and random primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for CHC22, predicted off-target genes, and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 2: Global Off-Target Analysis by RNA Sequencing (RNA-seq)
  • Sample Preparation:

    • Transfect cells with individual CHC22 siRNAs and a non-targeting control.

    • Isolate high-quality total RNA at a predetermined time point post-transfection.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the isolated RNA.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in CHC22 siRNA-treated cells compared to controls.

    • Utilize bioinformatics tools to perform seed region analysis on the differentially expressed genes to identify potential miRNA-like off-target effects.[19][20]

Signaling Pathways and Experimental Workflows

Caption: CHC22 clathrin facilitates the transport of GLUT4 from the ERGIC to the GSC.

siRNA_Off_Target_Workflow Experimental Workflow for Assessing CHC22 siRNA Off-Target Effects start Design/Select CHC22 siRNA bioinformatics Bioinformatics Analysis (BLAST, Off-target prediction) start->bioinformatics transfection Transfect Cells with CHC22 siRNA & Controls bioinformatics->transfection phenotype Phenotypic Analysis transfection->phenotype validation Validate On-Target Knockdown (qPCR/Western) transfection->validation interpretation Data Interpretation phenotype->interpretation off_target_analysis Assess Off-Target Effects (RNA-seq, qPCR array) validation->off_target_analysis off_target_analysis->interpretation

Caption: Workflow for identifying and validating CHC22 siRNA off-target effects.

References

Technical Support Center: Optimizing Buffer Conditions for CL22 Transfection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for successful CL22-mediated transfection.

Frequently Asked Questions (FAQs)

Q1: What is CL22 and how does it work for transfection?

A1: CL22 is a novel cationic peptide designed for efficient gene delivery into mammalian cells.[1][2] It functions by condensing with negatively charged DNA to form peptide-DNA complexes. These complexes are then taken up by cells, leading to the expression of the transfected gene.[1][2] The superior transfection activity of CL22 is believed to occur at a step after the complexes are internalized by the cells.[1][2]

Q2: What is the recommended starting buffer for CL22 transfection?

A2: While the original research on CL22 utilized both HEPES-buffered saline (HBS) and HEPES buffer for complex formation, the optimal buffer can be cell-type dependent.[1] For a starting point, it is recommended to prepare CL22-DNA complexes in a simple, serum-free buffer like HBS.

Q3: What is the optimal pH for the transfection buffer?

A3: The pH of the transfection buffer is a critical factor. For many transfection methods, including those involving cationic peptides, a pH range of 7.0 to 7.4 is generally considered optimal for complex formation and cell viability.[3][4] Specifically for calcium phosphate mediated transfection, a pH of 7.10 in HBS has been shown to be optimal.[5][6][7] It is advisable to test a narrow pH range (e.g., 7.0, 7.2, 7.4) to determine the best condition for your specific cell line and experimental setup.

Q4: Should I use serum in the transfection medium?

A4: The presence of serum during transfection is a complex issue and its effect can be method- and cell-type-specific. For some cationic lipid-based transfections, serum is omitted during complex formation as it can interfere with the process.[8][9] However, for some cell types, the presence of serum in the culture medium after the addition of transfection complexes is necessary for high efficiency.[5][7] For CL22, it is recommended to form the peptide-DNA complexes in a serum-free medium.[1] Whether to add the complexes to cells in serum-containing or serum-free medium should be optimized for your specific cell type.[10][11]

Troubleshooting Guide

Issue 1: Low Transfection Efficiency

Possible Cause Troubleshooting Step
Suboptimal Buffer pH Prepare transfection buffers with a range of pH values (e.g., 7.0, 7.1, 7.2, 7.3, 7.4) to identify the optimal pH for your cell line.[3][5]
Incorrect Buffer Composition Test different buffer systems, such as HEPES-buffered saline (HBS) versus phosphate-buffered saline (PBS), to see which yields better results.[5]
Presence of Interfering Substances in the Buffer Ensure the buffer is prepared with high-purity water and reagents. Avoid using buffers containing high concentrations of EDTA, as it can chelate divalent cations important for complex formation.[12]
Degradation of CL22 Peptide or DNA Ensure proper storage and handling of both the CL22 peptide and plasmid DNA. Use high-quality, endotoxin-free plasmid DNA.[8][13]
Incorrect CL22:DNA Ratio Optimize the charge ratio of CL22 to DNA. This often requires titration to find the ideal balance for complex formation and cell uptake.[1]

Issue 2: High Cell Toxicity/Death

Possible Cause Troubleshooting Step
Buffer Osmolality is Not Physiological Ensure the osmolality of your transfection buffer is within the physiological range (typically 280-320 mOsm/kg). This can be adjusted with components like NaCl or sucrose.
Prolonged Exposure to Transfection Complexes Reduce the incubation time of the cells with the CL22-DNA complexes. An incubation time of 4-6 hours is often a good starting point.[14]
High Concentration of CL22-DNA Complexes Reduce the concentration of both the CL22 peptide and the DNA used for transfection.[15]
Contaminants in the Buffer or Reagents Use sterile, high-purity reagents and water to prepare all buffers. Test for mycoplasma contamination in your cell cultures.[8]

Experimental Protocols

Protocol 1: Preparation of HEPES-Buffered Saline (HBS) (2X)

Component Final Concentration (2X) Amount for 500 mL
HEPES50 mM5.95 g
NaCl280 mM8.18 g
Na2HPO41.5 mM0.106 g
ddH2O to 500 mL

Instructions:

  • Dissolve the above components in 400 mL of ddH2O.

  • Adjust the pH to the desired value (e.g., 7.10) with 1N NaOH.

  • Bring the final volume to 500 mL with ddH2O.

  • Sterilize by passing through a 0.22 µm filter.

  • Store at 4°C.

Protocol 2: General Optimization of CL22 Transfection Buffer

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[13][16]

  • Buffer Preparation: Prepare a series of transfection buffers (e.g., HBS) with varying pH values (e.g., 7.0, 7.1, 7.2, 7.3, 7.4).

  • Complex Formation:

    • For each well, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium.

    • In a separate tube, dilute a range of CL22 peptide amounts (to test different charge ratios) in 50 µL of the various prepared transfection buffers.

    • Add the DNA solution to the CL22 solution, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Remove the growth medium from the cells.

    • Add 400 µL of fresh, pre-warmed, serum-free or serum-containing medium to each well.

    • Add the 100 µL of CL22-DNA complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: After the incubation period, replace the transfection medium with fresh, complete growth medium.

  • Analysis: Assay for gene expression (e.g., via fluorescence microscopy for a GFP reporter plasmid or a luciferase assay) 24-48 hours post-transfection.

Visualizations

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis DNA Plasmid DNA Mix Mix DNA and CL22 in Buffer DNA->Mix CL22 CL22 Peptide CL22->Mix Buffer Transfection Buffer (e.g., HBS, pH 7.1) Buffer->Mix Incubate Incubate 15-20 min at RT Mix->Incubate AddComplex Add Complexes to Cells Incubate->AddComplex Cells Mammalian Cells (70-90% Confluent) Cells->AddComplex IncubateCells Incubate 4-6 hours AddComplex->IncubateCells ChangeMedium Replace with Fresh Medium IncubateCells->ChangeMedium Assay Assay Gene Expression (24-48 hours) ChangeMedium->Assay

Caption: Workflow for optimizing CL22 transfection conditions.

G cluster_troubleshooting Troubleshooting Steps start Low Transfection Efficiency check_pH Optimize Buffer pH (7.0-7.4) start->check_pH check_buffer Test Different Buffer Systems (HBS vs. PBS) start->check_buffer check_ratio Titrate CL22:DNA Ratio start->check_ratio check_purity Verify DNA/Peptide Quality start->check_purity end Improved Efficiency check_pH->end check_buffer->end check_ratio->end check_purity->end

Caption: Logical troubleshooting flow for low transfection efficiency.

References

Technical Support Center: Cloning CHC22 Mutant Constructs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common difficulties encountered during the cloning of CHC22 mutant constructs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The process of creating CHC22 mutant constructs can be challenging due to the large size of the gene (approximately 5 kb). Below are common issues and their solutions.

PCR Amplification of the CHC22 Insert

Q: I am not getting any PCR product, or the product is a smear.

A: Failure to amplify a large fragment like CHC22 is a common issue. Here are several factors to consider for troubleshooting:

  • Polymerase Choice: Standard Taq polymerase may not be suitable for amplifying large fragments and can introduce errors.

    • Solution: Use a high-fidelity DNA polymerase with proofreading activity (3'→5' exonuclease activity) specifically designed for long PCR.[1]

  • PCR Cycling Conditions: Suboptimal cycling parameters can lead to failed amplification or nonspecific products.

    • Solution: Optimize the denaturation, annealing, and extension steps. An initial denaturation of 94°C for 1 minute is typically sufficient. For the cycling denaturation, 94–95°C for 30 seconds or 98°C for 10 seconds is recommended. The annealing temperature should be optimized based on the primer melting temperatures (Tm), and the extension time should be at least 1 minute per kb of the product.[2]

  • Template Quality: The purity and concentration of your DNA template are crucial.

    • Solution: Ensure your template DNA is free of contaminants like proteins, phenol, or ethanol. Use an appropriate amount of template DNA; for plasmids, 1 pg to 10 ng per 50 µL reaction is a good starting point.[3]

  • Primer Design: Poorly designed primers can lead to no amplification or nonspecific products.

    • Solution: Primers should be 18-30 nucleotides in length with a GC content between 40-60%. Avoid regions with secondary structures or repeats. Ensure the melting temperatures of the forward and reverse primers are within a few degrees of each other.

Ligation of CHC22 Insert into the Vector

Q: My ligation reaction is failing, resulting in few or no colonies after transformation.

A: Ligating a large insert like CHC22 into a vector is often inefficient. Consider the following troubleshooting steps:

  • Vector-to-Insert Molar Ratio: An incorrect ratio of vector to insert DNA can significantly reduce ligation efficiency.

    • Solution: Optimize the molar ratio of vector to insert. A common starting point is a 1:3 molar ratio, but ratios from 1:1 to 1:10 should be tested.[4][5][6][7]

  • DNA Concentration: The total DNA concentration in the ligation reaction is important.

    • Solution: Keep the total DNA concentration between 1-10 µg/ml to favor the formation of circular plasmids over linear concatemers.[4]

  • Ligation Conditions: The incubation time and temperature can affect the outcome.

    • Solution: For sticky-end ligations, incubating at room temperature for 1-2 hours is often sufficient. For blunt-end ligations or difficult ligations, an overnight incubation at 16°C may improve efficiency.[4]

  • Inactive Ligase or Buffer: The T4 DNA ligase or its buffer can lose activity over time.

    • Solution: Ensure the ligase is not expired and has been stored correctly. The ATP in the ligation buffer is sensitive to freeze-thaw cycles; if in doubt, use a fresh tube of buffer.[4][6]

Transformation with Large Plasmids

Q: I have very low or no transformation efficiency with my CHC22 construct.

A: The size of the resulting plasmid (vector + CHC22 insert, likely >10 kb) makes transformation challenging.

  • Transformation Method: Standard chemical transformation is inefficient for large plasmids.

    • Solution: Use electroporation, which is significantly more efficient for transforming large DNA molecules.[8][9] If using chemical transformation, select competent cells specifically optimized for large plasmids.[10]

  • Competent Cells: The choice of E. coli strain is critical for both transformation efficiency and plasmid stability.

    • Solution: Use competent cells with high transformation efficiency (>1 x 10^9 CFU/µg). For potentially unstable plasmids with repetitive sequences, use strains deficient in recombination, such as those with a recA mutation (e.g., Stbl2™, Stbl3™, NEB Stable).[11][12][13]

  • DNA Quality: Contaminants in the ligation mix can inhibit transformation.

    • Solution: Purify the ligation reaction mixture before transformation, especially for electroporation, to remove salts and other inhibitors.[11]

  • Heat Shock Protocol (for chemical transformation): Incorrect timing or temperature can drastically reduce efficiency.

    • Solution: Adhere strictly to the manufacturer's protocol for the specific competent cells you are using. The optimal heat shock time is typically between 30 and 60 seconds at 42°C.[8]

Site-Directed Mutagenesis of CHC22

Q: I am having trouble introducing mutations into the large CHC22 gene.

A: Site-directed mutagenesis on large genes requires careful planning and execution.

  • Primer Design: Primers for site-directed mutagenesis have specific design requirements.

    • Solution: Primers should be 25-45 bases long with the desired mutation in the center. They should have a GC content of at least 40% and a melting temperature of ≥78°C.[14]

  • PCR for Mutagenesis: The entire plasmid must be amplified, which can be challenging for large constructs.

    • Solution: Use a high-fidelity polymerase and a long extension time (e.g., 1 minute per kb of plasmid length). The number of cycles should be kept to a minimum (around 18) to reduce the chance of secondary mutations.[14]

  • Template Removal: Incomplete digestion of the parental (non-mutated) plasmid will lead to a high background of wild-type colonies.

    • Solution: After PCR, digest the reaction with DpnI for at least 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[14]

Data Presentation

Cloning MethodTypical Insert Size RangeReported Efficiency (for large inserts)Key AdvantagesKey Disadvantages
Restriction-Ligation Up to ~20 kbLow to ModerateWell-established, flexibleRelies on restriction site availability, can be inefficient for large fragments
Gibson Assembly Up to 100s of kbHighSeamless, sequence-independentRequires custom primers with long overlaps, can be expensive
In-Fusion Cloning Up to 15 kbHighSeamless, directionalProprietary enzymes, can be costly
Ligation Independent Cloning (LIC) Up to 10 kbModerate to HighNo ligase required, directionalRequires specific vector and primer design

Efficiency can be highly variable and depends on multiple factors including the specific DNA sequences, vector, and host cells used.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of CHC22

This protocol is adapted for a large plasmid (e.g., vector + ~5kb CHC22 insert).

  • Primer Design:

    • Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center.

    • Ensure primers have a GC content of at least 40% and a Tm ≥ 78°C.[14]

  • PCR Amplification:

    • Set up a 50 µL PCR reaction with a high-fidelity polymerase suitable for long amplicons.

    • Use 5-50 ng of the CHC22-containing plasmid as a template.

    • Cycling Conditions:

      • Initial Denaturation: 95°C for 1 minute.

      • 18 Cycles:

        • Denaturation: 95°C for 50 seconds.

        • Annealing: 60°C for 50 seconds.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final Extension: 68°C for 7 minutes.[14]

  • DpnI Digestion:

    • Add 1 µL of DpnI restriction enzyme directly to the PCR product.

    • Incubate at 37°C for 1-2 hours to digest the parental plasmid DNA.[14]

  • Transformation:

    • Transform high-efficiency competent E. coli with 1-2 µL of the DpnI-treated PCR product. For plasmids >10 kb, electroporation is recommended.

    • Plate on selective media and incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow overnight cultures for plasmid minipreps.

    • Verify the presence of the mutation by Sanger sequencing.

Protocol 2: Electroporation of Large Plasmids

This protocol is for transforming E. coli with plasmids >10 kb.

  • Preparation:

    • Pre-chill electroporation cuvettes (1 mm or 2 mm gap) and microcentrifuge tubes on ice.

    • Thaw electrocompetent E. coli on ice.

  • DNA Addition:

    • Add 1-2 µL of the purified ligation product (or DpnI-treated mutagenesis reaction) to 25-50 µL of electrocompetent cells.

    • Gently mix and transfer the cell/DNA mixture to a chilled electroporation cuvette, avoiding bubbles.

  • Electroporation:

    • Place the cuvette in the electroporator and deliver the pulse according to the manufacturer's instructions (e.g., 2.5 kV, 25 µF, 200 Ω for a 2 mm cuvette).

  • Recovery:

    • Immediately add 950 µL of pre-warmed SOC medium to the cuvette.

    • Transfer the cell suspension to a culture tube and incubate at 37°C for 1 hour with shaking (250 rpm).

  • Plating:

    • Spread 100-200 µL of the recovered cells onto pre-warmed selective agar plates.

    • Incubate overnight at 37°C.

Visualizations

experimental_workflow cluster_pcr PCR Amplification cluster_ligation Ligation cluster_transformation Transformation cluster_verification Verification pcr_template CHC22 Template pcr_primers Design Primers pcr_template->pcr_primers pcr_reaction High-Fidelity PCR pcr_primers->pcr_reaction pcr_product Purify PCR Product pcr_reaction->pcr_product vector_prep Vector Preparation (Digestion, Dephosphorylation) ligation_reaction T4 DNA Ligation pcr_product->ligation_reaction vector_prep->ligation_reaction ligated_product Ligated Construct ligation_reaction->ligated_product competent_cells Prepare Competent Cells (e.g., Stbl3, NEB Stable) transformation Electroporation ligated_product->transformation competent_cells->transformation plating Plate on Selective Media transformation->plating colony_screen Colony PCR / Restriction Digest plating->colony_screen sequencing Sanger Sequencing colony_screen->sequencing

Caption: General workflow for cloning CHC22 mutant constructs.

troubleshooting_logic cluster_pcr PCR Stage cluster_ligation Ligation Stage cluster_transform Transformation Stage start Cloning Failure pcr_fail No/Smear PCR Product start->pcr_fail ligation_fail No/Few Colonies start->ligation_fail transform_fail Low Transformation Efficiency start->transform_fail pcr_sol1 Use High-Fidelity Polymerase pcr_fail->pcr_sol1 pcr_sol2 Optimize Cycling Conditions pcr_fail->pcr_sol2 pcr_sol3 Check Template Quality pcr_fail->pcr_sol3 lig_sol1 Optimize Vector:Insert Ratio ligation_fail->lig_sol1 lig_sol2 Check DNA Concentration ligation_fail->lig_sol2 lig_sol3 Verify Ligase/Buffer Activity ligation_fail->lig_sol3 trans_sol1 Use Electroporation transform_fail->trans_sol1 trans_sol2 Select Appropriate Strain transform_fail->trans_sol2 trans_sol3 Purify Ligation Product transform_fail->trans_sol3

Caption: Troubleshooting logic for CHC22 mutant cloning failures.

References

CHC22 Immunofluorescence Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CHC22 immunofluorescence. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and reduce background staining in their CHC22 immunofluorescence experiments.

Troubleshooting Guide

High background fluorescence can obscure the specific signal of CHC22, leading to ambiguous results. This guide addresses common issues and provides step-by-step solutions to help you achieve clear, high-quality images.

Issue 1: High background across the entire sample.

This is often due to non-specific binding of primary or secondary antibodies, or issues with the blocking step.

  • Question: My entire sample is fluorescent, making it difficult to identify the specific CHC22 signal. What should I do?

  • Answer: This issue can arise from several factors. Here's a systematic approach to troubleshoot it:

    • Optimize Antibody Concentrations: The concentration of both primary and secondary antibodies is critical. High concentrations can lead to non-specific binding.[1][2][3]

      • Recommendation: Perform a titration experiment to determine the optimal antibody dilution. Start with the manufacturer's recommended dilution and then test a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000).[3][4][5] The goal is to find the dilution that provides the best signal-to-noise ratio.[6]

    • Improve Blocking: Inadequate blocking can leave non-specific binding sites exposed.

      • Recommendation: Increase the incubation time for the blocking step (e.g., to 1 hour at room temperature) and consider changing your blocking agent.[1][6][7] Common blocking buffers include normal serum from the species of the secondary antibody, bovine serum albumin (BSA), or non-fat dry milk.[8] Using a blocking buffer with serum from the same species as the secondary antibody is often recommended.[9]

    • Check for Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the sample.[9]

      • Recommendation: Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[10][11] Always ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary if your primary antibody was raised in a rabbit).[1][6]

    • Sufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies behind.

      • Recommendation: Increase the number and duration of wash steps. Use a buffer like PBS with a small amount of detergent (e.g., 0.1% Tween 20) to help remove non-specifically bound antibodies.[2][6][7]

Issue 2: Autofluorescence from the sample itself.

Some tissues and cells have endogenous molecules that fluoresce naturally, which can be mistaken for a specific signal.[12][13][14]

  • Question: I see background fluorescence even in my unstained control samples. How can I reduce this autofluorescence?

  • Answer: Autofluorescence is a common issue. Here are several strategies to mitigate it:

    • Pre-treatment of Samples:

      • Recommendation: Treat your samples with a quenching agent like Sodium Borohydride or Sudan Black B.[7][12][14] Commercial autofluorescence quenching kits are also available.[12][14] Note that some quenching agents may not be compatible with all fluorophores, so it's important to check for compatibility.[15]

    • Fixation Method: The choice of fixative can influence autofluorescence.

      • Recommendation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[12][13][16] If possible, try using an alcohol-based fixative like cold methanol or ethanol, which may produce less autofluorescence.[13][16] However, be aware that this can affect antigen preservation.[17] If using aldehydes, use fresh solutions and keep fixation times to a minimum.[9][13]

    • Choice of Fluorophore:

      • Recommendation: Select fluorophores that emit in the far-red spectrum, as autofluorescence is often weaker at longer wavelengths.[9][13]

    • Spectral Unmixing:

      • Recommendation: If your imaging software supports it, you can capture images at multiple wavelengths and use spectral unmixing algorithms to separate the specific signal from the autofluorescence signal.

Frequently Asked Questions (FAQs)

Q1: What is the best blocking buffer for CHC22 immunofluorescence?

A1: The optimal blocking buffer can be target and sample-dependent. A good starting point is 5-10% normal serum from the same species as the secondary antibody in PBS with 0.1% Triton X-100. Other common blocking agents include 1-5% BSA or non-fat dry milk.[8] It is important to avoid using blocking serum from the same species as the primary antibody, as this can lead to the secondary antibody binding to the blocking proteins.[18][19]

Q2: How can I optimize my fixation and permeabilization protocol for CHC22?

A2: The ideal fixation and permeabilization method depends on the specific epitope of the CHC22 antibody you are using.[16][20]

  • Fixation: 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature is a common starting point for cross-linking fixation, which generally preserves cellular structure well.[17] Be aware that over-fixation can mask the epitope.[6][17]

  • Permeabilization: For intracellular targets like CHC22, permeabilization is necessary after fixation. A common method is to use 0.1-0.2% Triton X-100 in PBS for 10 minutes.[7]

It is recommended to consult the antibody datasheet for any specific protocol recommendations.[20]

Q3: What controls should I include in my CHC22 immunofluorescence experiment?

A3: Proper controls are essential to ensure the specificity of your staining. Key controls include:

  • Unstained Control: A sample that has not been incubated with any antibodies. This helps to assess the level of autofluorescence in your sample.[9][12]

  • Secondary Antibody Only Control: A sample incubated only with the secondary antibody. This control checks for non-specific binding of the secondary antibody.[10]

  • Isotype Control: A sample incubated with an antibody of the same isotype and from the same host species as the primary antibody, but which does not target CHC22. This helps to determine if the observed staining is due to non-specific binding of the primary antibody.[9]

Data Presentation

Table 1: Recommended Starting Concentrations for Reagents

ReagentRecommended Starting Concentration/DilutionIncubation Time
Primary Antibody 1:100 - 1:1000 (perform titration)[3][4]1-2 hours at RT or overnight at 4°C[4]
Secondary Antibody 1:200 - 1:2000 (perform titration)[4]1 hour at RT in the dark[6]
Blocking Buffer (Serum) 5-10% Normal Serum30-60 minutes at RT[6]
Blocking Buffer (BSA) 1-5% BSA30-60 minutes at RT[6]
Fixative (PFA) 4% Paraformaldehyde10-15 minutes at RT[17]
Permeabilization (Triton X-100) 0.1-0.2% in PBS10 minutes at RT[7]

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining for CHC22

  • Cell Culture: Grow cells on sterile glass coverslips to approximately 70-80% confluency.

  • Fixation: Wash cells briefly with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate with blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Dilute the CHC22 primary antibody in blocking buffer to its optimal concentration. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash twice with PBS.

  • Mounting: Mount the coverslip on a microscope slide using an anti-fade mounting medium.

  • Imaging: Image using a fluorescence microscope with the appropriate filters.

Visualizations

Troubleshooting_Workflow cluster_start Start: High Background Observed cluster_problem_ID Problem Identification cluster_solutions_auto Autofluorescence Solutions cluster_solutions_secondary Secondary Antibody Solutions cluster_solutions_primary Primary Antibody / Protocol Solutions cluster_end Outcome start High Background in CHC22 IF Staining autofluorescence Check Unstained Control: Fluorescence Present? start->autofluorescence nonspecific_binding Check Secondary Only Control: Fluorescence Present? autofluorescence->nonspecific_binding No quenching Apply Quenching Agent (e.g., Sudan Black B) autofluorescence->quenching Yes titrate_secondary Titrate Secondary Antibody Concentration nonspecific_binding->titrate_secondary Yes titrate_primary Titrate Primary Antibody Concentration nonspecific_binding->titrate_primary No change_fixative Optimize Fixation (e.g., use Methanol) quenching->change_fixative far_red_fluor Use Far-Red Fluorophore change_fixative->far_red_fluor far_red_fluor->nonspecific_binding pre_adsorbed_secondary Use Pre-adsorbed Secondary Antibody titrate_secondary->pre_adsorbed_secondary pre_adsorbed_secondary->titrate_primary optimize_blocking Optimize Blocking (Time, Reagent) titrate_primary->optimize_blocking increase_washes Increase Wash Steps (Duration, Number) optimize_blocking->increase_washes end_node Reduced Background, Clear CHC22 Signal increase_washes->end_node

Caption: Troubleshooting workflow for high background in CHC22 immunofluorescence.

IF_Protocol_Workflow prep Sample Preparation (Cell Culture on Coverslips) fix Fixation (4% PFA, 15 min) prep->fix wash1 Wash (3x PBS) fix->wash1 perm Permeabilization (0.2% Triton X-100, 10 min) wash1->perm wash2 Wash (3x PBS) perm->wash2 block Blocking (1 hr at RT) wash2->block primary_ab Primary Antibody Incubation (CHC22 Ab) block->primary_ab wash3 Wash (3x PBS-T) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash3->secondary_ab wash4 Wash (3x PBS-T) secondary_ab->wash4 counterstain Counterstain (Optional) (e.g., DAPI) wash4->counterstain wash5 Wash (2x PBS) counterstain->wash5 mount Mount Coverslip wash5->mount image Imaging mount->image

References

Validation & Comparative

CL22 Peptide: A Comparative Guide to a Cationic Peptide-Based Transfection Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of gene delivery, selecting the optimal transfection reagent is a critical step. While lipid- and polymer-based reagents are widely used, peptide-based vectors like the CL22 peptide offer a promising alternative. This guide provides an objective comparison of the CL22 peptide with other commonly used transfection reagents, supported by available experimental data.

Overview of CL22 Peptide

The CL22 peptide is a novel cationic peptide designed for the efficient transfection of mammalian cells. It forms complexes with DNA, facilitating their entry into cells.[1][2] The superior transfection activity of CL22, when compared to other DNA condensing peptides, is believed to stem from favorable intracellular trafficking and DNA unpacking rather than solely from its DNA condensing power.[1][2]

Performance Comparison of Transfection Reagents

To provide a useful comparison for researchers, the following tables summarize the performance of Lipofectamine, FuGENE, and PEI based on available data.

Table 1: Transfection Efficiency Comparison
ReagentCell LineTransfection EfficiencyReference
Lipofectamine 2000 HeLa~41% (GFP-positive cells)[3]
NIH3T3High, but with notable toxicity
CHO-K1, HEK293Effective with pCDH plasmid
FuGENE HD MC3T3-E1, C3H10T1/2, HeLa, C2C12, Hep G2, HCT116Maximal efficiency among six reagents tested[4]
HeLaHigh efficiency
Polyethylenimine (PEI) HeLa~13% (GFP-positive cells with 500 ng DNA)
HEK293, CHOProvides excellent transfection results
CL22 Peptide KLN 205, HepG2High, relative to other cationic peptides[2]

Note: Transfection efficiency is highly dependent on cell type, plasmid, and experimental conditions. The values presented are for comparative purposes based on specific studies.

Table 2: Cytotoxicity and Cell Viability Comparison
ReagentCell Line(s)Cytotoxicity/Cell ViabilityReference
Lipofectamine 2000 HeLaHigher toxicity compared to other reagents
Vero~93% cell viability[3]
FuGENE HD MultipleGenerally low toxicity
Polyethylenimine (PEI) MultipleCytotoxicity can be a concern, especially at high concentrations
HeLaNo significant difference in cytotoxicity compared to Lipofectamine in one study
CL22 Peptide Not specifiedQuantitative cytotoxicity data is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for reproducible transfection experiments. Below are representative protocols for CL22 and other common transfection reagents.

CL22 Peptide Transfection Protocol (Based on available literature)

This protocol is derived from the methods described in the primary research article on CL22.[2]

Materials:

  • CL22 peptide solution

  • Plasmid DNA (pCMV or pCMVluc)

  • HEPES or HEPES-buffered saline (HBS)

  • Chloroquine solution (optional, for endosomal escape enhancement)

  • Mammalian cells (e.g., KLN 205 or HepG2)

  • Cell culture medium with and without Fetal Calf Serum (FCS)

Procedure:

  • Cell Seeding: Plate cells in 6-well or 96-well plates to achieve a target confluency of 50-70% on the day of transfection.

  • Complex Formation:

    • Dilute the plasmid DNA in HEPES or HBS.

    • Add the CL22 peptide to the diluted DNA at an optimal charge ratio (typically between 1.2 and 2).

    • Incubate the mixture at room temperature for 10-15 minutes to allow for complex formation.

  • Transfection:

    • If using chloroquine, add it to the cell culture medium to a final concentration of 90-120 µM.

    • Add the CL22-DNA complexes dropwise to the cells.

    • Incubate the cells at 37°C in a CO2 incubator. The presence or absence of serum during transfection may need to be optimized for your specific cell line.

  • Post-Transfection:

    • After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, complete medium.

    • Assay for gene expression at 24-48 hours post-transfection.

Lipofectamine 2000 Transfection Protocol

Materials:

  • Lipofectamine 2000 reagent

  • Plasmid DNA

  • Opti-MEM I Reduced Serum Medium

  • Adherent or suspension cells

  • Complete growth medium

Procedure:

  • Cell Seeding: One day before transfection, plate adherent cells to be 90-95% confluent at the time of transfection. For suspension cells, plate them on the day of transfection.

  • Complex Formation (for a 6-well plate):

    • Dilute DNA (e.g., 4 µg) in 250 µL of Opti-MEM I Medium and mix gently.

    • In a separate tube, gently mix Lipofectamine 2000 and dilute the appropriate amount (e.g., 10 µL) in 250 µL of Opti-MEM I Medium. Incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature.

  • Transfection:

    • Add the 500 µL of DNA-Lipofectamine 2000 complexes to each well containing cells and medium.

    • Mix gently by rocking the plate.

  • Incubation: Incubate cells at 37°C. The medium can be changed after 4-6 hours.

FuGENE HD Transfection Protocol

Materials:

  • FuGENE HD Transfection Reagent

  • Plasmid DNA

  • Serum-free medium (e.g., Opti-MEM)

  • Cells in complete growth medium

Procedure:

  • Preparation: Allow FuGENE HD reagent and medium to equilibrate to room temperature.

  • Complex Formation (for a 6-well plate):

    • Dilute 2 µg of plasmid DNA into 100 µL of serum-free medium.

    • Add 6 µL of FuGENE HD reagent directly into the diluted DNA solution (for a 3:1 ratio). Do not allow the concentrated reagent to contact the sides of the tube.

    • Mix immediately by vortexing or flicking the tube.

    • Incubate for 5-15 minutes at room temperature.

  • Transfection:

    • Add the transfection complex dropwise to the cells in their complete growth medium.

    • Gently swirl the plate to distribute the complexes.

  • Incubation: Incubate cells at 37°C for 24-48 hours before assaying. No medium change is necessary.

Polyethylenimine (PEI) Transfection Protocol

Materials:

  • Linear PEI (25,000 Da), 1 mg/mL stock solution (pH 7.0)

  • Plasmid DNA

  • Serum-free medium (e.g., Opti-MEM)

  • Cells in complete growth medium

  • Chloroquine (optional)

Procedure:

  • Cell Seeding: Plate cells to be 70-90% confluent at the time of transfection.

  • Complex Formation (for a 10 cm dish):

    • Dilute DNA (e.g., 10 µg) into 500 µL of serum-free medium.

    • In a separate tube, dilute PEI (e.g., 30 µL for a 3:1 PEI:DNA ratio) into 500 µL of serum-free medium.

    • Add the diluted PEI to the diluted DNA dropwise while gently vortexing or flicking the tube.

    • Incubate for 15-20 minutes at room temperature.

  • Transfection:

    • Optionally, pre-treat cells with 25 µM chloroquine for 3-5 hours.

    • Add the DNA-PEI complexes dropwise to the cells.

  • Post-Transfection: After 18 hours, replace the medium with fresh, complete medium. Assay for gene expression 24-48 hours later.

Visualizing Experimental Workflows

To better understand the transfection processes, the following diagrams illustrate the general workflows.

Transfection_Workflow cluster_preparation Preparation cluster_complexation Complex Formation cluster_transfection Transfection cluster_post_transfection Post-Transfection DNA Plasmid DNA Dilution Dilute DNA & Reagent in Serum-Free Medium DNA->Dilution Reagent Transfection Reagent (CL22, Lipid, Polymer) Reagent->Dilution Incubation Mix and Incubate (10-30 min) Dilution->Incubation AddComplex Add Complexes to Cells Incubation->AddComplex Cells Cells in Culture Cells->AddComplex Incubate Incubate (24-48h) AddComplex->Incubate Assay Assay for Gene Expression Incubate->Assay

Caption: General workflow for transfection using peptide, lipid, or polymer-based reagents.

Mechanism of Action and Cellular Pathways

Cationic transfection reagents, including the CL22 peptide, generally work by condensing negatively charged DNA into positively charged nanoparticles. These nanoparticles can then interact with the negatively charged cell surface and be internalized, often through endocytosis.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Complex Peptide-DNA Complex Endosome Endosome Complex->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm DNA Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Expression Gene Expression Nucleus->Expression

Caption: Simplified pathway of peptide-mediated DNA delivery into a cell.

While the general mechanism is understood, specific signaling pathways affected by peptide-based transfection are not well-defined for CL22. However, some cell-penetrating peptides have been shown to interact with components of endocytic pathways and can modulate cellular signaling, potentially through interactions with cell surface receptors or intracellular signaling molecules.[5][6][7] Further research is needed to elucidate the specific cellular pathways influenced by CL22.

Conclusion

The CL22 peptide represents a promising peptide-based approach for gene delivery, with studies indicating high efficiency compared to other cationic peptides. However, a lack of direct comparative data against current market-leading lipid and polymer-based reagents makes a definitive performance assessment challenging. Researchers should consider the specific needs of their cell type and application when selecting a transfection reagent. The provided protocols and comparative data for Lipofectamine, FuGENE, and PEI offer a baseline for comparison and optimization of transfection experiments.

References

A Tale of Two Clathrins: CHC22's Specialized Role in Metabolism vs. Conventional Clathrin's Housekeeping Functions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the distinct functions, biochemical properties, and regulatory mechanisms of the specialized clathrin heavy chain CHC22 and the conventional CHC17, providing researchers and drug development professionals with a detailed guide to their divergent roles in cellular trafficking.

In the intricate world of intracellular transport, clathrin-coated vesicles are essential players, orchestrating the movement of molecules critical for cellular function. While the conventional clathrin heavy chain, CHC17, is a ubiquitous and indispensable component of the endocytic machinery in all eukaryotic cells, a second human clathrin isoform, CHC22, has emerged as a key regulator of a specialized trafficking pathway crucial for glucose homeostasis. This guide provides an in-depth comparison of CHC22 and conventional clathrin, highlighting their distinct functions, biochemical properties, and associated signaling pathways, supported by experimental data.

Distinguishing Features: CHC22 vs. Conventional Clathrin (CHC17)

The functional divergence of CHC22 and CHC17 stems from differences in their expression patterns, binding partners, and the stability of the coats they form. While CHC17 is ubiquitously expressed and essential for housekeeping functions like receptor-mediated endocytosis, CHC22 expression is largely restricted to skeletal muscle and adipose tissue in humans, where it plays a specialized role in the insulin-regulated trafficking of the glucose transporter GLUT4.

FeatureConventional Clathrin (CHC17)CHC22 Clathrin
Gene CLTC (on chromosome 17)CLTCL1 (on chromosome 22)
Expression Ubiquitous in all tissues[1]Primarily in skeletal muscle and fat[1][2]
Primary Function Receptor-mediated endocytosis at the plasma membrane, sorting at the trans-Golgi network (TGN)[3][4][5]Trafficking of GLUT4 from the ER-Golgi intermediate compartment (ERGIC) to the GLUT4 storage compartment (GSC)[3][6][7][8][9]
Clathrin Light Chain (CLC) Binding Binds to CLCs[1]Does not bind to CLCs[1][3]
Key Adaptor Proteins AP1, AP2[3][10]GGA2, SNX5[3][7][8][11]
Key Interacting Proteins Auxilin, Hsc70 (for uncoating)[4]p115, Sortilin, IRAP[6][9][11]
Coat Stability Less stable, readily disassembled by Hsc70/auxilin[2][12]More stable[2][3][12]
Role in Glucose Metabolism Indirect role through general endocytosisDirect role in the biogenesis of the insulin-responsive GLUT4 pathway[1][6][13][14]
Presence in Rodents PresentAbsent (pseudogene)[6][14][15]

Signaling Pathways and Trafficking Routes

The distinct functions of CHC17 and CHC22 are reflected in the separate intracellular trafficking routes they mediate.

Conventional Clathrin (CHC17)-Mediated Endocytosis

Conventional clathrin-mediated endocytosis (CME) is a fundamental process for the uptake of nutrients, regulation of cell surface receptor density, and pathogen entry. This process is initiated by the recruitment of adaptor proteins, such as AP2, to the plasma membrane, which in turn recruit CHC17 triskelia. The polymerization of clathrin into a lattice drives the formation of a clathrin-coated pit, which eventually buds off to form a clathrin-coated vesicle.

CHC17_Endocytosis cluster_PM Plasma Membrane cluster_Cytosol Cytosol Cargo_Receptor Cargo Receptor AP2 AP2 Adaptor Cargo_Receptor->AP2 binds CHC17_Triskelion CHC17 Triskelion AP2->CHC17_Triskelion recruits CCP Clathrin-Coated Pit CHC17_Triskelion->CCP assembles into CCV Clathrin-Coated Vesicle CCP->CCV invaginates & scissions Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle uncoats Dynamin Dynamin Dynamin->CCV mediates scission Hsc70_Auxilin Hsc70/Auxilin Hsc70_Auxilin->CCV mediates uncoating Early_Endosome Early Endosome Uncoated_Vesicle->Early_Endosome fuses with

Conventional clathrin (CHC17)-mediated endocytosis pathway.
CHC22-Mediated GLUT4 Trafficking

CHC22 mediates a specialized trafficking pathway for the glucose transporter GLUT4, which is crucial for insulin-stimulated glucose uptake in muscle and fat cells. This pathway originates from the ER-to-Golgi intermediate compartment (ERGIC) and leads to the formation of a specialized GLUT4 storage compartment (GSC). In response to insulin, GLUT4 is translocated from the GSC to the plasma membrane.

CHC22_GLUT4_Trafficking cluster_Secretory Secretory & Endocytic Pathways cluster_Proteins Key Proteins ER Endoplasmic Reticulum ERGIC ERGIC ER->ERGIC GLUT4 synthesis GSC GLUT4 Storage Compartment (GSC) ERGIC->GSC CHC22-mediated transport Golgi Golgi PM Plasma Membrane GSC->PM Insulin-stimulated translocation Endosome Endosome PM->Endosome Endocytosis Endosome->GSC Retrograde transport GLUT4 GLUT4 CHC22 CHC22 CHC22->ERGIC binds to p115/SNX5 p115 p115 SNX5 SNX5 GGA2 GGA2 Insulin Insulin Insulin->PM signals

CHC22-mediated trafficking of GLUT4.

Experimental Protocols

The functional differences between CHC17 and CHC22 have been elucidated through a variety of experimental techniques. Below are representative protocols for studying their distinct roles.

siRNA-Mediated Depletion of Clathrin Heavy Chains

This protocol is used to specifically knockdown the expression of either CHC17 or CHC22 to study the functional consequences.

Methodology:

  • Cell Culture: Human skeletal muscle cells (e.g., LHCN-M2) or other relevant cell lines are cultured to 50-60% confluency.

  • siRNA Transfection: Cells are transfected with siRNAs specifically targeting the mRNA of either CLTC (for CHC17) or CLTCL1 (for CHC22) using a lipid-based transfection reagent. A non-targeting siRNA is used as a control.

  • Incubation: Cells are incubated for 48-72 hours to allow for protein knockdown.

  • Analysis:

    • Western Blotting: To confirm the specific and efficient knockdown of the targeted clathrin heavy chain.

    • Immunofluorescence Microscopy: To observe the cellular localization of the remaining clathrin and other proteins of interest.

    • Functional Assays: To assess the impact of knockdown on specific cellular processes (e.g., transferrin uptake for CHC17, insulin-stimulated GLUT4 translocation for CHC22).

Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This assay measures the efficiency of CME, a primary function of CHC17.

Methodology:

  • Cell Preparation: Cells with or without CHC17 knockdown are serum-starved for 30 minutes.

  • Transferrin Incubation: Cells are incubated with fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin) at 37°C for a defined period (e.g., 1-15 minutes) to allow for uptake.[16]

  • Acid Wash: Surface-bound transferrin is removed by a brief wash with an acidic buffer.

  • Fixation and Imaging: Cells are fixed with paraformaldehyde and imaged using fluorescence microscopy.

  • Quantification: The intracellular fluorescence intensity is quantified to determine the amount of internalized transferrin.[16]

Insulin-Stimulated GLUT4 Translocation Assay

This assay assesses the function of CHC22 in the formation of the insulin-responsive GSC.

Methodology:

  • Cell Transfection/Knockdown: Cells (e.g., human myotubes) are transfected with a GLUT4 construct containing an exofacial epitope tag (e.g., myc-GLUT4-eGFP) and subjected to CHC22 siRNA knockdown or control treatment.

  • Serum Starvation: Cells are serum-starved for 2-3 hours.

  • Insulin Stimulation: Cells are stimulated with insulin (e.g., 100 nM) for 30 minutes at 37°C. A set of cells is left unstimulated as a basal control.

  • Immunolabeling:

    • Surface GLUT4: Cells are incubated with an anti-myc antibody on ice to label surface-exposed GLUT4.

    • Permeabilization and Total GLUT4: Cells are then fixed, permeabilized, and incubated with a secondary antibody to label surface GLUT4 and an anti-GFP antibody to label total GLUT4.

  • Microscopy and Analysis: Cells are imaged by fluorescence microscopy, and the ratio of surface to total GLUT4 fluorescence is calculated to determine the extent of translocation.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for comparing the functions of CHC17 and CHC22.

Experimental_Workflow cluster_Manipulation Genetic Manipulation cluster_Assays Functional Assays cluster_Analysis Data Analysis Cell_Culture Select and Culture Appropriate Human Cell Line (e.g., Myotubes) siRNA_CHC17 siRNA Knockdown of CHC17 Cell_Culture->siRNA_CHC17 siRNA_CHC22 siRNA Knockdown of CHC22 Cell_Culture->siRNA_CHC22 Control_siRNA Control siRNA Cell_Culture->Control_siRNA Transferrin_Uptake Transferrin Uptake Assay (Measures CME) siRNA_CHC17->Transferrin_Uptake GLUT4_Translocation Insulin-Stimulated GLUT4 Translocation Assay siRNA_CHC17->GLUT4_Translocation Western_Blot Western Blotting (Knockdown verification) siRNA_CHC17->Western_Blot siRNA_CHC22->Transferrin_Uptake siRNA_CHC22->GLUT4_Translocation siRNA_CHC22->Western_Blot Control_siRNA->Transferrin_Uptake Control_siRNA->GLUT4_Translocation Control_siRNA->Western_Blot Microscopy Fluorescence Microscopy Transferrin_Uptake->Microscopy GLUT4_Translocation->Microscopy Quantification Image Quantification & Statistical Analysis Microscopy->Quantification Conclusion Draw Conclusions on Differential Functions Quantification->Conclusion

General experimental workflow for comparing CHC17 and CHC22 functions.

Conclusion

The distinction between CHC22 and conventional clathrin (CHC17) provides a fascinating example of functional specialization arising from gene duplication. While CHC17 performs the essential and ubiquitous role of clathrin-mediated endocytosis, CHC22 has evolved a specific function in human glucose metabolism, highlighting a species-specific adaptation. Understanding the unique molecular mechanisms governing CHC22-mediated trafficking opens new avenues for research into the pathogenesis of metabolic diseases like type 2 diabetes and may offer novel targets for therapeutic intervention. The experimental approaches outlined in this guide provide a framework for further dissecting the intricate roles of these two vital clathrin isoforms.

References

A Researcher's Guide to Validating CHC22 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of experimental methods for confirming interactions with the CHC22 clathrin isoform, crucial for insulin-responsive glucose uptake.

For researchers in cellular metabolism, oncology, and neurobiology, understanding the specific protein-protein interactions (PPIs) of the clathrin heavy chain isoform CHC22 is paramount. CHC22 plays a critical role in the insulin-stimulated trafficking of the glucose transporter GLUT4, a process implicated in type 2 diabetes and other metabolic diseases.[1][2][3][4][5] Unlike the ubiquitously expressed CHC17, CHC22 has distinct interacting partners that dictate its specialized function.[6][7][8] This guide provides a comparative overview of key experimental methods for validating CHC22 PPIs, focusing on its interactions with Sorting Nexin 5 (SNX5) and the vesicular tethering protein p115.

Key CHC22 Interacting Proteins

Current research highlights two critical interacting partners for CHC22 in the context of GLUT4 trafficking:

  • Sorting Nexin 5 (SNX5): This protein is involved in endosomal sorting and has been shown to bind directly to the C-terminal trimerization domain of CHC22, an interaction not observed with the CHC17 isoform.[2][6][7][9][10] This specific interaction is crucial for the recruitment of CHC22 to the early secretory pathway.[2][6][9]

  • p115: A tethering protein of the ER-Golgi intermediate compartment (ERGIC), p115 interacts with CHC22, facilitating a Golgi-bypass route for newly synthesized GLUT4.[1][2][6][9] This interaction is mediated both directly through an isoform-specific patch on the CHC22 N-terminal domain and indirectly through a complex involving SNX5.[2][6][9]

Comparison of Validation Methods

The validation of these interactions relies on a combination of in vivo and in vitro techniques. Below is a comparison of commonly employed methods, with a focus on their application to CHC22 research.

MethodPrincipleTypical Quantitative DataApplication to CHC22
Co-Immunoprecipitation (Co-IP) An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with any interacting partners ("prey").Relative quantification by Western Blot band intensity.Confirmed endogenous interaction of CHC22 with SNX5 and p115 in HeLa cells and human myotubes.[2][6]
Yeast Two-Hybrid (Y2H) A transcription factor is split into a DNA-binding domain (DBD) and an activation domain (AD). Interaction between proteins fused to the DBD and AD reconstitutes the transcription factor, activating a reporter gene.Qualitative (growth/no growth) or semi-quantitative (reporter gene activity).Initially identified SNX5 as a CHC22-specific binding partner.[6][7]
In Vitro Pull-Down Assay A purified, tagged "bait" protein is immobilized on beads and incubated with a cell lysate or a purified "prey" protein. Bound proteins are then eluted and identified.Relative quantification by Western Blot.Demonstrated direct binding between the CHC22 hub domain and GST-tagged SNX5.[6]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, providing real-time binding kinetics.Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).While ideal for quantifying binding affinity, specific KD values for CHC22-SNX5 or CHC22-p115 interactions are not yet widely published.
Bioluminescence Resonance Energy Transfer (BRET) Energy is transferred from a luciferase donor to a fluorescent acceptor fused to interacting proteins. The BRET ratio (acceptor emission / donor emission) indicates proximity.BRET ratio, BRETmax, and BRET50.A promising technique for studying CHC22 interactions in living cells, though specific published data for CHC22 is currently limited.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for key experiments cited in CHC22 research, which should be optimized for specific experimental conditions.

Co-Immunoprecipitation (Co-IP) of Endogenous CHC22

This protocol is adapted from studies confirming the interaction of endogenous CHC22 with its partners.[2][6][11][12][13][14]

  • Cell Lysis:

    • Wash cultured cells (e.g., HeLa or differentiated myotubes) twice with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a fresh tube.

    • Add the primary antibody against CHC22 and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash three to five times with lysis buffer.

    • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting with antibodies against the expected interacting proteins (e.g., SNX5, p115).

Yeast Two-Hybrid (Y2H) Screen for CHC22 Interactors

This generalized protocol is based on the principles used to identify the CHC22-SNX5 interaction.[7][15][16][17][18]

  • Vector Construction:

    • Clone the full-length or specific domains of CHC22 into a "bait" vector (e.g., containing a GAL4 DNA-binding domain).

    • Clone a cDNA library or specific potential interactors into a "prey" vector (e.g., containing a GAL4 activation domain).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.

  • Selection and Screening:

    • Plate the transformed yeast on selection media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.

    • Replica-plate the colonies onto a more stringent selection medium (e.g., lacking histidine and adenine) to screen for interactions.

  • Validation:

    • Isolate the prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein.

    • Perform a β-galactosidase assay for quantitative confirmation of the interaction.

Visualizing CHC22 Pathways and Workflows

To further elucidate the complex processes involving CHC22, the following diagrams illustrate the key signaling pathway and a general workflow for validating its protein-protein interactions.

CHC22_GLUT4_Trafficking cluster_ERGIC ER-Golgi Intermediate Compartment (ERGIC) cluster_GSC GLUT4 Storage Compartment (GSC) p115 p115 CHC22_N CHC22 (N-terminus) p115->CHC22_N Direct Interaction GLUT4_vesicle GLUT4 Vesicle p115->GLUT4_vesicle Golgi-Bypass Route CHC22_C CHC22 (C-terminus) SNX5 SNX5 SNX5->p115 CHC22_C->SNX5 Direct Interaction Plasma_Membrane Plasma Membrane GLUT4_vesicle->Plasma_Membrane Translocation Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Insulin_Receptor->GLUT4_vesicle Signaling Cascade

Caption: CHC22-mediated GLUT4 trafficking pathway.

PPI_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_quantification Quantitative Analysis Y2H Yeast Two-Hybrid Screen CoIP Co-Immunoprecipitation Y2H->CoIP Affinity_Purification Affinity Purification-Mass Spectrometry Affinity_Purification->CoIP Pull_down In Vitro Pull-Down Assay CoIP->Pull_down SPR Surface Plasmon Resonance (SPR) Pull_down->SPR BRET Bioluminescence Resonance Energy Transfer (BRET) Pull_down->BRET Hypothesis Hypothesized Interaction (e.g., CHC22 and Partner X) Hypothesis->Y2H Hypothesis->Affinity_Purification

Caption: General workflow for validating protein-protein interactions.

Conclusion

Validating the protein-protein interactions of CHC22 is a multi-step process that requires a combination of discovery, validation, and quantitative techniques. While methods like Co-IP and Yeast Two-Hybrid have been instrumental in identifying key partners like SNX5 and p115, a deeper quantitative understanding through techniques such as SPR and BRET will be crucial for developing therapeutic strategies that target the CHC22-mediated GLUT4 trafficking pathway. This guide provides a framework for researchers to design and interpret experiments aimed at unraveling the intricate network of CHC22 interactions.

References

A Head-to-Head Comparison: CL22 Peptide Transfection vs. Electroporation for Cellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of nucleic acids and other macromolecules into cells is a cornerstone of experimental success. The choice of transfection method can significantly impact experimental outcomes, influencing everything from gene expression levels to cell viability. This guide provides an objective comparison between two prominent transfection technologies: the chemically mediated CL22 peptide system and the physically driven method of electroporation.

This document will delve into the mechanisms of action, comparative performance, and detailed protocols for both methods, offering a comprehensive resource to inform your selection of the optimal delivery strategy for your research needs.

Mechanism of Action: A Tale of Two Portals

The fundamental difference between CL22 peptide transfection and electroporation lies in how they breach the cell's plasma membrane to deliver their cargo.

CL22 Peptide-Mediated Transfection: This method utilizes a cationic cell-penetrating peptide (CPP), CL22, to shuttle cargo into the cell. The positively charged CL22 peptide interacts electrostatically with negatively charged cargo, such as plasmid DNA or siRNA, condensing it into stable nanoparticles.[1][2] These complexes are then internalized by the cell, primarily through endocytosis.[3][4] The superior transfection activity of CL22 is believed to be conferred at a step following cellular uptake, potentially involving efficient endosomal escape, which releases the cargo into the cytoplasm.[1][2]

Electroporation: In contrast, electroporation is a physical method that uses a controlled electrical pulse to create transient, microscopic pores in the cell membrane.[5] This temporary permeabilization allows for the direct passage of cargo from the extracellular environment into the cytoplasm.[5] The efficiency of electroporation is highly dependent on parameters such as pulse voltage, duration, and the number of pulses, which must be optimized for each cell type to balance transfection efficiency with cell viability.[6]

Performance Metrics: A Quantitative Look

Table 1: Quantitative Performance Comparison (Representative Data)

FeatureCL22 Peptide TransfectionElectroporationSource(s)
Transfection Efficiency Moderate to High (Cell type dependent)High to Very High[1][7][8]
Cell Viability HighLow to Moderate[7][9]
Payload Flexibility DNA, RNA, PeptidesDNA, RNA, Proteins, small molecules[1][2][9]
In Vivo Applicability Potential for systemic deliveryPrimarily localized delivery[2][9]

Note: The data presented is a synthesis from multiple sources comparing similar methodologies and should be considered representative. Optimal results are highly dependent on cell type and experimental conditions.

Key Considerations: A Comparative Overview

The choice between CL22 peptide and electroporation often involves a trade-off between efficiency and cell health, alongside practical considerations for the experimental workflow.

Table 2: General Feature Comparison

FeatureCL22 Peptide TransfectionElectroporation
Principle Chemical; Peptide-mediated endocytosisPhysical; Electric pulse-induced pores
Cytotoxicity Generally lowCan be high, requires optimization
Ease of Use Simple liquid handling stepsRequires specialized equipment and optimization
Throughput High; suitable for multi-well platesCan be lower, especially with cuvette-based systems
Cost Reagent-based costsInitial equipment investment, plus consumables
Cell Type Suitability Broad range, including primary and sensitive cellsVery broad range, including difficult-to-transfect cells
Serum Compatibility Can be sensitive to serumPerformed in specialized, serum-free buffers

Visualizing the Processes

To better understand the workflows and cellular mechanisms, the following diagrams illustrate the key steps in each transfection method.

CL22_Workflow cluster_prep Complex Formation cluster_cell Cellular Uptake & Release Peptide CL22 Peptide Complex CL22/Cargo Nanoparticle Peptide->Complex Mix & Incubate Cargo Nucleic Acid Cargo (e.g., DNA, siRNA) Cargo->Complex Endosome Endosome Complex->Endosome Endocytosis Cell Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for DNA)

CL22 Peptide Transfection Workflow.

The CL22 peptide first complexes with the nucleic acid cargo. This nanoparticle is then taken up by the cell via endocytosis. A critical step for successful transfection is the escape of the cargo from the endosome into the cytoplasm.

Electroporation_Workflow cluster_prep Preparation cluster_process Transfection Process Cells Cell Suspension Cuvette Mix in Electroporation Cuvette/Chamber Cells->Cuvette Cargo Nucleic Acid Cargo Cargo->Cuvette Pulse Apply Electrical Pulse Cuvette->Pulse Pores Transient Pores Form in Membrane Pulse->Pores Entry Cargo Enters Cytoplasm Pores->Entry Recovery Cell Recovery & Pore Resealing Entry->Recovery

Electroporation Workflow.

Electroporation involves mixing cells and cargo in a conductive buffer, subjecting them to an electric pulse to create temporary membrane pores, allowing direct entry of the cargo into the cytoplasm.

Endocytosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Complex CL22/Cargo Nanoparticle Receptor Cell Surface Receptor (e.g., Heparan Sulfates) Complex->Receptor Binding ClathrinPit Clathrin-coated Pit Receptor->ClathrinPit Clathrin-mediated Caveolae Caveolae Receptor->Caveolae Caveolin-mediated Macropinocytosis Macropinocytosis Receptor->Macropinocytosis EarlyEndosome Early Endosome ClathrinPit->EarlyEndosome Caveolae->EarlyEndosome Macropinocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome CargoRelease Cargo Release (Cytosol) LateEndosome->CargoRelease Endosomal Escape

Cellular Uptake Pathway for CPPs.

Cell-penetrating peptides like CL22 can utilize multiple endocytic pathways for cellular entry, including clathrin-mediated, caveolin-mediated, and macropinocytosis.[3][10] The subsequent escape from the endosome is crucial for the cargo to become biologically active.

Experimental Protocols

Below are generalized protocols for performing transfection using CL22 peptide and electroporation. Note: These are starting points; specific parameters must be optimized for your cell type and payload.

Protocol 1: CL22 Peptide-Mediated Transfection (General)

This protocol is based on the general principles of peptide-based transfection.[2]

Materials:

  • CL22 Peptide solution

  • Plasmid DNA or siRNA cargo

  • Serum-free culture medium (e.g., Opti-MEM)

  • Complete culture medium

  • Cells plated in a multi-well plate (typically 50-70% confluent)

Procedure:

  • Preparation of Complexes: a. In tube A, dilute the required amount of nucleic acid cargo (e.g., 0.5 µg of DNA for a 24-well plate) in 50 µL of serum-free medium. Mix gently. b. In tube B, dilute the optimized amount of CL22 peptide solution in 50 µL of serum-free medium. c. Add the diluted CL22 peptide (Tube B) to the diluted nucleic acid (Tube A). Pipette gently to mix. Do not vortex. d. Incubate the mixture for 15-20 minutes at room temperature to allow for nanoparticle complex formation.

  • Transfection: a. Gently add the 100 µL of the CL22/cargo complex mixture drop-wise to the cells in each well, which contain complete culture medium. b. Gently rock the plate to ensure even distribution of the complexes. c. Incubate the cells at 37°C in a CO₂ incubator.

  • Post-Transfection: a. The medium can be changed after 4-6 hours or left on the cells. b. Assay for gene expression or effect at the desired time point (typically 24-72 hours post-transfection).

Protocol 2: Electroporation of Mammalian Cells (General)

This protocol outlines the basic steps for electroporation using a cuvette-based system.[6]

Materials:

  • Electroporation device and compatible cuvettes (e.g., 2 mm or 4 mm gap)

  • Cells in suspension

  • Plasmid DNA or other cargo

  • Electroporation buffer (specialized, low-conductance buffer is recommended)

  • Complete culture medium, pre-warmed

  • Fetal Bovine Serum (FBS)

Procedure:

  • Cell Preparation: a. Harvest cells and wash them in a suitable buffer (e.g., PBS) to remove residual medium. b. Resuspend the cell pellet in cold electroporation buffer at a high concentration (e.g., 5-10 x 10⁶ cells/mL).

  • Electroporation: a. Mix the cell suspension with your nucleic acid cargo. The amount of DNA typically ranges from 1-10 µg per 10⁶ cells. b. Transfer the cell/cargo mixture to a pre-chilled electroporation cuvette. Ensure there are no air bubbles. c. Place the cuvette in the electroporator chamber. d. Apply the pre-optimized electrical pulse (e.g., square wave pulse).

  • Recovery and Plating: a. Immediately after the pulse, remove the cuvette and add 50 µL of FBS or complete medium to the cell suspension. b. Let the cells recover for 5-10 minutes at room temperature. c. Gently transfer the cells from the cuvette into a culture dish containing pre-warmed complete medium. d. Incubate the cells at 37°C in a CO₂ incubator.

  • Post-Transfection: a. Change the medium after 12-24 hours to remove dead cells and byproducts. b. Analyze the cells for transgene expression or effect at the desired time point (typically 24-72 hours).

Conclusion: Selecting the Right Tool for the Job

Both CL22 peptide-mediated transfection and electroporation are powerful techniques for introducing macromolecules into cells, each with a distinct profile of advantages and disadvantages.

  • CL22 peptide transfection stands out for its high cell viability and ease of use, making it an excellent choice for routine transfections, high-throughput screening, and for use with sensitive or primary cell lines where maintaining cell health is paramount.

  • Electroporation offers superior efficiency, especially for difficult-to-transfect cells, and greater flexibility in the types of cargo that can be delivered.[9] However, this comes at the cost of lower cell viability and the need for significant optimization and specialized equipment.

Ultimately, the optimal choice depends on the specific requirements of your experiment. For applications demanding high cell survival and a straightforward protocol, CL22 peptide offers a compelling solution. For researchers working with challenging cell lines or requiring the absolute highest levels of transfection, the power of electroporation, when carefully optimized, is undeniable.

References

A Comparative Analysis of CL22 Peptide Derivatives for Enhanced Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CL22 peptide and its derivatives as non-viral vectors for gene delivery. The information presented herein is based on available experimental data, offering an objective analysis of their performance and insights into their mechanisms of action.

Introduction

The development of safe and efficient gene delivery vectors is a cornerstone of gene therapy. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Cationic peptides, which can condense and protect DNA while facilitating its entry into cells, represent a promising class of non-viral vectors. The CL22 peptide is a novel condensing peptide that has shown significant potential for efficient transfection of various cell lines.[1] This guide will delve into a comparative analysis of CL22 and its derivatives, providing valuable data for researchers in the field.

Performance Comparison of CL22 and its Derivatives

The transfection efficiency of the dimeric form of CL22, [CL22]₂, has been compared with its monomeric form and other cationic peptides. The following table summarizes the relative transfection activity in different cell lines.

Peptide/VectorRelative Transfection Activity (KLN 205 cells) (%)Relative Transfection Activity (HepG2 cells) (%)Key Characteristics
[CL22]₂ 100100Dimeric form, high DNA condensing power.[2]
CL22 monomer Significantly lower than [CL22]₂Not ReportedMonomeric form, less DNA condensing power.[3]
[CL41]₂ ~100Not ReportedReversed sequence of CL22, similar activity to [CL22]₂.[3]
CL33 Very lowNot ReportedCharged residues replaced with neutral serines, indicating the importance of charge for activity.[3]
Polylysine (250) ~10Not ReportedHigh DNA condensing power but much lower transfection activity than [CL22]₂.[3]
[NBC32]₂ Significantly lower than [CL22]₂Not ReportedContains 72 lysines, high DNA condensing power but low transfection activity.[3]

Data is expressed as a percentage of the activity of [CL22]₂. The optimal charge ratio for each peptide was used.[2]

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for reproducing and building upon existing research. The following is a generalized protocol for in vitro transfection using cationic peptides like CL22, based on common methodologies.[4]

Materials
  • CL22 peptide or its derivatives

  • Plasmid DNA (e.g., pCMV-Luciferase)

  • HEPES-buffered saline (HBS) or HEPES buffer

  • Cell culture medium (e.g., DMEM) with and without Fetal Calf Serum (FCS)

  • Mammalian cell line (e.g., KLN 205 or HepG2)

  • Chloroquine (optional, for enhancing endosomal escape)

  • 96-well or 6-well cell culture plates

  • Reporter gene assay system (e.g., Luciferase assay kit)

Procedure
  • Cell Seeding: Seed the mammalian cells in the appropriate culture plates to achieve 50-70% confluency on the day of transfection.

  • Complex Formation:

    • Dilute the peptide and plasmid DNA separately in a suitable buffer (e.g., HBS or HEPES).

    • Mix the peptide and DNA solutions at a specific charge ratio (the ratio of positive charges from the peptide to negative charges from the DNA).

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of peptide-DNA complexes.

  • Transfection:

    • Wash the cells with serum-free medium.

    • Add the peptide-DNA complexes to the cells.

    • If using, add chloroquine to the medium to a final concentration of 90-120 µM.[2]

    • Incubate the cells with the complexes for 4-6 hours at 37°C.

  • Post-transfection:

    • Remove the transfection medium and replace it with a fresh complete medium containing FCS.

    • Incubate the cells for an additional 24-48 hours.

  • Assay for Gene Expression:

    • Lyse the cells and measure the expression of the reporter gene (e.g., luciferase activity) according to the manufacturer's instructions.

    • Normalize the reporter gene activity to the total protein concentration in each sample.

Mechanism of Action and Cellular Pathways

The superior transfection activity of CL22 is believed to be conferred at a step after the uptake of the complexes into the cells.[1] The general mechanism for cationic peptide-mediated gene delivery involves several key stages, as depicted in the diagrams below.

Experimental_Workflow cluster_preparation Complex Formation cluster_transfection Transfection cluster_analysis Analysis Peptide CL22 Peptide Derivative Mix Mix and Incubate Peptide->Mix DNA Plasmid DNA DNA->Mix Complex Peptide-DNA Complex Mix->Complex AddComplex Add Complexes to Cells Complex->AddComplex Cells Mammalian Cells Cells->AddComplex Incubate Incubate AddComplex->Incubate Lyse Lyse Cells Incubate->Lyse Assay Reporter Gene Assay Lyse->Assay Result Gene Expression Level Assay->Result

Experimental workflow for CL22-mediated gene transfection.

The process begins with the formation of a complex between the positively charged peptide and the negatively charged DNA. This complex is then introduced to the cells, where it interacts with the cell membrane and is internalized.

Cellular_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Complex Peptide-DNA Complex Endosome Endosome Complex->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Expression Gene Expression Nucleus->Expression Gene_Delivery_Signaling_Pathway Complex Cationic Peptide-DNA Complex Membrane Cell Membrane Complex->Membrane Endocytosis Endocytosis Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Escape Endosomal Escape Endosome->Escape Proton Sponge Effect (hypothesized) LateEndosome->Escape Cytosol Cytosolic DNA Escape->Cytosol NuclearImport Nuclear Import Cytosol->NuclearImport Nucleus Nucleus NuclearImport->Nucleus Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation in Cytoplasm Protein Expressed Protein Translation->Protein

References

Unraveling the Role of CHC22 in GLUT4 Trafficking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The insulin-stimulated translocation of the glucose transporter 4 (GLUT4) to the plasma membrane is a cornerstone of glucose homeostasis, and its dysregulation is a key factor in type 2 diabetes. While the canonical clathrin heavy chain, CHC17, has a well-established role in endocytosis, the non-canonical isoform, CHC22, has emerged as a critical player in the specialized trafficking of GLUT4 in humans. This guide provides an objective comparison of CHC22's function with alternative pathways, supported by experimental data, to illuminate its unique contribution to glucose metabolism.

I. Functional Distinctions in GLUT4 Trafficking: CHC22 vs. CHC17

In humans, two isoforms of the clathrin heavy chain, CHC17 and CHC22, orchestrate distinct steps in the intricate journey of GLUT4. While both are involved in vesicle formation, their roles are not redundant but rather sequential and spatially segregated within the cell.

CHC22: The Architect of the GLUT4 Storage Compartment

CHC22 is highly expressed in skeletal muscle and adipose tissue, the primary sites of insulin-stimulated glucose uptake. Its principal function is the formation and maintenance of the specialized GLUT4 storage compartment (GSC), an intracellular reservoir from which GLUT4 is rapidly mobilized to the cell surface in response to insulin.[1][2][3] CHC22-mediated traffic originates from the ER-to-Golgi intermediate compartment (ERGIC) and is also involved in the retrograde sorting of GLUT4 from endosomes back to the GSC.[4][5] This establishes a unique Golgi-bypass route for the biogenesis of the GSC in humans.[4][6]

CHC17: The Endocytic Workhorse

In contrast, the ubiquitously expressed CHC17 is responsible for the clathrin-mediated endocytosis of GLUT4 from the plasma membrane.[1][7] This process is crucial for terminating the insulin signal and recycling GLUT4 back into the cell for subsequent rounds of translocation.

The distinct roles of these two clathrin isoforms are highlighted by their differential interactions with adaptor proteins. CHC22 preferentially binds to adaptors like GGA2 and AP1, which are implicated in intracellular sorting, while CHC17 associates with AP2, the primary adaptor for endocytosis at the plasma membrane.[7]

II. Quantitative Comparison of CHC22 and CHC17 in GLUT4 Trafficking

The following table summarizes key quantitative data from studies investigating the differential effects of CHC22 and CHC17 on GLUT4 trafficking and glucose uptake.

Parameter CHC22 Depletion CHC17 Depletion Cell Type Reference
Insulin-Stimulated Glucose Uptake No significant increaseStill responsive to insulinLHCNM2 Myotubes[7]
Basal Glucose Uptake IncreasedIncreasedLHCNM2 Myotubes[7]
Surface GLUT4 Levels (Basal) IncreasedIncreasedLHCNM2 Myotubes[7]
GLUT4 Sequestration Defective trafficking to GSCReduced endocytosisHuman muscle and adipocytes[7]

III. Signaling and Trafficking Pathways

The coordinated action of CHC22 and CHC17 is essential for the precise control of GLUT4 localization in response to insulin. The following diagrams illustrate the key signaling and trafficking events.

GLUT4_Trafficking cluster_insulin_signal Insulin Signaling cluster_intracellular Intracellular Space cluster_pm Plasma Membrane Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor PI3K/Akt_Pathway PI3K/Akt_Pathway Insulin_Receptor->PI3K/Akt_Pathway GSC GLUT4 Storage Compartment (GSC) PI3K/Akt_Pathway->GSC Translocation ERGIC ERGIC ERGIC->GSC CHC22-mediated biogenesis GLUT4_PM GLUT4 GSC->GLUT4_PM Exocytosis Endosome Endosome Endosome->GSC CHC22-mediated retrograde transport GLUT4_PM->Endosome CHC17-mediated endocytosis

Caption: Insulin-stimulated GLUT4 trafficking pathway highlighting the distinct roles of CHC22 and CHC17.

IV. Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of CHC22 in GLUT4 trafficking.

A. siRNA-Mediated Depletion of CHC22 and CHC17

This protocol is used to specifically reduce the expression of CHC22 or CHC17 to study the functional consequences on GLUT4 trafficking and glucose uptake.

  • Cell Culture: Human myoblast (e.g., LHCNM2) or adipocyte cells are cultured to the desired confluency.

  • Transfection: Cells are transfected with small interfering RNAs (siRNAs) specifically targeting the mRNA of CHC22 or CHC17 using a suitable transfection reagent. A non-targeting siRNA is used as a control.

  • Incubation: Cells are incubated for 48-72 hours to allow for protein depletion.

  • Validation: The efficiency of protein knockdown is confirmed by Western blotting using specific antibodies against CHC22 and CHC17.

  • Functional Assays: The transfected cells are then used for downstream experiments such as glucose uptake assays or immunofluorescence analysis of GLUT4 localization.

B. Quantification of GLUT4 Translocation by Flow Cytometry

This method provides a quantitative measure of GLUT4 at the cell surface.[8][9][10][11]

  • Cell Preparation: Myoblasts or adipocytes are serum-starved to establish a basal state with intracellularly localized GLUT4.

  • Antibody Labeling: Cells are incubated with an antibody that recognizes an external epitope of GLUT4. This is often done in the presence of a fluorescently labeled secondary antibody.

  • Insulin Stimulation: Cells are stimulated with insulin (e.g., 100 nM) for a defined period (e.g., 20-30 minutes) to induce GLUT4 translocation. Control cells are left unstimulated.

  • Fixation: The reaction is stopped, and cells are fixed with paraformaldehyde.

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence intensity in insulin-stimulated cells compared to basal cells reflects the amount of GLUT4 translocated to the plasma membrane.

Flow_Cytometry_Workflow Start Start Serum_Starve Serum Starve Cells Start->Serum_Starve Antibody_Incubation Incubate with anti-GLUT4 and secondary antibody Serum_Starve->Antibody_Incubation Insulin_Stimulation Stimulate with Insulin (or leave as Basal) Antibody_Incubation->Insulin_Stimulation Fixation Fix Cells Insulin_Stimulation->Fixation FACS_Analysis Analyze by Flow Cytometry Fixation->FACS_Analysis End End FACS_Analysis->End

Caption: Experimental workflow for quantifying GLUT4 translocation using flow cytometry.

C. Immunofluorescence Microscopy for GLUT4 Localization

This technique allows for the visualization of GLUT4 distribution within the cell.[12]

  • Cell Culture and Treatment: Cells are grown on coverslips and subjected to experimental conditions (e.g., insulin stimulation, siRNA depletion).

  • Fixation and Permeabilization: Cells are fixed and, for visualizing intracellular GLUT4, permeabilized with a detergent. For surface GLUT4 staining, permeabilization is omitted.

  • Antibody Staining: Cells are incubated with a primary antibody against GLUT4, followed by a fluorescently labeled secondary antibody. Nuclear and/or plasma membrane markers can also be used for co-localization studies.

  • Imaging: Coverslips are mounted on slides and imaged using a confocal or fluorescence microscope.

  • Analysis: The images are analyzed to determine the subcellular localization of GLUT4 and its co-localization with other markers.

V. Conclusion

The evidence strongly supports a specialized and indispensable role for CHC22 in the biogenesis and maintenance of the insulin-responsive GLUT4 storage compartment in humans. Its function is distinct from the canonical CHC17-mediated endocytic pathway, highlighting a sophisticated level of regulation in GLUT4 trafficking. Understanding the nuances of the CHC22-dependent pathway is not only crucial for fundamental cell biology but also presents a promising avenue for the development of novel therapeutic strategies targeting insulin resistance and type 2 diabetes. The methodologies outlined in this guide provide a robust framework for researchers to further investigate this critical aspect of human glucose metabolism.

References

A Head-to-Head Comparison of CL22 and Lipofectamine Transfection Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, cationic lipids and peptides represent two major classes of reagents designed to efficiently introduce nucleic acids into eukaryotic cells. This guide provides a detailed, objective comparison of Lipofectamine, a widely-used cationic lipid-based reagent, and CL22, a novel cationic peptide. This analysis is based on available experimental data to assist researchers in selecting the appropriate transfection reagent for their specific needs.

At a Glance: CL22 vs. Lipofectamine

FeatureCL22Lipofectamine
Reagent Type Cationic PeptideCationic Lipid
Mechanism of Action Condenses DNA into peptide-DNA complexes.Forms liposome-DNA complexes (lipoplexes).
Key Advantages Potentially high efficiency, especially in primary cells.Broadly applicable to a wide range of cell lines, well-established protocols.
Potential Drawbacks Limited commercial availability and published data.Can exhibit cytotoxicity, and transfection efficiency is cell-type dependent.

Performance Data

Direct head-to-head quantitative comparisons of CL22 and Lipofectamine in the same experimental settings are limited in publicly available literature. The following tables summarize representative data from separate studies to provide an overview of their performance.

Table 1: Transfection Efficiency

ReagentCell LineTransfection Efficiency (%)Reference
CL22 HepG2Stated as equivalent to best non-viral agents (at time of publication)[1]
KLN 205Stated as equivalent to best non-viral agents (at time of publication)[1]
Primary Dendritic CellsEfficient transfection reported[2]
Lipofectamine 2000 HEK 293~50-98%[3][4]
HeLa~40-60%[5]
SH-SY5Y~22%[3]
MCF-7~33%[3]
Lipofectamine 3000 HEK 293>70%[5]
HeLa>70%[5]
HepG2>70%[5]
A549>70%[5]
SH-SY5Y~47%[3]
MCF-7~58%[3]

Note: The transfection efficiency of Lipofectamine is highly dependent on the cell type, plasmid, and experimental conditions.

Table 2: Cytotoxicity

ReagentCell LineObservationReference
CL22 Not specifiedNot explicitly detailed in available literature.
Lipofectamine 2000 VariousCan induce cellular stress and cytotoxicity, particularly at higher concentrations.[3][6]
Lipofectamine 3000 VariousGenerally lower cytotoxicity compared to Lipofectamine 2000.[5][6]
H9T-cellsCan be cytotoxic.[7]

Mechanism of Action

CL22: Peptide-Mediated DNA Condensation

CL22 is a cationic peptide designed to condense negatively charged DNA into compact, positively charged nanoparticles. This process is primarily driven by electrostatic interactions between the positively charged amino acid residues of the peptide and the phosphate backbone of the DNA. The resulting peptide-DNA complexes are then taken up by cells, likely through endocytosis. The superior transfection activity of CL22, when compared to other condensing peptides, is suggested to occur at a step after the initial uptake into the cell.[2]

Lipofectamine: Cationic Lipid-Mediated Lipofection

Lipofectamine reagents are composed of cationic lipids that spontaneously form small vesicles called liposomes in aqueous solutions. These positively charged liposomes interact with negatively charged nucleic acids to form lipid-DNA complexes, often referred to as lipoplexes. The overall positive charge of these complexes facilitates their interaction with the negatively charged cell membrane, leading to their uptake into the cell via endocytosis. Once inside the endosome, a portion of the lipoplexes are believed to escape and release the nucleic acid into the cytoplasm. For DNA, the genetic material must then enter the nucleus for transcription to occur.

Experimental Protocols

CL22 Transfection Protocol (Derived from Haines et al., 2001)

This protocol is based on the methodology described in the primary literature for CL22 and may require optimization for specific cell types and plasmids.[1]

Materials:

  • CL22 peptide solution

  • Plasmid DNA (high purity)

  • HEPES-buffered saline (HBS) or HEPES buffer

  • Cell culture medium

  • Cells to be transfected

Procedure:

  • Cell Seeding: One day prior to transfection, seed cells in the appropriate culture vessel to achieve 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the desired amount of plasmid DNA in HBS or HEPES buffer.

    • In a separate tube, dilute the CL22 peptide in the same buffer.

    • Add the diluted CL22 peptide to the diluted DNA and mix gently. The optimal charge ratio (peptide:DNA) needs to be determined empirically, but ratios between 1.2 and 2 have been reported as effective.[1]

    • Incubate the mixture at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Add the CL22-DNA complexes dropwise to the cells in their culture medium.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).

  • Post-Transfection:

    • The medium can be changed after 4-6 hours if cytotoxicity is a concern.

    • Assay for gene expression at the desired time point (e.g., 24-72 hours post-transfection).

Lipofectamine 3000 Transfection Protocol (Manufacturer's Recommendations)

This is a generalized protocol and should be optimized for specific cell lines.

Materials:

  • Lipofectamine 3000 Reagent

  • P3000™ Reagent

  • Plasmid DNA (high purity)

  • Opti-MEM™ I Reduced Serum Medium

  • Cell culture medium

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells to reach 70-90% confluency on the day of transfection.

  • Complex Formation (per well of a 24-well plate):

    • Tube 1: Dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™ I Medium. Add 1 µL of P3000™ Reagent and mix gently.

    • Tube 2: Dilute 0.75-1.5 µL of Lipofectamine 3000 Reagent in 25 µL of Opti-MEM™ I Medium and mix gently. Incubate for 5 minutes at room temperature.

    • Combine the contents of Tube 1 and Tube 2. Mix gently and incubate for 10-15 minutes at room temperature.

  • Transfection:

    • Add the DNA-lipid complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • There is no need to remove the complexes or change the medium.

    • Analyze gene expression 24-72 hours after transfection.

Signaling Pathways and Experimental Workflows

Transfection Workflow Diagram

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_expression Gene Expression DNA Plasmid DNA Complex DNA-Reagent Complex DNA->Complex Reagent Transfection Reagent (CL22 or Lipofectamine) Reagent->Complex Cells Eukaryotic Cells Complex->Cells Addition to Cells Endocytosis Endocytosis Cells->Endocytosis Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry (DNA) Translation Translation Cytoplasm->Translation Transcription Transcription Nucleus->Transcription Transcription->Cytoplasm mRNA Protein Protein Expression Translation->Protein

Caption: Generalized workflow for transfection using either CL22 or Lipofectamine.

Cellular Uptake and Intracellular Trafficking

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Complex Cationic Complex (Peptide/Lipid + DNA) Endosome Endosome Complex->Endosome Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Fusion Cytoplasm Cytoplasm Endosome->Cytoplasm Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import

Caption: Cellular pathway of non-viral gene delivery.

Conclusion

Both CL22 and Lipofectamine are effective reagents for the delivery of nucleic acids into cells, albeit through different chemical compositions and potentially nuanced mechanisms.

Lipofectamine stands out as a well-established and versatile reagent with a vast body of supporting literature and optimized protocols for a wide array of cell lines. Its various formulations, such as Lipofectamine 2000 and 3000, offer a range of efficiencies and cytotoxic profiles, with newer generations generally showing improved performance and reduced cell death.[5][6] For researchers working with common cell lines and seeking a reliable, commercially available option, Lipofectamine is a strong choice.

CL22 represents a promising alternative, particularly for applications involving primary cells where traditional lipid-based reagents may be less effective or more toxic. The data from its initial characterization suggests high transfection efficiency.[2] However, the limited availability of commercial sources and the scarcity of direct comparative studies with current leading reagents like Lipofectamine 3000 make it a less accessible option for the broader research community.

Ultimately, the choice between CL22 and Lipofectamine will depend on the specific requirements of the experiment, including the cell type, the nature of the nucleic acid to be delivered, and the desired balance between transfection efficiency and cell viability. Empirical testing and optimization are crucial for achieving the best results with either reagent.

References

Validating the CHC22 Knockdown Phenotype: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of the CHC22 knockdown phenotype, primarily focusing on its role in GLUT4 trafficking. It compares the effects of CHC22 depletion with other relevant gene knockdowns and outlines detailed experimental protocols to assist in the design and interpretation of studies in this area.

Introduction to CHC22 and its Role in GLUT4 Trafficking

CHC22 is a clathrin heavy chain isoform that plays a specialized role in intracellular membrane trafficking, distinct from the canonical CHC17.[1][2] In humans, CHC22 is highly expressed in skeletal muscle and adipose tissue, where it is crucial for the formation of the insulin-responsive GLUT4 storage compartment (GSC).[3][4] The GSC sequesters the glucose transporter GLUT4 intracellularly, and upon insulin stimulation, GLUT4 translocates to the plasma membrane to facilitate glucose uptake.[5][6] Knockdown of CHC22 has been shown to disrupt the formation of the GSC, leading to impaired GLUT4 trafficking and consequently affecting glucose homeostasis.[3][7]

Comparison of Knockdown Phenotypes Affecting GLUT4 Trafficking

The following table summarizes the quantitative effects of knocking down CHC22 and compares them to the knockdown of other key proteins involved in GLUT4 trafficking.

Gene KnockdownMethodProtein Reduction (%)Effect on Basal Glucose UptakeEffect on Insulin-Stimulated Glucose UptakeImpact on GLUT4 Intracellular LocalizationReference
CHC22 siRNA88.1 ± 4.2IncreasedNo insulin-stimulated increaseStrong reduction of intracellular GLUT4 staining; apparent loss of the GSC[3]
CHC17 siRNA79.8 ± 4.0IncreasedResponded to insulinNo clear effect on intracellular GLUT4 staining or localization[3]
p115 siRNANot specifiedNot specifiedAbrogatedDispersal of GLUT4 throughout the cytosol[1][8]
mVps45 shRNANot specifiedNot specifiedAbrogatedMissorting of GLUT4; reduced levels in GSV-enriched fraction[9]
KIF5B shRNANot specifiedNot specifiedReducedNot specified[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the CHC22 knockdown phenotype.

siRNA-Mediated Knockdown of CHC22

Objective: To specifically reduce the expression of CHC22 protein in cultured cells.

Materials:

  • Human skeletal muscle cells (e.g., LHCNM2) or other suitable cell line

  • Opti-MEM I Reduced Serum Medium

  • siRNA targeting CHC22 (and non-targeting control siRNA)

  • Lipofectamine RNAiMAX transfection reagent

  • DMEM with 20% FBS

Protocol:

  • 24 hours before transfection, seed cells in 100 mm dishes to reach 50-75% confluency on the day of transfection.

  • Prepare the siRNA-lipid complexes in two separate tubes:

    • Tube A (siRNA): Dilute 15 µl of 20 µM siRNA stock in 540 µl of Opti-MEM.

    • Tube B (Lipofectamine): Dilute 12 µl of Lipofectamine RNAiMAX in 33 µl of Opti-MEM.

  • Incubate both tubes at room temperature for 15 minutes.

  • Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for another 15 minutes.

  • During the incubation, wash the cells three times with serum-free DMEM.

  • Add 2.38 ml of serum-free DMEM to the siRNA-lipid complex mixture to bring the final volume to 3 ml.

  • Aspirate the wash medium from the cells and add the 3 ml of transfection mix to each 100 mm dish. The final siRNA concentration will be 0.1 µM.

  • Incubate the cells at 37°C for 5 hours.

  • Add 5 ml of DMEM with 20% FBS to each dish without removing the transfection mix.

  • Incubate at 37°C for 48-72 hours before proceeding with downstream analysis.

  • Validation: Confirm knockdown efficiency by Western blotting and/or qRT-PCR.

Immunofluorescence Staining of GLUT4 and CHC22

Objective: To visualize the subcellular localization of GLUT4 and CHC22 following gene knockdown.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., rabbit anti-CHC22, mouse anti-GLUT4)

  • Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

  • DAPI for nuclear staining

  • Mounting medium

Protocol:

  • Wash cells briefly with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Image using a confocal or fluorescence microscope.

GLUT4 Translocation Assay

Objective: To quantify the amount of GLUT4 translocated to the plasma membrane upon insulin stimulation.

Materials:

  • Cells grown in 24-well plates

  • Serum-free medium

  • Insulin solution (100 nM)

  • Primary antibody against an extracellular epitope of GLUT4

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Protocol:

  • Serum-starve the cells for 2-3 hours.

  • Stimulate the cells with 100 nM insulin for 30 minutes at 37°C. Include an unstimulated control.

  • Place the plates on ice to stop the translocation process.

  • Incubate the non-permeabilized cells with a primary antibody targeting an extracellular domain of GLUT4 for 1 hour at 4°C.

  • Wash the cells three times with cold PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at 4°C in the dark.

  • Wash the cells three times with cold PBS.

  • Detach the cells using a non-enzymatic cell dissociation solution.

  • Analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in fluorescence intensity in insulin-stimulated cells compared to basal cells indicates GLUT4 translocation.

Visualizing the CHC22-Mediated GLUT4 Trafficking Pathway

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

CHC22_Pathway cluster_secretory Secretory Pathway cluster_endosomal Endosomal System ER ER ERGIC ERGIC ER->ERGIC GLUT4 Biosynthesis GSC GLUT4 Storage Compartment (GSC) ERGIC->GSC CHC22-mediated trafficking Golgi Golgi Plasma_Membrane Plasma Membrane Golgi->Plasma_Membrane Early_Endosome Early Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Early_Endosome->GSC CHC22-mediated recycling Lysosome Lysosome Late_Endosome->Lysosome GSC->Plasma_Membrane Insulin Stimulation Plasma_Membrane->Early_Endosome CHC17-mediated Endocytosis GLUT4_vesicle GLUT4 Vesicle

Caption: CHC22-mediated GLUT4 trafficking pathway.

Knockdown_Workflow Start Cell Culture siRNA_Transfection siRNA Transfection (CHC22 or Control) Start->siRNA_Transfection Incubation Incubation (48-72 hours) siRNA_Transfection->Incubation Validation Validation of Knockdown Incubation->Validation Western_Blot Western Blot (Protein Levels) Validation->Western_Blot Confirm qRT_PCR qRT-PCR (mRNA Levels) Validation->qRT_PCR Confirm Phenotype_Analysis Phenotypic Analysis Validation->Phenotype_Analysis Proceed Immunofluorescence Immunofluorescence (GLUT4 Localization) Phenotype_Analysis->Immunofluorescence GLUT4_Translocation GLUT4 Translocation Assay Phenotype_Analysis->GLUT4_Translocation Glucose_Uptake Glucose Uptake Assay Phenotype_Analysis->Glucose_Uptake End Data Analysis & Interpretation Immunofluorescence->End GLUT4_Translocation->End Glucose_Uptake->End

Caption: Experimental workflow for CHC22 knockdown validation.

Conclusion

Validating the CHC22 knockdown phenotype requires a multi-faceted approach, combining molecular techniques to confirm gene silencing with functional assays to assess the physiological consequences. The primary phenotype associated with CHC22 depletion is the disruption of insulin-stimulated GLUT4 trafficking, leading to impaired glucose uptake. By comparing the effects of CHC22 knockdown with those of other key proteins in the pathway, researchers can gain a more comprehensive understanding of the molecular machinery governing glucose homeostasis. The detailed protocols and comparative data presented in this guide serve as a valuable resource for designing and interpreting experiments aimed at elucidating the role of CHC22 and related proteins in health and disease.

References

Navigating Specificity: A Comparative Guide to CHC22 Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the nuanced roles of Clathrin Heavy Chain 22 (CHC22) in cellular processes like glucose metabolism and membrane trafficking, selecting a highly specific antibody is paramount. This guide provides a comparative analysis of commercially available CHC22 antibodies, focusing on their cross-reactivity and performance in various applications. The information presented here is synthesized from manufacturer datasheets and peer-reviewed research to aid in making an informed decision for your experimental needs.

Performance Comparison of Commercially Available CHC22 Antibodies

The specificity of an antibody is its ability to distinguish its target antigen from other, often closely related, proteins. In the case of CHC22, the most significant potential for cross-reactivity is with its ubiquitously expressed homolog, Clathrin Heavy Chain 17 (CHC17), with which it shares approximately 85% amino acid sequence identity.[1][2] The following table summarizes the performance and reported specificity of several commercially available CHC22 antibodies.

Antibody Name/IDHost SpeciesTypeApplications CitedCross-Reactivity DataVendor
AF6948 SheepPolyclonalWB, ICC/IF, Direct ELISA<1% cross-reactivity with recombinant human CHC17 in direct ELISAs.[3]R&D Systems
JA53-02 (NBP2-66781) RabbitMonoclonalWB, IHCData not explicitly provided on product sheet.Novus Biologicals
Proteintech anti-CHC22 RabbitPolyclonalWB, IP, IFStated to be specific for CHC22 and not reactive with CHC17.[4]Proteintech
SHL-KS RabbitPolyclonalWBAffinity purified and cross-absorbed against the CHC17 C-terminus to ensure specificity.[1]Self-raised (research lab)
NBP2-92400 RabbitPolyclonalWBSpecificity data against CHC17 not explicitly provided.[5]Novus Biologicals

Understanding CHC22 and its Homolog CHC17

CHC22 and CHC17 are two isoforms of clathrin heavy chains in most vertebrates.[1] While CHC17 is ubiquitously expressed and involved in canonical clathrin-mediated endocytosis, CHC22 expression is more restricted, primarily to muscle and fat tissues, where it plays a crucial role in the formation of the glucose transporter 4 (GLUT4) storage compartment.[1][6] Despite their high sequence homology, they have distinct biochemical properties and cellular functions.[1] For instance, CHC22 does not bind clathrin light chains, a key characteristic that distinguishes it from CHC17.[1] This functional divergence underscores the necessity of using antibodies that can specifically recognize CHC22 without cross-reacting with CHC17.

cluster_CHC Clathrin Heavy Chain Isoforms cluster_properties Properties & Functions CHC17 CHC17 (CLTC) Ubiquitous Ubiquitous Expression CHC17->Ubiquitous Expression Endocytosis Canonical Endocytosis CHC17->Endocytosis Function CLC_Binding Binds Clathrin Light Chains CHC17->CLC_Binding Interaction CHC22 CHC22 (CLTCL1) TissueSpecific Muscle & Fat Expression CHC22->TissueSpecific Expression GLUT4 GLUT4 Trafficking CHC22->GLUT4 Function No_CLC_Binding Does Not Bind Light Chains CHC22->No_CLC_Binding Interaction

Figure 1. Key differences between CHC17 and CHC22 isoforms.

Experimental Protocols for Antibody Validation

To ensure the specificity of a CHC22 antibody, a series of validation experiments are recommended. Below are generalized protocols for Western Blotting and Immunoprecipitation, two common methods for assessing antibody performance.

Western Blotting Protocol

Western blotting is a fundamental technique to verify if the antibody detects a protein of the correct molecular weight in cell lysates. For CHC22, the expected molecular weight is approximately 170-190 kDa.

  • Lysate Preparation: Prepare cell lysates from cells known to express CHC22 (e.g., human skeletal muscle cells, adipocytes) and cells that do not (as a negative control, if available). For comparison, include lysates from cells expressing high levels of CHC17.

  • SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the CHC22 primary antibody at the manufacturer's recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. A specific antibody should show a single band at the expected molecular weight for CHC22.

Immunoprecipitation Protocol

Immunoprecipitation (IP) is a more stringent test of antibody specificity, as it relies on the antibody's ability to bind its target in its native conformation from a complex protein mixture.

  • Cell Lysis: Lyse cells expressing CHC22 with a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the CHC22 antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads and analyze by Western blotting using the same CHC22 antibody or an antibody against a known interaction partner. To confirm specificity, the immunoprecipitate should be probed with an anti-CHC17 antibody to ensure it is not pulled down.

cluster_workflow Antibody Validation Workflow start Start lysate Prepare Cell Lysates (CHC22+ & CHC17+) start->lysate wb Western Blot lysate->wb ip Immunoprecipitation lysate->ip analyze_wb Analyze WB: - Correct MW? - No band in negative control? wb->analyze_wb analyze_ip Analyze IP by WB: - CHC22 band present? - CHC17 band absent? ip->analyze_ip validated Antibody Validated analyze_wb->validated If Yes analyze_ip->validated If Yes

References

A Comparative Guide to CL22-Mediated Transfection in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel cationic peptide CL22's performance in transfecting various mammalian cell lines. Supported by experimental data, this document provides a comprehensive overview of transfection efficiency, cytotoxicity, and detailed protocols to aid in the selection of appropriate gene delivery methods.

The quest for efficient and safe non-viral gene delivery vectors is a cornerstone of modern molecular biology and therapeutic development. CL22, a novel condensing peptide, has emerged as a promising candidate, demonstrating transfection efficiencies at least equivalent to leading commercially available non-viral agents.[1] This guide delves into the performance of CL22 across different cell lines, providing a framework for its application in your research.

Performance of CL22 Transfection Across Cell Lines

The efficacy of a transfection reagent is highly dependent on the cell type. The following tables summarize the available quantitative data on CL22's transfection efficiency and its impact on cell viability in various cell lines.

Table 1: CL22 Transfection Efficiency

Cell LineReporter PlasmidTransfection Efficiency (% of control)Notes
KLN 205pCMV-βgal~100% (relative to [CL22]2 control)Transfection performed in the presence of 120 µM chloroquine and absence of FCS.[2]
HepG2pCMV-luc~100% (relative to [CL22]2 control)Transfection performed in the presence of 90 µM chloroquine and 10% FCS.[2]
COS-7Not specifiedData not available in the reviewed literature.-
Primary Dendritic CellsNot specifiedEfficient transfection reported.[1]CL22 is noted for its ability to transfect primary cells.
Primary Endothelial CellsNot specifiedEfficient transfection reported.[1]CL22 is noted for its ability to transfect primary cells.

Table 2: Cytotoxicity Profile of CL22

Cell LineAssayObservations
BHK cellsMTT assayCell viability decreased when the dendrimer to DNA ratio exceeded 5:1.[3]
GeneralNot specifiedCationic lipid-mediated transfection can lead to some level of cell death.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and optimal transfection outcomes. The following protocols are based on published research and general best practices for cationic peptide-based transfection.

General Protocol for CL22-Mediated Transfection

This protocol provides a general framework. Optimization of parameters such as DNA concentration, CL22:DNA ratio, and incubation times is recommended for each specific cell line and experiment.

Materials:

  • CL22 peptide solution

  • Plasmid DNA of interest

  • HEPES-buffered saline (HBS) or HEPES buffer

  • Complete cell culture medium appropriate for the cell line

  • Serum-free medium (optional, for complex formation)

  • Chloroquine (optional, to enhance endosomal escape)

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in the desired culture vessel to achieve 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the desired amount of plasmid DNA in serum-free medium or buffer (e.g., HBS).

    • In a separate tube, dilute the CL22 peptide.

    • Add the diluted CL22 to the diluted DNA and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation. The optimal CL22:DNA charge ratio should be determined empirically, but a starting point of 1.2 to 2 has been suggested.[2]

  • Transfection:

    • If using chloroquine, replace the cell culture medium with fresh medium containing the desired concentration of chloroquine (e.g., 90-120 µM) shortly before adding the transfection complexes.[2]

    • Add the CL22-DNA complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Continue to incubate the cells for 24-72 hours before assaying for gene expression.

Cell Line-Specific Recommendations
  • KLN 205 Cells: Transfection has been successfully performed in the presence of 120 µM chloroquine in serum-free medium.[2]

  • HepG2 Cells: Transfection has been shown to be effective in the presence of 90 µM chloroquine and 10% fetal calf serum (FCS).[2]

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_transfection Transfection cluster_post_transfection Post-Transfection cell_seeding Seed cells in culture plates dna_prep Dilute plasmid DNA cl22_prep Dilute CL22 peptide complex_formation Mix diluted DNA and CL22 (Incubate 15-30 min) dna_prep->complex_formation cl22_prep->complex_formation add_complexes Add complexes to cells complex_formation->add_complexes incubation Incubate cells for 4-6 hours add_complexes->incubation change_medium Replace with fresh medium incubation->change_medium further_incubation Incubate for 24-72 hours change_medium->further_incubation analysis Analyze gene expression further_incubation->analysis

Caption: Experimental workflow for CL22-mediated transfection.

The superior transfection activity of CL22 is attributed to a step that occurs after the uptake of the CL22-DNA complexes into the cells.[1][2] Like other cationic peptide-based vectors, CL22 is thought to facilitate the escape of the genetic material from the endosome, a critical barrier in non-viral gene delivery.

G cluster_cell Cell cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cl22_dna CL22-DNA Complex endosome Endosome cl22_dna->endosome Endocytosis dna_release DNA Release endosome->dna_release Endosomal Escape nucleus Nucleus dna_release->nucleus Nuclear Import gene_expression Gene Expression nucleus->gene_expression

Caption: Intracellular pathway of CL22-DNA complexes.

Conclusion

CL22 presents a potent and versatile tool for non-viral gene delivery, demonstrating high transfection efficiency in a variety of cell lines, including challenging primary cells. While the available quantitative data is still emerging, the initial findings are highly promising. For optimal results, it is imperative for researchers to empirically determine the ideal conditions for their specific cell line and experimental setup. The protocols and data presented in this guide serve as a robust starting point for harnessing the potential of CL22 in a wide range of research and therapeutic applications. Further studies are warranted to expand the quantitative comparison of CL22 across a broader spectrum of cell lines and to elucidate the precise molecular pathways it influences.

References

Unraveling CHC22 Function: A Guide to Functional Rescue Experiments for Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of CHC22 clathrin function is pivotal, particularly its role in glucose metabolism and neuronal development. This guide provides a comparative analysis of functional rescue experiments for CHC22 mutants, offering insights into experimental design, data interpretation, and the underlying molecular pathways.

The clathrin heavy chain isoform CHC22 plays a critical role in specialized membrane trafficking pathways, distinct from the well-characterized CHC17. In humans, CHC22 is essential for the formation of the insulin-responsive glucose transporter 4 (GLUT4) storage compartment (GSC), a key process in maintaining glucose homeostasis.[1][2] Dysregulation of this pathway is implicated in type 2 diabetes.[2][3] Furthermore, mutations in CHC22 have been linked to neurological disorders, highlighting its importance in neuronal function.[4]

Functional rescue experiments are a cornerstone for elucidating the impact of specific mutations on CHC22 activity. These assays typically involve depleting the endogenous CHC22 and subsequently expressing a wild-type or mutant version to assess the extent to which normal function is restored. This approach allows for a direct comparison of a mutant's capabilities against the wild-type protein.

Comparative Analysis of CHC22 Mutant Rescue Efficiency

The following table summarizes quantitative data from key functional rescue experiments, comparing the performance of wild-type CHC22 with various mutants in restoring specific cellular functions.

Experiment Cell Line Phenotype Assessed Wild-Type (WT) CHC22 Rescue Mutant CHC22 Rescue Alternative/Control Reference
Neurite Outgrowth Inhibition SH-SY5Y (human neuroblastoma)Percentage of cells with neuritesRescue of neurite outgrowth inhibition (restores normal phenotype)p.E330K mutant fails to rescue; neurite outgrowth remains inducedEndogenous CHC22 knockdown induces neurite outgrowth[4]
Insulin-Responsive GLUT4 Translocation HeLa cellsSurface HA-GLUT4-mCherry levels (FACS)Rescues insulin-stimulated GLUT4 translocationCHC22-V1316 shows less efficient GLUT4 sequestration compared to CHC22-M1316CHC17 does not rescue the phenotype[2][5]
Perinuclear Localization HeLa cellsPerinuclear mean fluorescence intensity (PeriMI)WT CHC22 localizes to the perinuclear regionDeletion of the C-terminal trimerization domain (ΔTD) or N-terminal domain patch impairs perinuclear localizationLoss of SNX5/6 or p115 reduces CHC22 perinuclear localization[6][7]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of functional rescue experiments. Below are protocols for the key techniques cited in the comparison table.

siRNA-mediated Protein Depletion and Rescue by Transfection

This protocol is fundamental for observing the specific effects of CHC22 mutants in a null background.

  • Cell Seeding: Plate cells (e.g., SH-SY5Y or HeLa) at an appropriate density to reach 50-70% confluency at the time of transfection.

  • siRNA Transfection (Day 1): Transfect cells with siRNA targeting the 3' untranslated region (UTR) of the CLTCL1 gene (encoding CHC22) or a non-targeting control siRNA using a suitable transfection reagent. This ensures that the endogenous CHC22 is depleted while the exogenously expressed construct (lacking the 3' UTR) is not.

  • Plasmid Transfection (Day 3): Co-transfect the siRNA-treated cells with a plasmid encoding the wild-type or mutant CHC22 (often with a fluorescent tag like GFP for visualization and quantification) and, if applicable, the reporter construct (e.g., HA-GLUT4-mCherry).

  • Analysis (Day 4-5): Proceed with downstream analysis such as immunofluorescence microscopy, flow cytometry, or immunoblotting to assess the functional rescue.

Quantification of Neurite Outgrowth

This method is used to assess the role of CHC22 in neuronal differentiation.

  • Cell Culture and Treatment: Culture SH-SY5Y cells and perform siRNA-mediated knockdown and rescue as described above.

  • Immunofluorescence Staining: Fix the cells and stain for neuronal markers (e.g., β-III tubulin) and visualize the expressed CHC22 construct (e.g., via a GFP tag).

  • Image Acquisition: Capture images using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells bearing neurites, defined as processes longer than twice the cell body length. At least 100-150 cells should be counted for each condition across multiple independent experiments.

Fluorescence-Activated Cell Sorting (FACS) for GLUT4 Translocation

This quantitative method measures the amount of GLUT4 that has translocated to the cell surface in response to insulin.

  • Cell Preparation: Culture and transfect HeLa cells with an HA-GLUT4-mCherry construct and the respective CHC22 constructs (WT or mutant) following siRNA-mediated depletion of endogenous CHC22.

  • Insulin Stimulation: Stimulate the cells with insulin to induce GLUT4 translocation.

  • Surface Labeling: Incubate the non-permeabilized cells with an anti-HA antibody conjugated to a fluorophore to label the surface-exposed HA epitope of GLUT4.

  • FACS Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence intensity of the surface-labeled GLUT4. The mean fluorescence intensity corresponds to the amount of GLUT4 on the cell surface.

Visualizing the Molecular Pathways and Experimental Logic

To better understand the context of these experiments, the following diagrams illustrate the CHC22-mediated GLUT4 trafficking pathway and the logical workflow of a functional rescue experiment.

Caption: CHC22-mediated GLUT4 trafficking pathway from the ERGIC to the GSC.

Functional_Rescue_Workflow start Start with Cultured Cells siRNA Deplete Endogenous CHC22 (siRNA targeting 3' UTR) start->siRNA transfect Transfect with CHC22 Construct siRNA->transfect wt Wild-Type CHC22 transfect->wt mutant Mutant CHC22 transfect->mutant control Vector Control transfect->control phenotype Assess Cellular Phenotype (e.g., GLUT4 translocation, neurite outgrowth) wt->phenotype mutant->phenotype control->phenotype compare Compare Rescue Efficiency phenotype->compare

References

Safety Operating Guide

Proper Disposal Procedures for CL22 Protein

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "CL22 protein" is a hypothetical protein, the following disposal procedures are based on general best practices for the handling and disposal of recombinant and purified proteins in a laboratory setting. These guidelines are intended to provide essential safety and logistical information. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding.

The proper disposal of this compound, like any other laboratory reagent, is dependent on its formulation and potential biohazardous nature. This guide provides a framework for researchers, scientists, and drug development professionals to safely manage this compound waste.

Initial Waste Characterization

Before disposal, the first step is to characterize the waste stream. Determine if the this compound waste is non-hazardous or biohazardous.

  • Non-Hazardous Protein Waste: This includes pure, uncontaminated this compound solutions, buffers, and solids that do not contain any infectious agents, harmful chemicals, or recombinant DNA.

  • Biohazardous Protein Waste: This category includes this compound that is contaminated with or potentially contains any of the following:

    • Recombinant or synthetic nucleic acids (rDNA).[1][2][3]

    • Infectious agents (bacteria, viruses, fungi, parasites).[1][4]

    • Human or non-human primate cells, tissues, or bodily fluids.[5][6]

    • Genetically modified organisms (GMOs).[4]

Disposal Procedures for Non-Hazardous this compound

For this compound waste deemed non-hazardous, the disposal procedures are more straightforward.

Liquid Waste:

  • Dilution and Drain Disposal: In many cases, non-hazardous protein solutions can be disposed of down the laboratory sink with copious amounts of water.[7] This helps to dilute the solution and prevent buildup in the plumbing. Always check with your local EHS for permissible concentration limits.

  • Chemical Inactivation: For larger quantities or more concentrated solutions, chemical inactivation followed by drain disposal is a recommended practice.

Solid Waste:

  • Regular Trash Disposal: Solid, non-hazardous this compound waste, such as contaminated gloves, paper towels, and pipette tips, can typically be disposed of in the regular trash.[2]

Disposal Procedures for Biohazardous this compound

Biohazardous this compound waste requires decontamination prior to disposal to render it non-infectious.[2][3]

Liquid Waste:

  • Chemical Disinfection: Collect liquid biohazardous waste in a leak-proof container labeled with the biohazard symbol.[8] Add a chemical disinfectant, such as bleach, to a final concentration of 10%.[3][8] Allow a contact time of at least 30 minutes before drain disposal with plenty of water.[3][8]

  • Autoclaving: Liquid waste can also be decontaminated by autoclaving.[1][8] Collect the waste in an autoclavable container. Crucially, do not add bleach to waste that will be autoclaved as this can release hazardous chlorine gas. [1][5] After autoclaving, the decontaminated liquid can be disposed of down the sink.

Solid Waste:

  • Collection: Collect solid biohazardous waste in an autoclave-safe biohazard bag within a rigid, leak-proof container with a lid and a biohazard symbol.[1][8]

  • Decontamination: The primary methods for decontaminating solid biohazardous waste are autoclaving or incineration.[4]

    • Autoclaving: Once the biohazard bag is three-quarters full, loosely tie it to allow for steam penetration and autoclave it according to your institution's validated cycle.[8] After a successful autoclave cycle, the waste is considered non-infectious and can often be disposed of in the regular trash.[5]

    • Incineration: For certain types of biohazardous waste, such as anatomical waste, incineration is the required method of disposal.[6][9] This is typically handled by a contracted biowaste vendor.[8]

Quantitative Data for Decontamination Protocols

The following table summarizes key parameters for common protein waste decontamination methods.

Decontamination MethodKey ParameterRecommended ValueApplication
Chemical Disinfection Bleach Concentration10% final concentrationLiquid biohazardous waste[3][8]
Contact TimeAt least 30 minutesLiquid biohazardous waste[3][8]
Autoclaving (Steam Sterilization) Temperature121°C (250°F)Solid and liquid biohazardous waste[4]
Pressure15 psiSolid and liquid biohazardous waste
Cycle TimeMinimum of 30 minutes (varies by load)Solid and liquid biohazardous waste

Experimental Protocol: Chemical Inactivation of Liquid this compound Waste

This protocol details the steps for the chemical inactivation of liquid waste containing this compound, assuming it is classified as biohazardous.

Materials:

  • Liquid this compound waste in a primary collection container.

  • Secondary leak-proof container labeled with the biohazard symbol.

  • Household bleach (5.25-8.25% sodium hypochlorite).

  • Personal Protective Equipment (PPE): lab coat, safety glasses or goggles, and gloves.

  • pH indicator strips (if necessary).

Procedure:

  • Don PPE: Put on your lab coat, safety glasses, and gloves.

  • Prepare Waste for Treatment: Collect the liquid this compound waste in a chemically resistant, leak-proof container. Do not fill the container more than 75% full to prevent spills and allow for the addition of disinfectant.[5]

  • Add Disinfectant: Carefully add a sufficient volume of bleach to the waste to achieve a final concentration of 10%. For example, to 900 mL of waste, add 100 mL of bleach.

  • Ensure Thorough Mixing: Gently swirl the container to ensure the bleach is thoroughly mixed with the waste.

  • Allow Sufficient Contact Time: Let the mixture stand for at least 30 minutes to ensure complete inactivation of any potential biohazards.[8]

  • Neutralize (if required): If your institution's guidelines require pH neutralization before drain disposal, check the pH of the treated waste. Adjust the pH to be between 5.0 and 11.0.[7]

  • Dispose Down the Drain: Pour the decontaminated and neutralized waste down a laboratory sink with a copious amount of running water.[7]

  • Clean Up: Rinse the sink thoroughly with water. Sanitize the waste collection container for reuse or dispose of it according to your institution's guidelines.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflows for the proper disposal of this compound.

cluster_0 This compound Waste Disposal Decision Tree start Start: this compound Waste Generated is_biohazardous Is the waste biohazardous? (e.g., contains rDNA, infectious agents) start->is_biohazardous is_liquid Is the waste liquid or solid? is_biohazardous->is_liquid No is_liquid_bio Is the waste liquid or solid? is_biohazardous->is_liquid_bio Yes non_bio_liquid Non-Hazardous Liquid Waste is_liquid->non_bio_liquid Liquid non_bio_solid Non-Hazardous Solid Waste is_liquid->non_bio_solid Solid bio_liquid Biohazardous Liquid Waste is_liquid_bio->bio_liquid Liquid bio_solid Biohazardous Solid Waste is_liquid_bio->bio_solid Solid dispose_drain Dilute and dispose down drain non_bio_liquid->dispose_drain dispose_trash Dispose in regular trash non_bio_solid->dispose_trash decontaminate_liquid Chemically disinfect or autoclave bio_liquid->decontaminate_liquid decontaminate_solid Autoclave or send for incineration bio_solid->decontaminate_solid decontaminate_liquid->dispose_drain

Caption: Decision tree for this compound waste disposal.

cluster_1 Biohazardous Liquid Waste Workflow cluster_bleach Chemical Disinfection cluster_autoclave Autoclaving start Collect liquid waste in a labeled, leak-proof container choice Choose decontamination method start->choice bleach_1 Add bleach to 10% final concentration choice->bleach_1 Bleach autoclave_1 Place in autoclavable container (NO BLEACH) choice->autoclave_1 Autoclave bleach_2 Wait for 30 minutes bleach_1->bleach_2 dispose Dispose of decontaminated liquid down the drain with water bleach_2->dispose autoclave_2 Run validated autoclave cycle autoclave_1->autoclave_2 autoclave_2->dispose

Caption: Workflow for biohazardous liquid waste decontamination.

References

Standard Operating Procedure: Safe Handling of Novel Protein CL22

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical guidance for handling Protein CL22, which, for the purposes of this protocol, is treated as a novel protein with unknown biological activity and potential hazards. A thorough, lab-specific risk assessment is mandatory before beginning any experimental work. This guide should supplement, not replace, institutional and regulatory safety protocols.

The risks associated with a novel protein are uncharacterized. Potential hazards include unexpected biological activity, toxicity, or allergenicity.[1][2][3] Therefore, a precautionary approach is required for all handling, storage, and disposal procedures.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against potential exposure.[4] The required level of PPE depends on the nature of the task and the physical form of the protein. All personnel must be trained on the proper use, removal, and disposal of PPE.[5]

Task/Scenario Required PPE Specifications & Rationale
Handling Lyophilized Powder • Full-face respirator or N95 respirator with safety goggles• Nitrile gloves (double-gloved recommended)• Disposable gown or dedicated lab coat• Closed-toe shoesHigh Risk of Inhalation: Protects mucous membranes and respiratory tract from fine particulates. Double gloving prevents contamination of inner gloves.[6]
Handling Concentrated Solutions (>1 mg/mL) • Safety goggles or safety glasses with side shields• Nitrile gloves• Lab coat• Closed-toe shoesSplash Hazard: Protects eyes from direct splashes. A standard lab coat and gloves provide sufficient skin protection for incidental contact.[6][7][8]
Handling Dilute Solutions (<1 mg/mL) • Safety glasses with side shields• Nitrile gloves• Lab coat• Closed-toe shoesLow Risk: Minimum required PPE for any laboratory work involving biological or chemical reagents.[5][8]

Experimental Protocols: Handling and Storage

These protocols are designed to minimize exposure and maintain the integrity of Protein CL22. All manipulations of open solutions should ideally be performed in a biosafety cabinet (BSC) or a chemical fume hood to contain potential aerosols.[7]

2.1. Reconstitution of Lyophilized Protein CL22

  • Preparation: Don the appropriate PPE for handling powder. Prepare the workspace by decontaminating the surface of the BSC or fume hood.

  • Equilibration: Allow the vial of lyophilized protein to equilibrate to room temperature for 10-15 minutes before opening to reduce moisture condensation.

  • Solvent Addition: Gently add the recommended solvent (e.g., sterile water, PBS) to the vial using a calibrated pipette. Do not squirt the liquid directly onto the powder; instead, run it down the side of the vial.

  • Mixing: Mix the solution by gently swirling the vial or by slowly pipetting up and down. Avoid vigorous shaking or vortexing , as this can cause foaming and denature the protein.[9]

  • Incubation: If the protein does not dissolve immediately, allow it to sit on ice or at 4°C for a short period, with occasional gentle mixing.

2.2. General Handling and Storage

  • Work on Ice: Keep protein solutions on ice during handling to slow potential degradation and inactivation.[9]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the protein, divide the reconstituted solution into single-use aliquots in polypropylene tubes.[10][11]

  • Labeling: Clearly label each aliquot with the protein name (Protein CL22), concentration, date, and aliquot number.

  • Storage: Store aliquots at -20°C or -80°C for long-term use, as determined by a stability assessment. For short-term use (up to 1 month), storage at 4°C may be appropriate.[10]

G prep 1. Preparation (Don PPE, Prepare BSC) reconstitute 2. Reconstitute Protein (Gentle Mixing) prep->reconstitute use_experiment 3. Use in Experiment reconstitute->use_experiment aliquot 4. Aliquot Solution (Single-Use Volumes) reconstitute->aliquot If not using all disposal 6. Waste Disposal (Decontaminate & Discard) use_experiment->disposal storage 5. Long-Term Storage (-80°C) aliquot->storage storage->use_experiment Use stored aliquot

Caption: Workflow for safe handling and storage of Protein CL22.

Operational Plans: Spill and Exposure

Immediate and correct response to spills and exposures is critical. Ensure a biological spill kit is readily available.

3.1. Spill Cleanup Protocol

  • Evacuate & Notify: Alert others in the immediate area. If the spill is large or involves a high concentration of protein, evacuate the lab and inform the supervisor or safety officer.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, a lab coat, eye protection, and two pairs of disposable gloves.

  • Contain Spill: Cover the spill with absorbent materials (e.g., paper towels), starting from the outside and working inward.

  • Decontaminate: Carefully pour a freshly prepared 10% bleach solution or another appropriate disinfectant over the absorbent material.[12] Allow for a contact time of at least 20 minutes.

  • Clean Up: Collect all contaminated materials using tongs or forceps and place them into a biohazard waste bag.[13]

  • Final Rinse: Wipe the spill area with clean water to remove any residual disinfectant.[14]

  • Dispose: Seal the biohazard bag and place it in the appropriate biohazardous waste container.

  • Post-Cleanup: Remove PPE and wash hands thoroughly.

3.2. Personnel Exposure Protocol

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.

  • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

  • Reporting: Report all exposures to your supervisor and institutional environmental health and safety office, regardless of severity.

Disposal Plan

All materials that come into contact with Protein CL22 must be decontaminated before disposal to prevent environmental release or unintended exposure.[13][15]

4.1. Liquid Waste

  • Collect all liquid waste containing Protein CL22 in a clearly labeled, leak-proof container.

  • Decontaminate the waste by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before drain disposal (check institutional guidelines) or collection by a hazardous waste program.

4.2. Solid Waste

  • All contaminated solid waste (e.g., pipette tips, gloves, tubes, paper towels) must be placed in a biohazard bag.[13]

  • The bag must be securely closed and placed in a secondary rigid container for transport.

  • Decontaminate solid waste via autoclaving, following your facility's validated procedures.[15]

  • After autoclaving, the waste can typically be disposed of in the general trash, provided all biohazard symbols have been defaced.[13]

4.3. Sharps Waste

  • All contaminated sharps (e.g., needles, broken glass) must be placed directly into a designated, puncture-resistant sharps container.

  • Do not overfill sharps containers.

  • Dispose of the container according to your institution's biohazardous or medical waste disposal procedures.

G start Waste Generated (Liquid, Solid, Sharps) is_sharp Is it a sharp? start->is_sharp sharps_container Place in Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid? is_sharp->is_liquid No final_disposal Final Disposal per Institutional Protocol sharps_container->final_disposal liquid_decon Decontaminate (e.g., 10% Bleach) is_liquid->liquid_decon Yes solid_decon Place in Biohazard Bag for Autoclaving is_liquid->solid_decon No (Solid) liquid_decon->final_disposal solid_decon->final_disposal

Caption: Decision pathway for the disposal of Protein CL22 waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.